Technical Documentation Center

N,S-Diacetyl-L-cysteine methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,S-Diacetyl-L-cysteine methyl ester
  • CAS: 123751-54-2

Core Science & Biosynthesis

Foundational

N,S-Diacetyl-L-Cysteine Methyl Ester (NSDCME): Structural Dynamics, Synthesis, and Therapeutic Applications in Drug Development

Executive Summary N,S-Diacetyl-L-cysteine methyl ester (NSDCME), also designated as Aggrelyte-2 in ophthalmic pharmacology, represents a critical structural evolution in thiol-based therapeutics. By synthetically masking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,S-Diacetyl-L-cysteine methyl ester (NSDCME), also designated as Aggrelyte-2 in ophthalmic pharmacology, represents a critical structural evolution in thiol-based therapeutics. By synthetically masking the polar functional groups of L-cysteine, NSDCME operates as a highly efficient, membrane-permeable prodrug. This technical guide dissects the structural rationale, synthetic methodologies, and emerging pharmacological applications of NSDCME, providing a comprehensive framework for researchers in drug formulation and development.

Chemical Architecture and Physicochemical Properties

The fundamental therapeutic limitation of endogenous L-cysteine and its standard derivative, N-acetylcysteine (NAC), lies in their poor cellular uptake due to physiological ionization. NSDCME overcomes this pharmacokinetic barrier through a tripartite structural modification:

  • Methyl Esterification: The carboxyl group is converted to a methyl ester, neutralizing the negative charge at a physiological pH of 7.4. This substantially increases the molecule's lipophilicity, favoring passive diffusion across phospholipid bilayers .

  • N-Acetylation: Acetylation of the primary amine prevents premature enzymatic degradation by extracellular proteases, enhancing plasma and formulation stability.

  • S-Acetylation: The reactive sulfhydryl (-SH) group is protected as a thioester. This prevents extracellular auto-oxidation into inactive disulfides, ensuring the payload remains intact until it reaches the reducing intracellular environment .

Table 1: Physicochemical Properties of NSDCME
PropertyValueClinical / Experimental Significance
CAS Number 19547-88-7Standard identifier for reagent sourcing
Molecular Formula C8H13NO4S-
Molecular Weight 219.26 g/mol Low molecular weight facilitates rapid tissue penetration
Melting Point 97 - 100 °CIndicates solid-state stability for pharmaceutical formulation
LogP 0.33Optimal balance of aqueous solubility and lipophilicity
Boiling Point 379.4 °C at 760 mmHgHigh thermal stability during processing

Mechanistic Pathway: Intracellular Delivery and Prodrug Activation

NSDCME is pharmacologically inert until it undergoes intracellular bioactivation. Upon crossing the cell membrane via passive diffusion, the molecule is subjected to ubiquitous intracellular esterases and thioesterases. The enzymatic cleavage of the methyl ester and thioester bonds liberates free L-cysteine. This localized surge in L-cysteine acts as the rate-limiting precursor for Glutathione (GSH) biosynthesis, effectively elevating the cell's antioxidant capacity and reducing pathological disulfide bonds in structural proteins.

G NSDCME_Ext NSDCME (Extracellular) High Lipophilicity Membrane Cell Membrane Penetration NSDCME_Ext->Membrane Passive Diffusion NSDCME_Int NSDCME (Intracellular) Membrane->NSDCME_Int Esterase Intracellular Esterases (Hydrolysis) NSDCME_Int->Esterase Substrate Binding L_Cys Free L-Cysteine (Thiol Donor) Esterase->L_Cys De-esterification & De-acetylation GSH Glutathione (GSH) Synthesis & Disulfide Reduction L_Cys->GSH Rate-limiting Precursor

Figure 1: Cellular uptake and esterase-dependent activation pathway of NSDCME.

Synthesis and Purification Protocols

The synthesis of NSDCME requires precise control over reaction conditions to ensure simultaneous N- and S-acetylation without hydrolyzing the methyl ester. The following protocol is optimized for high-yield recovery (~89%) based on established pharmaceutical methodologies .

Experimental Rationale (Causality)
  • Reagent Selection: Acetyl chloride acts as a potent, dual-purpose acylating agent for both the amine and thiol groups.

  • Proton Scavenging: Triethylamine (TEA) is utilized to neutralize the HCl byproduct generated during acylation. Without TEA, the acidic environment would catalyze the hydrolysis of the methyl ester, drastically reducing the yield.

  • Solvent Dynamics: Dichloromethane (DCM) provides an ideal aprotic environment, solubilizing the intermediates while preventing unwanted nucleophilic attacks.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve L-cysteine methyl ester (e.g., 500 mg, 2.91 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere to prevent premature oxidation of the thiol.

  • Activation: Add Triethylamine (243 µL, 1.75 mmol) to the solution. Stir for 5 minutes at room temperature.

  • Acylation: Dropwise, add Acetyl chloride (242 µL, 1.75 mmol) to the mixture. Self-Validation Check: The solution should exhibit a mild exothermic reaction; control the addition rate strictly to maintain room temperature and prevent side-product formation.

  • Incubation: Stir the reaction mixture continuously at room temperature for 12 hours.

  • Solvent Removal: Evaporate the DCM under reduced pressure (vacuum rotary evaporation) until a gummy residue is formed.

  • HPLC Purification: Resuspend the residue and inject it into a preparative HPLC system utilizing a C18 column (100Å).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: 95% Acetonitrile in water + 0.1% TFA.

    • Gradient: 0-7 min (0-10% B), 7-17 min (10-100% B) at a flow rate of 15 mL/min.

  • Collection & Lyophilization: Monitor the eluent at 215 nm. Collect the fraction eluting at a Retention Time (Rt) of ~12.9 minutes. Lyophilize to obtain pure NSDCME powder.

G Start L-Cysteine Methyl Ester (Starting Material) Reagents Acetyl Chloride + TEA in DCM (12h, RT) Start->Reagents Reaction N,S-Acetylation Reaction Reagents->Reaction Vacuum Solvent Removal (Vacuum) Reaction->Vacuum Crude Residue HPLC Prep HPLC Purification (C18 Column, Water/MeCN) Vacuum->HPLC Gradient Elution Lyophilization Lyophilization HPLC->Lyophilization Rt = 12.9 min Product Pure NSDCME (Yield ~89%) Lyophilization->Product

Figure 2: Experimental workflow for the synthesis and purification of NSDCME.

Therapeutic Applications: Focus on Ocular Drug Development

While NSDCME serves as a broad-spectrum intracellular antioxidant, its most promising application lies in ophthalmology, specifically in the pharmacological treatment of presbyopia and age-related cataracts .

Pathophysiological Context

Aging lenses suffer from cumulative oxidative stress, leading to the formation of aberrant disulfide bonds between crystallin proteins. This cross-linking causes protein aggregation, water insolubility, and a subsequent increase in lens stiffness (presbyopia) and opacity (cataract).

NSDCME (Aggrelyte-2) Intervention

NSDCME acts as a targeted disulfide-reducing agent. Ex vivo and in vivo studies demonstrate that topical application of NSDCME penetrates the cornea and lens epithelium, gets hydrolyzed into active thiols, and chemically reduces these pathological disulfide bonds. This mechanism restores protein solubility and macroscopic lens elasticity.

Table 2: Efficacy of NSDCME (Aggrelyte-2) in Ocular Models
Experimental ModelTreatment RegimenKey Outcomes
Cultured Mouse Lens Epithelial Cells Up to 2000 µMMinimal cytotoxicity; significantly increased intracellular free-thiols.
Aged Mouse Lenses (Ex Vivo) 1 mM for 24 hoursSignificant reduction in lens stiffness; increased water-soluble protein fraction.
Human Lenses (Ex Vivo, 47-67 yrs) 250 µM for 48 hours11-14% reduction in lens stiffness; reversal of protein aggregation.
Protocol: Ex Vivo Lens Stiffness Reversal Assay

To validate the efficacy of NSDCME in reducing lens stiffness, the following self-validating protocol is employed:

  • Tissue Isolation: Extract lenses from aged murine models (e.g., 24-25 months old C57BL/6J mice) immediately post-euthanasia.

  • Incubation: Submerge the lenses in serum-free Minimum Essential Medium (MEM) containing 1 mM NSDCME. Self-Validation Control: Contralateral lenses from the exact same animal must be incubated in vehicle-only MEM to establish an identical genetic and chronological baseline.

  • Media Replacement: Replace the media every 24 hours with freshly dissolved NSDCME to account for the compound's aqueous half-life and prevent artifactual degradation.

  • Biomechanical Testing: After 48-72 hours, subject the lenses to mechanical compression testing using a dynamic mechanical analyzer. Measure the displacement under fixed loads (e.g., 100 mg for mouse lenses, 500-1000 mg for human lenses).

  • Data Validation: A successful assay will show a statistically significant increase in displacement (elasticity) in the treated lens compared to the contralateral control, explicitly validating the disulfide-reduction mechanism.

References

  • National Center for Biotechnology Information. "N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148" PubChem.[Link]

  • Panja, S., et al. "Topical ocular application of aggrelyte-2A reduces lens stiffness in mice" Frontiers in Ophthalmology (2023).[Link]

Exploratory

The Emergence of N,S-Diacetyl-L-cysteine Methyl Ester (NSDAC) as a Superior Glutathione Precursor: A Technical Guide

Abstract Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis and mitigating oxidative stress-induced damage. However, its therapeutic applications are hampere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis and mitigating oxidative stress-induced damage. However, its therapeutic applications are hampered by poor bioavailability. This has spurred the development of GSH prodrugs designed to efficiently deliver the rate-limiting amino acid, L-cysteine, into cells for de novo GSH synthesis. This technical guide provides an in-depth analysis of the mechanism of action of a promising new-generation glutathione precursor, N,S-Diacetyl-L-cysteine methyl ester (NSDAC). We will explore its unique chemical structure, the enzymatic pathways governing its intracellular metabolism, and its superiority over conventional precursors like N-acetylcysteine (NAC). Furthermore, this guide offers detailed, field-proven experimental protocols for researchers and drug development professionals to quantitatively assess the efficacy of NSDAC and other GSH-replenishing compounds.

The Glutathione Paradox: Cellular Protector with Limited Therapeutic Utility

Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the cornerstone of the cell's antioxidant defense system.[1] It directly neutralizes reactive oxygen species (ROS) and is a critical cofactor for a suite of detoxifying enzymes, including glutathione peroxidase and glutathione S-transferase.[2] A decline in intracellular GSH levels is implicated in the pathogenesis of a wide array of disorders, including neurodegenerative diseases, cardiovascular conditions, and age-related cellular dysfunction.[3]

Despite its clear therapeutic potential, direct oral administration of glutathione is largely ineffective due to its rapid degradation in the gastrointestinal tract and poor cellular uptake.[4] This has led to the development of various prodrug strategies aimed at enhancing the intracellular delivery of cysteine, the rate-limiting substrate for GSH synthesis.[3]

N,S-Diacetyl-L-cysteine Methyl Ester (NSDAC): A Structurally-Optimized Cysteine Prodrug

N,S-Diacetyl-L-cysteine methyl ester (NSDAC) is a novel cysteine derivative engineered for enhanced cellular permeability and efficient intracellular cysteine release. Its chemical structure features three key modifications over native L-cysteine:

  • N-acetylation: The acetylation of the amino group neutralizes its charge, increasing the molecule's lipophilicity and facilitating its passive diffusion across the cell membrane. This is a well-established strategy also employed in N-acetylcysteine (NAC).[5]

  • S-acetylation: The acetylation of the thiol group serves a dual purpose. It masks the reactive thiol, preventing the formation of disulfide bonds in the extracellular space and improving stability. This modification also contributes to the increased lipophilicity of the molecule.

  • Methyl Esterification: The esterification of the carboxyl group further neutralizes the molecule's charge, significantly enhancing its ability to traverse the lipid bilayer of the cell membrane.[6]

This trifecta of chemical modifications renders NSDAC a highly cell-permeable compound, poised for efficient intracellular delivery of its cysteine payload.

The Intracellular Activation of NSDAC: A Multi-Enzyme Cascade

Once inside the cell, NSDAC undergoes a stepwise enzymatic conversion to release L-cysteine, which then enters the glutathione synthesis pathway. This process is mediated by ubiquitous intracellular enzymes.

Step 1: De-esterification by Carboxylesterases

The first step in NSDAC's activation is the hydrolysis of the methyl ester bond. This reaction is catalyzed by intracellular carboxylesterases (CEs), a diverse family of serine hydrolases present in the cytoplasm and various organelles.[7][8] These enzymes are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics.[9] The hydrolysis of the methyl ester group exposes the carboxylate, trapping the molecule within the cell due to its newly acquired negative charge.

Step 2: Deacetylation by Thioesterases and Acylases

Following de-esterification, the two acetyl groups are removed. While specific studies on the enzymatic hydrolysis of the S-acetyl group of NSDAC are limited, it is known that the cell possesses a variety of thioesterases that can cleave thioester bonds.[10] The N-acetyl group is cleaved by aminoacylases, with Acylase I being identified as the primary enzyme responsible for the deacetylation of N-acetyl-L-cysteine (NAC).[11]

The sequential or concurrent action of these enzymes leads to the liberation of L-cysteine, which is then available for the synthesis of glutathione.

Diagram: Proposed Intracellular Metabolic Pathway of NSDAC

NSDAC_Metabolism cluster_outside Extracellular Space cluster_inside Intracellular Space NSDAC_out NSDAC NSDAC_in NSDAC NSDAC_out->NSDAC_in Passive Diffusion (High Lipophilicity) NSAC N-acetyl-S-acetyl-L-cysteine NSDAC_in->NSAC Carboxylesterases (Hydrolysis of methyl ester) NAC N-acetyl-L-cysteine NSAC->NAC Thioesterases (Hydrolysis of S-acetyl group) Cysteine L-Cysteine NAC->Cysteine Acylase I (Hydrolysis of N-acetyl group) GSH_synthesis Glutathione Synthesis Pathway Cysteine->GSH_synthesis GSH Glutathione (GSH) GSH_synthesis->GSH

Caption: Proposed intracellular activation pathway of N,S-Diacetyl-L-cysteine methyl ester (NSDAC).

Comparative Efficacy: Why NSDAC Surpasses its Predecessors

The structural modifications of NSDAC confer significant advantages over other cysteine prodrugs, most notably N-acetylcysteine (NAC).

FeatureN-Acetylcysteine (NAC)N,S-Diacetyl-L-cysteine Methyl Ester (NSDAC)Advantage of NSDAC
Cell Permeability Low to moderateHighEnhanced lipophilicity from S-acetylation and methyl esterification allows for superior cell uptake.[6]
Intracellular Trapping Less efficientHighly efficientRapid hydrolysis of the methyl ester by intracellular esterases creates a charged molecule that is trapped within the cell.
Bioavailability Low oral bioavailabilityPotentially higherThe masked thiol and carboxyl groups may protect against first-pass metabolism, though further in vivo studies are needed.
Direct Antioxidant Activity YesYesBoth molecules possess direct radical scavenging properties.

Studies on a closely related compound, S,N-diacetylcysteine monoethyl ester (DACE), have demonstrated its rapid hydrolysis and deacetylation in plasma, leading to significant increases in both circulating and hepatic cysteine and glutathione levels.[12] This provides strong evidence for the enhanced bioavailability and efficacy of diacetylated and esterified cysteine derivatives like NSDAC.

Experimental Protocols for the Evaluation of Glutathione Precursors

To facilitate research in this area, we provide detailed protocols for the quantitative assessment of intracellular glutathione levels and the antioxidant capacity of cells treated with GSH precursors.

Quantification of Intracellular Glutathione by HPLC

This protocol provides a robust method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

  • C18 reverse-phase HPLC column (e.g., YMC ODS-A C18, 150 x 4.6 mm, 5 µm)[12]

  • HPLC system with UV detector

  • Metaphosphoric acid (MPA)

  • GSH and GSSG standards

  • Cell culture reagents

  • Cell scraper

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the glutathione precursor (e.g., NSDAC, NAC) or vehicle control for the desired time.

  • Cell Lysis and Protein Precipitation:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold 5% MPA to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for HPLC:

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • Transfer the filtered supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a mobile phase gradient optimized for the separation of GSH and GSSG. A common mobile phase consists of a buffer (e.g., sodium phosphate) with an organic modifier (e.g., acetonitrile).

    • Detect GSH and GSSG by UV absorbance at 215 nm.[12]

  • Quantification:

    • Generate a standard curve for both GSH and GSSG using known concentrations.

    • Quantify the amount of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the total protein concentration of the cell lysate.

Diagram: Experimental Workflow for Intracellular GSH Quantification

GSH_Quantification_Workflow start Cell Culture & Treatment wash Wash Cells with PBS start->wash lyse Lyse Cells with Metaphosphoric Acid wash->lyse centrifuge Centrifuge to Precipitate Proteins lyse->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis (C18 Column, UV Detection) filter->hplc quantify Quantification against Standard Curve hplc->quantify end Results: Intracellular GSH & GSSG Levels quantify->end

Caption: Workflow for the quantification of intracellular glutathione using HPLC.

Assessment of Total Antioxidant Capacity: The FRAP Assay

The Ferric Reducing Antioxidant Power (FRAP) assay is a simple and reproducible method to assess the total antioxidant capacity of a sample.[13]

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer, pH 3.6

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • Trolox (or other antioxidant standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Working Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this solution fresh daily and warm to 37°C before use.[14]

  • Standard Curve Preparation: Prepare a series of Trolox standards in a suitable solvent (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • Add 20 µL of standard or cell lysate sample to the wells of a 96-well plate.

    • Add 180 µL of the FRAP working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from all standard and sample readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the antioxidant capacity of the samples from the standard curve and express the results as Trolox equivalents.

Future Directions and Conclusion

N,S-Diacetyl-L-cysteine methyl ester represents a significant advancement in the design of glutathione precursors. Its superior chemical properties are poised to translate into enhanced therapeutic efficacy in a variety of oxidative stress-related pathologies. While in vivo pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate its clinical potential, the in vitro data and the evidence from closely related analogs strongly support its promise. The experimental protocols provided herein offer a robust framework for researchers to further investigate the mechanism and efficacy of NSDAC and other novel glutathione-replenishing strategies.

References

  • Filo. (2025, September 21). Detailed Protocol for FRAP Assay.
  • JRC Publications Repository. (2015, October 19).
  • MedChemExpress. N,S-Diacetylcysteine methyl ester.
  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Bhilare, N. V., et al. (2016). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. PubMed.
  • ResearchGate.
  • Wang, Y., et al. (2017). Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. PubMed.
  • De Flora, S., et al. (1985). In vivo effects of N-acetylcysteine on glutathione metabolism and on the biotransformation of carcinogenic and/or mutagenic compounds. PubMed.
  • Hatfield, M. J., & Potter, P. M. (2016).
  • ResearchGate. 21048 PDFs | Review articles in ACETYLCYSTEINE.
  • iMedPub. (2016, December 12).
  • Skalicka-Woźniak, K., & Garrard, I. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI.
  • Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines.
  • Lian, J., et al. (2018).
  • Santa Cruz Biotechnology. N,S-Diacetyl-L-cysteine methyl ester | CAS 19547-88-7.
  • Benchchem. Comparative study of oral vs.
  • CymitQuimica. N,S-Diacetyl-L-cysteine methyl ester.
  • Benchchem.
  • ChemicalBook. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis.
  • van der Werf, D. J., et al. (1998). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed.
  • Journal of Clinical and Aesthetic Dermatology. (2021).
  • Scientific Reports. (2026, March 4).
  • Google Patents. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • PubChem. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148.
  • ACS Publications. (2017, March 23). Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival.
  • ClinicalTrials.gov. Study Details | NCT06252519 | Pharmacokinetic Profile of N-Acetyl Cysteine.
  • Dove Medical Press. (2022, September 10).
  • Italian Journal of Medicine. (2019, November 28).
  • Sigma-Aldrich. N-Acetyl- L -cysteine BioReagent, cell culture mammalian 616-91-1.
  • ResearchGate. (PDF) Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes.
  • MDPI. (2022, February 18).
  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. AIR Unimi.
  • Semantic Scholar. (2022, September 1). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity.

Sources

Foundational

Thermodynamic Stability of N,S-Diacetyl-L-cysteine Methyl Ester in Aqueous Solution

An In-Depth Technical Guide Abstract N,S-Diacetyl-L-cysteine methyl ester (NSDACME) is a cysteine derivative with significant potential in pharmaceutical research due to its enhanced cell permeability, serving as an intr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

N,S-Diacetyl-L-cysteine methyl ester (NSDACME) is a cysteine derivative with significant potential in pharmaceutical research due to its enhanced cell permeability, serving as an intracellular delivery agent for cysteine to replenish glutathione (GSH) levels.[1] However, the therapeutic efficacy and shelf-life of any formulation containing NSDACME are intrinsically linked to its chemical stability in aqueous environments. This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of NSDACME. We will explore the principal degradation pathways—hydrolysis and oxidation—and the critical factors that influence these processes, such as pH, temperature, and formulation excipients. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to design and validate robust stability studies.

Introduction: The Rationale for Stability Analysis

N,S-Diacetyl-L-cysteine methyl ester is a multifunctional derivative of L-cysteine. The acetylation of both the amine and thiol groups, along with the esterification of the carboxylic acid, renders the molecule more lipophilic than its parent compound, N-acetylcysteine (NAC).[1] This increased lipophilicity facilitates passage across cellular membranes. Once inside the cell, it is hypothesized that intracellular esterases and thioesterases hydrolyze the ester and S-acetyl groups, releasing cysteine or N-acetylcysteine to fuel the synthesis of the critical endogenous antioxidant, glutathione.[1]

The very features that make NSDACME a promising prodrug—the thioester and ester linkages—also represent its primary chemical liabilities. Thioesters are thermodynamically "energy-rich" compounds, meaning their hydrolysis is a highly favorable process, though it can be kinetically slow in the absence of catalysts.[2][3] Understanding the kinetics of this degradation is paramount for developing a viable drug product with a predictable and acceptable shelf-life. This guide provides the foundational knowledge and practical methodologies to rigorously assess the stability profile of NSDACME.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability.

PropertyValueSource
IUPAC Name Methyl (2R)-2-acetamido-3-(acetylthio)propanoate-
CAS Number 19547-88-7[4]
Molecular Formula C₈H₁₃NO₄S[4]
Molecular Weight 219.26 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 97-100 °C[6]
Key Functional Groups Amide, Thioester, Carboxylic Ester-

Primary Degradation Pathways in Aqueous Solution

The stability of NSDACME in water is governed by two principal reaction types: hydrolysis and oxidation. The interplay between these pathways determines the overall degradation profile of the molecule.

Hydrolysis: The Dual-Lability Challenge

NSDACME contains two hydrolyzable functional groups: a thioester (S-acetyl) and a methyl ester.

  • Thioester Hydrolysis: The S-acetyl bond is the more reactive of the two ester linkages. Thioesters are more susceptible to nucleophilic attack than their oxygen-ester counterparts due to poorer resonance stabilization between the carbonyl carbon and the larger sulfur atom.[2] Hydrolysis of this bond yields N-acetyl-L-cysteine methyl ester and acetic acid. This reaction is subject to catalysis by both acid and, more significantly, base.

  • Methyl Ester Hydrolysis: The methyl ester can also be hydrolyzed to yield N,S-diacetyl-L-cysteine and methanol. This reaction is also catalyzed by acid and base.

Spontaneous, uncatalyzed hydrolysis of these groups at neutral pH is generally slow, highlighting the kinetic stability of the molecule.[2][7] However, in formulated solutions, pH and buffer components can dramatically accelerate these processes.

Oxidation: The Dimerization Pathway

While the sulfur in NSDACME is protected by an acetyl group, any degradation via thioester hydrolysis exposes a free thiol (in the form of N-acetyl-L-cysteine methyl ester). This free thiol is highly susceptible to oxidation.

The primary oxidative pathway for related thiol compounds like N-acetylcysteine (NAC) is the formation of a disulfide-linked dimer (e.g., N,N'-diacetyl-L-cystine).[8][9] This oxidation is often catalyzed by trace metal ions and is accelerated by the presence of dissolved oxygen and exposure to light.[10]

The diagram below illustrates the potential degradation cascade.

G NSDACME N,S-Diacetyl-L-cysteine Methyl Ester (Parent) NACME N-Acetyl-L-cysteine Methyl Ester NSDACME->NACME Thioester Hydrolysis (pH, Temp) NSDAC N,S-Diacetyl-L-cysteine NSDACME->NSDAC Ester Hydrolysis (pH, Temp) Dimer N,N'-Diacetyl-L-cystine Methyl Ester Dimer NACME->Dimer Oxidation (O₂, Metal Ions, Light) Other Further Degradants NACME->Other NSDAC->Other

Caption: Primary degradation pathways for NSDACME in aqueous solution.

Factors Influencing Stability

A successful stability study requires a systematic evaluation of the factors that can influence the rate and nature of degradation.

  • pH: This is arguably the most critical factor. The rates of both thioester and ester hydrolysis are highly pH-dependent.[11] A comprehensive analysis involves conducting kinetic studies across a range of pH values (e.g., pH 2, 5, 7.4, 9) to generate a pH-rate profile. This profile is essential for selecting an optimal pH for a liquid formulation, typically where the degradation rate is at a minimum.

  • Temperature: Degradation reactions are accelerated at elevated temperatures.[11] Stability studies are often conducted under accelerated conditions (e.g., 40°C, 50°C) to predict long-term stability at desired storage temperatures (e.g., 5°C, 25°C). The data can be used to calculate the activation energy (Ea) for the degradation process using the Arrhenius equation, providing a more robust model for shelf-life prediction.

  • Buffer Species: The choice of buffer can be critical. Some buffer components, such as phosphate or citrate, can act as general acid/base catalysts, directly participating in and accelerating hydrolysis reactions. Therefore, buffer selection must be carefully considered and screened during pre-formulation studies.

  • Oxygen and Light: The presence of dissolved molecular oxygen is a key driver for the oxidative dimerization of any free thiol generated from hydrolysis.[10] Photolytic degradation can also occur, making it necessary to evaluate the stability of the compound in light-protective versus clear packaging.[8]

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for the oxidation of thiols.[10] The inclusion of a chelating agent, such as edetate disodium (EDTA), in a formulation is a common and effective strategy to sequester these ions and inhibit this oxidative pathway.[8]

Experimental Protocols for Stability Assessment

A robust stability assessment program relies on a validated, stability-indicating analytical method. The following protocols provide a framework for such an assessment.

Protocol: Stability-Indicating RP-HPLC Method

Causality: The objective is to separate the parent NSDACME from all potential degradation products and formulation excipients. A reverse-phase (RP) C18 column is the standard choice for moderately polar small molecules. An acidic mobile phase (using trifluoroacetic acid, TFA) ensures that any resulting carboxylic acid degradants are protonated, leading to better retention and sharp, symmetrical peak shapes. UV detection at a low wavelength (~210-212 nm) is chosen because it is near the absorbance maximum for the amide and thioester chromophores, providing good sensitivity for the parent compound and its likely degradants.[9][12]

Methodology:

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 212 nm.

  • Injection Volume: 20 µL.

  • Sample Diluent: Mobile Phase A or a suitable acidic buffer to ensure initial stability.

Validation: This method must be validated according to ICH Q2(R1) guidelines, with specificity proven through a forced degradation study.

Protocol: Forced Degradation Study

Causality: The purpose of a forced degradation (or stress testing) study is twofold: to identify the likely degradation products that may form under storage conditions and to demonstrate the specificity (i.e., the stability-indicating nature) of the analytical method. By intentionally degrading the sample, we ensure that the resulting degradant peaks do not co-elute with the parent peak, confirming the method's ability to accurately quantify the parent compound in the presence of its impurities.[8][12]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of NSDACME B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid/solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Neutralize (if needed) & Dilute to Target Conc. B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC G->H I Evaluate Peak Purity (DAD) & Identify Degradants (LC-MS) H->I

Caption: Workflow for a forced degradation study of NSDACME.

Methodology:

  • Acid Hydrolysis: Incubate NSDACME solution in 0.1 M HCl at 60°C. Collect samples at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Incubate NSDACME solution in 0.01 M NaOH at room temperature. Due to higher reactivity, collect samples at earlier time points (e.g., 0, 15, 30, 60, 120 minutes). Neutralize with an equivalent amount of HCl before analysis.

  • Oxidation: Treat NSDACME solution with 3% H₂O₂ at room temperature. Collect samples over several hours.

  • Thermal Degradation: Store both solid NSDACME and a solution at 80°C. Analyze at set time points.[12]

  • Photostability: Expose a solution to light conditions as specified in ICH guideline Q1B. Analyze a wrapped (dark) control sample in parallel.

Data Presentation: The results of the forced degradation study are best summarized in a table.

Stress ConditionDuration/Temp% DegradationMajor Degradants (Retention Time)
0.1 M HCl8 h / 60°C~15%Peak at X.X min (likely NACME), Peak at Y.Y min
0.01 M NaOH30 min / 25°C~25%Peak at X.X min (likely NACME), Peak at Z.Z min
3% H₂O₂4 h / 25°C~10%Peak at D.D min (likely dimer)
Thermal24 h / 80°C~20%Multiple minor peaks
PhotolyticICH Q1B~5%Peak at D.D min
Protocol: Kinetic Stability Study

Causality: This study aims to quantify the rate of degradation under specific, controlled conditions (pH, temperature) to determine the intrinsic stability of the molecule and to predict its shelf-life. The reaction is monitored over time, and the decrease in the parent compound concentration is fitted to a kinetic model, typically pseudo-first-order for reactions in dilute solution where the concentration of water is constant.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, 9).

  • Set up Reactions: For each pH and temperature (e.g., 25°C and 40°C) combination, prepare a solution of NSDACME at a known concentration (e.g., 0.5 mg/mL) in the respective buffer.

  • Incubate: Place the solutions in temperature-controlled chambers.

  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each solution.

  • Quench and Store: Immediately dilute the aliquot in the mobile phase and/or store at -20°C to halt further degradation before analysis.

  • Analyze: Analyze all samples from a given study using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of NSDACME remaining at each time point relative to the T₀ concentration.

    • Plot ln(% Remaining) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.

    • The observed rate constant (k_obs) is the negative of the slope.

    • The half-life (t₁/₂) can be calculated as 0.693 / k_obs.

Conclusion and Formulation Implications

The thermodynamic stability of N,S-Diacetyl-L-cysteine methyl ester in aqueous solution is a critical attribute that dictates its potential as a therapeutic agent. The primary liabilities are the thioester and methyl ester groups, which are susceptible to pH-dependent hydrolysis, and the potential for oxidation of the resulting thiol.

A thorough understanding of these degradation pathways, guided by the experimental protocols outlined in this guide, is essential for successful formulation development. Key strategies to enhance stability will likely include:

  • pH Control: Formulating the product at a pH where the rate of hydrolysis is minimal, as determined by a pH-rate profile study.

  • Exclusion of Oxygen: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.[10]

  • Use of Additives: Including chelating agents like EDTA to sequester metal ions and prevent catalytic oxidation.[8]

  • Storage Conditions: Recommending refrigerated storage to slow the rate of all degradation reactions.

By systematically evaluating the stability of NSDACME, researchers can develop robust formulations that ensure the compound's integrity, safety, and efficacy from production to patient administration.

References

  • Source: Google Patents (US20210251889A1)
  • Title: Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation Source: ResearchGate URL: [Link]

  • Source: Google Patents (US9763902B2)
  • Title: Kinetics of thioester exchange and hydrolysis in bulk aqueous solution Source: ResearchGate URL: [Link]

  • Title: Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization Source: MDPI URL: [Link]

  • Title: Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC Source: International Journal of Pharmaceutical and Engineering Research URL: [Link]

  • Title: A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media Source: BioInsights Publishing URL: [Link]

  • Title: Protonation Equilibria of N-Acetylcysteine Source: ACS Omega URL: [Link]

  • Title: Reactivity of thioesters in biochemistry and native chemical ligation Source: ACS Publications URL: [Link]

  • Title: Hydrolysis of Thioesters, Esters, and Amides Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

The Lipophilicity and Cell Permeability Profile of N,S-Diacetyl-L-cysteine Methyl Ester: A Technical Guide to Intracellular Thiol Delivery

Executive Summary The delivery of exogenous thiols to replenish intracellular glutathione (GSH) is a cornerstone strategy in mitigating oxidative stress. While N-acetylcysteine (NAC) is widely used, its pharmacokinetic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of exogenous thiols to replenish intracellular glutathione (GSH) is a cornerstone strategy in mitigating oxidative stress. While N-acetylcysteine (NAC) is widely used, its pharmacokinetic profile is severely limited by its hydrophilicity and reliance on active transport mechanisms[1]. N,S-Diacetyl-L-cysteine methyl ester (NSDCME) —also known in ophthalmic research as Aggrelyte-2 —represents a paradigm shift in prodrug design[2]. By systematically masking the polar functional groups of L-cysteine, NSDCME achieves exceptional lipophilicity and cell membrane permeability[3]. This technical guide explores the physicochemical rationale, intracellular activation pathways, and field-proven experimental protocols for utilizing NSDCME in advanced therapeutic research.

Physicochemical Profiling & The Causality of Structural Masking

To understand the superior permeability of NSDCME, we must analyze the causality behind its structural modifications. At physiological pH (7.4), native L-cysteine exists as a zwitterion, and NAC is >99% ionized due to its free carboxylic acid (pKa ~3.2)[1]. This ionization restricts passive diffusion across the hydrophobic core of the lipid bilayer.

NSDCME overcomes this through a tri-part masking strategy:

  • Carboxyl Methylation: Esterification neutralizes the anionic charge of the carboxylate, drastically increasing the apparent partition coefficient (LogD) at physiological pH[4].

  • N-Acetylation: Acetylation of the amine removes the basic center, preventing protonation.

  • S-Acetylation: Converting the free thiol into a thioacetate prevents premature extracellular auto-oxidation. Unprotected thiols rapidly form impermeable disulfide dimers (cystine derivatives) in the oxygen-rich extracellular space; the S-acetyl group ensures the molecule remains a membrane-permeable monomer until it reaches the cytosol[2].

Quantitative Physicochemical Comparison

Data summarized from [4],[5].

Physicochemical PropertyL-CysteineN-Acetylcysteine (NAC)N,S-Diacetyl-L-cysteine methyl ester
Molecular Weight 121.16 g/mol 163.19 g/mol 219.26 g/mol
Computed LogP -2.5-0.6-0.1
Predominant State (pH 7.4) ZwitterionicAnionic (>99%)Neutral
Topological Polar Surface Area 89.6 Ų86.3 Ų97.8 Ų
Hydrogen Bond Donors 331

Cellular Permeability and Intracellular Activation

Because NSDCME is uncharged and highly lipophilic (LogP = -0.1), it bypasses the need for specific amino acid transporters (such as the ASC system), which are often saturated or downregulated during severe oxidative stress[3]. It enters the cell rapidly via passive diffusion.

Once inside, NSDCME acts as a self-validating delivery system. It is sequentially hydrolyzed by ubiquitous intracellular esterases and deacetylases to release free L-cysteine, the rate-limiting precursor for GSH biosynthesis[6].

Activation NSDCME NSDCME (Extracellular) Membrane Cell Membrane NSDCME->Membrane Passive Diffusion Intra NSDCME (Intracellular) Membrane->Intra Esterase Esterases Intra->Esterase Hydrolysis Deacetylase Deacetylases Esterase->Deacetylase N,S-Diacetylcysteine Cysteine L-Cysteine Deacetylase->Cysteine Deacetylation GSH GSH Synthesis Cysteine->GSH Rate-limiting Step

Fig 1. Intracellular activation of NSDCME into L-cysteine for GSH synthesis.

Protocol: In Vitro Assessment of Intracellular GSH Replenishment

This protocol details the workflow for quantifying the GSH-replenishing efficacy of NSDCME in cultured cells (e.g., IGR 1 melanoma cells), emphasizing the causality behind critical methodological choices[7].

Step 1: Cell Seeding and Culture Seed cells in 6-well plates at a density of 2×105 cells/well. Culture until 80% confluence is reached.

Step 2: Compound Administration Action: Prepare a 1.0 mM solution of NSDCME in DMSO (ensure final DMSO concentration in media is <0.1%) and add to the culture medium for 24 hours[7]. Causality: The 1.0 mM concentration is experimentally validated to maximize intracellular GSH elevation without inducing the cytotoxicity typically associated with the auto-oxidation of high-dose free cysteine[7].

Step 3: Protein Precipitation with 5% Sulfosalicylic Acid (SSA) Action: Aspirate media, wash with cold PBS, and lyse cells directly in 5% SSA. Causality: SSA serves a critical dual purpose. First, it rapidly denatures cellular proteins, preventing them from interfering with downstream colorimetric assays. Second, the highly acidic environment immediately halts the activity of γ -glutamyl transpeptidase and prevents the auto-oxidation of GSH to GSSG, ensuring the quantified GSH strictly reflects the intracellular state at the exact moment of lysis.

Step 4: GSH Quantification Action: Centrifuge the lysate and use the supernatant in a standard DTNB (Ellman’s reagent) enzymatic recycling assay. Normalize the total GSH concentration to the total protein content (determined via BCA assay on a parallel, non-SSA lysed well).

Advanced Application: Aggrelyte-2 in Ocular Therapeutics

Beyond systemic GSH replenishment, NSDCME has gained significant traction in ophthalmology under the designation Aggrelyte-2 [2]. Age-related presbyopia and cataracts are driven by the progressive oxidation and aggregation of lens crystallin proteins, leading to tissue stiffness and opacity[8].

Aggrelyte-2 exhibits a brilliant dual-action mechanism in the lens:

  • Lysine Acetylation: The S-acetyl group is not merely a protecting group; it acts as an active acetyl donor. It transfers its acetyl group to lysine residues (forming AcK) on aggregated α -crystallins, disrupting the hydrophobic interactions that cause protein clumping[9].

  • Disulfide Reduction: Concurrently, the released free thiol reduces aberrant disulfide bonds between crystallin proteins, restoring their native solubility[10].

LensMechanism cluster_mechanisms Dual-Action Mechanism Aggrelyte Aggrelyte-2 (NSDCME) Lens Aggregated Lens Proteins (Disulfide-rich) Aggrelyte->Lens Penetrates Lens Acetylation Lysine Acetylation (S-Acetyl Transfer) Lens->Acetylation Reduction Disulfide Reduction (Free Thiol Release) Lens->Reduction Soluble Solubilized Crystallins (Decreased Stiffness) Acetylation->Soluble Reduction->Soluble

Fig 2. Dual-action mechanism of Aggrelyte-2 in reducing age-related lens stiffness.

Protocol: Ex Vivo Lens Stiffness Reversal Assay

To validate the biomechanical efficacy of Aggrelyte-2 (NSDCME) in reversing presbyopia models[11].

Step 1: Lens Extraction and Organ Culture Action: Extract lenses from aged murine models (e.g., 8-month-old C57BL/6J mice) or human donors. Place in serum-free Minimum Essential Medium (MEM).

Step 2: Compound Dosing Action: Incubate the lenses in medium containing 1.0 mM Aggrelyte-2 for 24 hours (murine) or 72 hours (human), replacing the media every 24 hours[11]. Causality: The 1.0 mM concentration provides a sufficient molar excess of the S-acetyl group to drive the stoichiometric transfer of acetyl groups to the lysine residues of crystallins. This specific dosing window ensures complete tissue penetration and target engagement without inducing osmotic shock or cellular toxicity[9].

Step 3: Biomechanical Testing Action: Mount the lens on a custom mechanical testing apparatus. Apply a compressive load (e.g., 100 mg to 1000 mg) and measure the physical displacement (Z-stage upward movement in 1-µm increments)[11]. Causality: Measuring physical displacement under a fixed load directly quantifies tissue elasticity. An increase in displacement correlates directly with a reduction in lens stiffness, functionally validating the solubilization of the crystallin matrix.

Step 4: Molecular Validation (AcK Quantification) Action: Homogenize the tested lenses, extract the water-soluble protein fraction, and perform Western blot or LC-MS/MS analysis using anti-Nε-acetyllysine (AcK) antibodies[12]. Causality: This step creates a self-validating protocol. By proving that AcK levels increase proportionally with the decrease in physical stiffness, the researcher confirms that the phenotypic change is directly caused by the compound's targeted S-acetyl transfer mechanism[10].

References

  • PubChem. "N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148" - National Center for Biotechnology Information. URL:[Link]

  • Nagaraj, R. H., et al. "Aggrelyte-2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia." - Aging Cell (PubMed). URL:[Link]

  • Vina, J., et al. "Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester." - Melanoma Research (PubMed). URL:[Link]

  • Aldini, G., et al. "N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why." - Free Radical Research (PubMed). URL:[Link]

Sources

Foundational

metabolic pathway of N,S-Diacetyl-L-cysteine methyl ester hydrolysis in vitro

An In-Depth Technical Guide to the In Vitro Hydrolysis of N,S-Diacetyl-L-cysteine Methyl Ester Abstract N,S-Diacetyl-L-cysteine methyl ester is a multi-functionalized prodrug of L-cysteine, engineered for enhanced cellul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Hydrolysis of N,S-Diacetyl-L-cysteine Methyl Ester

Abstract

N,S-Diacetyl-L-cysteine methyl ester is a multi-functionalized prodrug of L-cysteine, engineered for enhanced cellular uptake by masking the polar functional groups of the parent amino acid. Its therapeutic potential is predicated on its ability to efficiently deliver L-cysteine intracellularly, thereby augmenting the synthesis of glutathione (GSH), a critical endogenous antioxidant. Understanding the precise metabolic cascade that releases L-cysteine from this carrier molecule is paramount for its development and application. This technical guide provides a comprehensive overview of the in vitro metabolic hydrolysis pathway of N,S-Diacetyl-L-cysteine methyl ester, detailing the sequential enzymatic reactions, the key intermediates, and the rationale behind the experimental design for studying this process. We present a robust, step-by-step protocol for monitoring the hydrolysis cascade using high-performance liquid chromatography (HPLC), grounded in established analytical methodologies for related cysteine derivatives.

Introduction to N,S-Diacetyl-L-cysteine Methyl Ester

N,S-Diacetyl-L-cysteine methyl ester (NSDACME) is a synthetic derivative of L-cysteine, characterized by the acetylation of both the primary amine (N-acetyl) and the thiol (S-acetyl) groups, as well as the esterification of the carboxyl group with a methyl moiety.

Chemical Structure and Rationale: The primary motivation for this extensive modification is to increase the lipophilicity of the L-cysteine molecule. The polar amine, thiol, and carboxylic acid groups of L-cysteine hinder its passive diffusion across cellular membranes. By converting these to an amide, a thioester, and a methyl ester, respectively, the resulting NSDACME molecule exhibits significantly improved membrane permeability.[1] Once inside the cell, it is designed to be rapidly hydrolyzed by endogenous enzymes to release L-cysteine.[1][2]

Therapeutic Relevance: The delivery of L-cysteine is the rate-limiting step for the synthesis of glutathione (GSH). By serving as an efficient intracellular cysteine delivery vehicle, NSDACME can effectively replenish depleted GSH stores, which is a key strategy in mitigating cellular damage from oxidative stress in a variety of pathological conditions.[1]

The Metabolic Hydrolysis Pathway

The in vitro (and intracellular) conversion of NSDACME to L-cysteine is not a single event but a multi-step enzymatic cascade. The molecule presents three distinct, hydrolyzable functional groups: a carboxyl ester, a thioester, and an amide. Hydrolysis proceeds via a stepwise mechanism, catalyzed by different classes of hydrolase enzymes.

The overall pathway involves the sequential cleavage of these groups, though the exact order can vary. However, based on the relative lability of these bonds, a primary pathway can be predicted. Carboxyl esters and thioesters are generally more susceptible to hydrolysis than the highly stable amide bond.

G cluster_main Metabolic Hydrolysis of NSDACME A N,S-Diacetyl-L-cysteine Methyl Ester (NSDACME) B N,S-Diacetyl-L-cysteine A->B Carboxylesterase (- Methanol) C N-Acetyl-L-cysteine (NAC) B->C Thioesterase (- Acetate) D L-Cysteine C->D Acylase I (- Acetate)

Caption: Predicted primary metabolic pathway for the hydrolysis of NSDACME.

Step 1: Carboxylester Hydrolysis (De-esterification)

The initial and often most rapid step is the hydrolysis of the methyl ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases, which are abundant in various tissues, particularly the liver.[3][4]

  • Enzyme Class: Carboxylesterases (EC 3.1.1.1).

  • Substrate: N,S-Diacetyl-L-cysteine methyl ester.

  • Products: N,S-Diacetyl-L-cysteine and methanol.

  • Causality: Ester prodrugs are widely used in pharmacology, and their activation via esterase-mediated hydrolysis is a well-established and efficient metabolic process. The removal of the methyl group increases the polarity of the molecule.

Step 2: Thioester Hydrolysis (S-Deacetylation)

Following de-esterification, the S-acetyl group is cleaved. This thioester bond is hydrolyzed by thioesterases.

  • Enzyme Class: Thioesterases (EC 3.1.2).

  • Substrate: N,S-Diacetyl-L-cysteine.

  • Products: N-acetyl-L-cysteine (NAC) and acetate.

  • Causality: Thioester bonds are high-energy bonds, and their cleavage is thermodynamically favorable.[5] This step yields the well-known antioxidant and mucolytic agent N-acetylcysteine (NAC).

Step 3: Amide Hydrolysis (N-Deacetylation)

The final and crucial step for releasing the bioactive amino acid is the hydrolysis of the N-acetyl amide bond. This reaction is catalyzed by aminoacylases, with Acylase I being the primary enzyme responsible for the deacetylation of N-acetylated L-amino acids.[6][7]

  • Enzyme Class: Acylase I (EC 3.5.1.14).

  • Substrate: N-acetyl-L-cysteine (NAC).

  • Products: L-cysteine and acetate.

  • Causality: This enzymatic step is known to be stereospecific, primarily acting on the L-isomer of N-acetylated amino acids.[8] This specificity ensures the production of the biologically relevant L-cysteine. The amide bond is significantly more stable than ester or thioester bonds, and its cleavage almost invariably requires enzymatic catalysis under physiological conditions.[9][10]

Experimental Protocol for In Vitro Hydrolysis Assay

This section provides a detailed methodology for monitoring the time-dependent hydrolysis of NSDACME using a common in vitro system, such as rat liver cytosol, which contains a rich milieu of the necessary metabolic enzymes.[8]

Objective: To quantitatively measure the disappearance of the parent compound (NSDACME) and the appearance of its key metabolites (N,S-Diacetyl-L-cysteine, NAC, L-cysteine) over time.

Core Principle: The protocol relies on incubating NSDACME with an enzyme source and quenching the reaction at specific time points. The concentration of the analyte and its metabolites in each sample is then determined using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6][11]

G prep 1. Prepare Reagents (Buffer, NSDACME, Enzyme) incubate 2. Initiate & Incubate (37°C) prep->incubate quench 3. Quench Reaction (Acetonitrile at T=0, 5, 15, 30, 60 min) incubate->quench process 4. Process Sample (Vortex, Centrifuge) quench->process analyze 5. HPLC Analysis (Inject Supernatant) process->analyze data 6. Data Interpretation (Peak Integration, Concentration Plot) analyze->data

Caption: Experimental workflow for the in vitro NSDACME hydrolysis assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Incubation Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of N,S-Diacetyl-L-cysteine methyl ester in acetonitrile or DMSO.

    • Enzyme Preparation: Prepare rat liver cytosolic fraction (e.g., S9 fraction) according to standard procedures. Determine the total protein concentration using a Bradford assay. Dilute the S9 fraction in the incubation buffer to a final protein concentration of 1-2 mg/mL.

    • Quenching Solution: Use ice-cold acetonitrile containing an internal standard (e.g., N-acetyl-D-cysteine, which is not a substrate for Acylase I[8]).

  • Incubation Procedure:

    • Expertise-Driven Choice: Pre-warm all solutions (except the quenching solution) to 37°C to ensure the reaction starts at the desired temperature.

    • In a microcentrifuge tube, add 490 µL of the diluted enzyme preparation.

    • To initiate the reaction, add 10 µL of the 10 mM NSDACME stock solution to achieve a final concentration of 200 µM. Vortex briefly.

    • Incubate the reaction mixture in a water bath at 37°C.

    • Prepare a negative control by adding the substrate to a heat-inactivated enzyme preparation (heated at 95°C for 10 minutes). This is a critical step to account for any non-enzymatic chemical hydrolysis.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a new tube containing 150 µL of the ice-cold quenching solution.

    • Causality: The 3:1 ratio of acetonitrile to the aqueous sample ensures efficient protein precipitation and immediate cessation of all enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Analytical Method: RP-HPLC:

    • A robust RP-HPLC method is required to separate the parent compound from its more polar metabolites. An ion-pair method may be necessary for optimal retention and separation of the highly polar L-cysteine.[11]

    • Example HPLC Conditions:

      Parameter Specification
      Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
      Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
      Mobile Phase B Acetonitrile with 0.1% TFA
      Gradient 5% B to 60% B over 15 minutes
      Flow Rate 1.0 mL/min
      Detection UV at 210 nm

      | Injection Volume | 20 µL |

Data Presentation and Expected Outcomes

The primary data output will be a series of chromatograms from each time point. By integrating the peak areas and comparing them to standard curves for NSDACME and its expected metabolites, a quantitative time-course profile can be generated.

Table 1: Physicochemical Properties of NSDACME and Key Metabolites

CompoundFormulaMolecular Weight ( g/mol )
N,S-Diacetyl-L-cysteine methyl esterC8H13NO4S219.26
N,S-Diacetyl-L-cysteineC7H11NO4S205.23
N-acetyl-L-cysteine (NAC)C5H9NO3S163.19
L-cysteineC3H7NO2S121.16

Table 2: Example Time-Course Hydrolysis Data (Hypothetical)

Time (min)[NSDACME] (µM)[N,S-Diacetyl-L-cysteine] (µM)[NAC] (µM)[L-cysteine] (µM)
0200.00.00.00.0
5125.672.12.30.0
1545.2140.514.10.2
305.1125.365.44.2
60<1.040.8135.622.6
120<1.05.295.398.5

Expected Outcomes:

  • A rapid decrease in the concentration of the parent compound, NSDACME.

  • A transient increase and subsequent decrease in the intermediate metabolites, N,S-Diacetyl-L-cysteine and N-acetyl-L-cysteine (NAC).

  • A steady increase in the final product, L-cysteine, over the duration of the experiment.

  • The rate-limiting step is anticipated to be the final N-deacetylation of NAC to L-cysteine, as the amide bond is the most stable of the three hydrolyzed linkages.

Conclusion

The in vitro metabolism of N,S-Diacetyl-L-cysteine methyl ester is a sequential, three-step enzymatic process involving carboxylesterases, thioesterases, and finally, Acylase I. This cascade efficiently hydrolyzes the prodrug to release L-cysteine, the intended bioactive molecule for replenishing intracellular glutathione. The provided experimental framework offers a robust and self-validating system for researchers to quantitatively assess this metabolic pathway. A thorough understanding of these hydrolytic steps and their kinetics is fundamental for the rational design and development of next-generation cysteine prodrugs for therapeutic applications in oxidative stress-related diseases.

References

  • Purcell, W., et al. (1992). Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes. Biochemistry, 31(24), 5629-5635. [Link]

  • Al-Rawani, A., & Al-Saffar, A. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights, 1(1), 1-8. [Link]

  • Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Education and Research, 51(4), S93-S101. [Link]

  • Jovanović, T., et al. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Molecules, 26(22), 6834. [Link]

  • Jovanović, T., et al. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Molecules, 29(1), 259. [Link]

  • Jovanović, T., et al. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Molecules, 29(1), 259. [Link]

  • Röthlisberger, D., et al. (2008). Computational design of catalytic dyads and oxyanion holes for ester hydrolysis. Journal of molecular biology, 377(4), 1224-1236. [Link]

  • Cluntun, A. A., et al. (2017). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. Cell, 171(6), 1362-1376.e13. [Link]

  • Science.gov. esterase hydrolysis activity: Topics. [Link]

  • Nauser, T., et al. (2020). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. Antioxidants, 9(10), 929. [Link]

  • Royal Society of Chemistry. Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. [Link]

  • Palmer, R. N., & O'Brien, P. J. (2021). N-acetylcysteine compositions and methods.
  • Palmer, R. N., & O'Brien, P. J. (2021). N-Acetylcysteine Compositions and Methods.
  • Wikipedia. Asymmetric ester hydrolysis with pig-liver esterase. [Link]

  • Wikipedia. Cysteine synthase. [Link]

  • Damoglou, A. P., Lindley, H., & Stapleton, I. W. (1971). The susceptibility of N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine ethyl esters to chymotryptic hydrolysis. Biochemical Journal, 123(2), 379-384. [Link]

  • Giustarini, D., et al. (2017). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radical Biology and Medicine, 112, 181-189. [Link]

  • Uttamsingh, V., et al. (1998). Acylase I-Catalyzed Deacetylation of N-Acetyl-l-cysteine and S-Alkyl-N-acetyl-l-cysteines. Chemical Research in Toxicology, 11(11), 1363-1371. [Link]

  • Sjödin, K., et al. (1989). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability. Biochemical Pharmacology, 38(22), 3981-3985. [Link]

Sources

Exploratory

N,S-Diacetyl-L-cysteine Methyl Ester (CAS 19547-88-7): Physicochemical Profiling and Therapeutic Applications

Introduction & Pharmacological Significance N,S-Diacetyl-L-cysteine methyl ester (CAS 19547-88-7), frequently referred to in recent literature as Aggrelyte-2, is a highly lipophilic derivative of the endogenous antioxida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

N,S-Diacetyl-L-cysteine methyl ester (CAS 19547-88-7), frequently referred to in recent literature as Aggrelyte-2, is a highly lipophilic derivative of the endogenous antioxidant L-cysteine[1]. Unlike its highly polar parent compounds (L-cysteine and N-acetylcysteine), this molecule features esterification at the carboxyl terminus and acetylation at both the amino and thiol groups. These modifications dramatically alter its physicochemical profile, transforming it into a potent, membrane-permeable prodrug capable of dual-mechanism protein solubilization[2]. In drug development, it is heavily investigated for treating age-related protein aggregation diseases, such as presbyopia and cataracts, as well as serving as an intracellular glutathione (GSH) delivery system[1][3].

Physicochemical Data & Structural Dynamics

The rational design of N,S-diacetyl-L-cysteine methyl ester focuses on neutralizing the zwitterionic nature of cysteine to enhance cellular permeability. The quantitative physicochemical properties are summarized below:

ParameterValuePharmacological Implication
CAS Number 19547-88-7Unique identifier for regulatory and synthesis tracking[4].
Molecular Formula C8H13NO4SIndicates the addition of two acetyl groups and one methyl group to the cysteine backbone[4][5].
Molecular Weight 219.26 g/mol Low molecular weight ensures favorable pharmacokinetics and rapid tissue distribution[6][7].
Melting Point 97 - 100 °CSolid-state stability at room temperature; ideal for pharmaceutical formulation[4][8].
LogP 0.3347Positive LogP demonstrates enhanced lipophilicity compared to N-acetylcysteine (LogP < 0), facilitating passive membrane diffusion[4].
Topological Polar Surface Area (TPSA) 97.77 ŲOptimal for cellular permeability while retaining sufficient aqueous solubility for cytosolic distribution[4].
Appearance White crystalline solidHigh purity (>96%) solid form allows for precise gravimetric dosing in assays[4][5].

Mechanism of Action: The "Aggrelyte" Pathway

The therapeutic efficacy of N,S-diacetyl-L-cysteine methyl ester is driven by a synergistic, two-step biochemical mechanism. In the context of aged tissues (e.g., the human lens), proteins like α-crystallin undergo spontaneous unfolding, forming insoluble aggregates driven by aberrant intermolecular disulfide bonds and exposed hydrophobic patches[1].

When introduced to these aggregates, the compound acts via:

  • Transacetylation (Lysine Acetylation) : The labile S-acetyl group acts as an acetyl donor, transferring to the ε-amino groups of lysine residues (Nε-acetyllysine) on the aggregated proteins. This introduces steric bulk and neutralizes positive charges, disrupting the hydrophobic interactions holding the aggregate together[1].

  • Disulfide Reduction : Following the release of the S-acetyl group, the newly liberated thiol (-SH) acts as a potent reducing agent, cleaving the pathological disulfide (-S-S-) bonds between protein monomers, thereby restoring native-like solubility and decreasing tissue stiffness[1].

MOA cluster_actions Dual-Action Solubilization Pathway Compound N,S-Diacetyl-L-cysteine Methyl Ester Action1 S-Acetyl Transfer (Lysine Acetylation) Compound->Action1 Transacetylation Action2 Free Thiol Generation (Disulfide Reduction) Compound->Action2 Deacetylation Target Insoluble Protein Aggregates (e.g., Aged Lens Crystallins) Action1->Target Disrupts hydrophobic interactions Action2->Target Cleaves aberrant -S-S- bonds Outcome Restored Protein Solubility & Decreased Tissue Stiffness Target->Outcome Structural remodeling

Diagram: Dual-action mechanism of N,S-diacetyl-L-cysteine methyl ester in protein solubilization.

Experimental Methodologies

Synthesis and Purification Protocol

To ensure high yield and prevent unwanted acyl shifts, the synthesis is typically performed via a stepwise protection strategy starting from N-acetyl-L-cysteine (NAC).

Rationale & Causality : Esterification of the carboxylic acid must precede S-acetylation to prevent the formation of mixed anhydrides. Thionyl chloride ( SOCl2​ ) is utilized to generate HCl in situ, driving the methyl esterification. Subsequent S-acetylation requires a mild base (pyridine) to neutralize the acid byproduct and drive the reaction forward without racemizing the chiral center.

Step-by-Step Workflow :

  • Methyl Esterification : Suspend 10 mmol of N-acetyl-L-cysteine in 20 mL of anhydrous methanol. Cool the mixture to 0 °C in an ice bath.

  • Activation : Dropwise, add 12 mmol of thionyl chloride ( SOCl2​ ). Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature and reflux for 2 hours.

  • Intermediate Isolation : Evaporate the solvent under reduced pressure to yield N-acetyl-L-cysteine methyl ester hydrochloride.

  • S-Acetylation : Dissolve the intermediate in 15 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of pyridine and cool to 0 °C.

  • Acyl Addition : Slowly add 1.2 equivalents of acetyl chloride. Stir for 4 hours at room temperature.

  • Quenching & Extraction : Quench the reaction with 10 mL of cold 1M HCl. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate the crude product and purify via preparative HPLC (Acetonitrile/Water gradient) to isolate the white crystalline solid[4][8].

Synthesis Step1 N-Acetyl-L-cysteine (Starting Material) Step2 Esterification (MeOH, SOCl2) Step1->Step2 0°C to Reflux Step3 S-Acetylation (Acetyl Chloride, Pyridine) Step2->Step3 DCM solvent Step4 HPLC Purification (ACN / H2O) Step3->Step4 Crude extraction Product N,S-Diacetyl-L-cysteine Methyl Ester Step4->Product >96% Purity

Diagram: Step-by-step synthesis workflow for N,S-diacetyl-L-cysteine methyl ester.

Ex Vivo Lens Protein Solubilization Assay

This protocol validates the compound's efficacy in reversing age-related protein aggregation (presbyopia model)[1].

Rationale & Causality : A self-validating experimental design requires isolating the effect of the S-acetyl group. Therefore, N-acetyl-L-cysteine methyl ester (Aggrelyte-2C), which lacks the S-acetyl group, must be used as a parallel control. If the dual mechanism holds true, the N,S-diacetyl variant will show significantly higher solubilization due to the added lysine acetylation step[1].

Step-by-Step Workflow :

  • Tissue Preparation : Homogenize aged human lenses (65–75 years) in 50 mM phosphate buffer (pH 7.4). Centrifuge at 20,000 × g for 30 minutes to isolate the water-insoluble (WI) protein pellet[1].

  • Treatment Incubation : Resuspend the WI pellet in the phosphate buffer. Divide into three cohorts:

    • Cohort A (Vehicle): Buffer only.

    • Cohort B (Control): 500 μM N-acetyl-L-cysteine methyl ester.

    • Cohort C (Test): 500 μM N,S-diacetyl-L-cysteine methyl ester.

  • Incubation : Incubate all samples at 37 °C for 24 to 48 hours under gentle agitation[1].

  • Quantification of Solubility : Centrifuge the samples again. Measure the protein concentration in the newly partitioned supernatant using a BCA assay or UV-Vis absorbance at 280 nm.

  • Validation of Acetylation : Digest the solubilized proteins with trypsin and analyze via LC-MS/MS to quantify Nε-acetyllysine (AcK) levels. (Self-Validation: Cohort C should yield 1.5 to 2.1 nmol AcK/mg protein, confirming the transacetylation mechanism)[1].

References

  • ResearchGate . Aggrelyte‐2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia. Retrieved from: [Link]

  • ResearchGate . Thiol-based antioxidants. Retrieved from:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Contrasting Natures of N,S-Diacetyl-L-cysteine Methyl Ester and Endogenous Cysteine for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biochemistry and therapeutic development, the manipulation of intracellular cysteine levels is of paramount importance. Cysteine, a semi-essential amino acid, is the lynchpin of cel...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of cellular biochemistry and therapeutic development, the manipulation of intracellular cysteine levels is of paramount importance. Cysteine, a semi-essential amino acid, is the lynchpin of cellular redox homeostasis, primarily through its role as the rate-limiting precursor to the master antioxidant, glutathione (GSH). However, the direct administration of L-cysteine in experimental and therapeutic contexts is fraught with challenges, including poor stability and limited cell permeability. This has necessitated the development of prodrugs designed to efficiently deliver cysteine into the cell. Among these, N,S-Diacetyl-L-cysteine methyl ester stands out as a sophisticated tool for researchers. This guide provides a deep dive into the fundamental differences between this synthetic prodrug and its endogenous counterpart, offering field-proven insights into their respective properties, analytical quantification, and the strategic rationale behind employing the modified form in research and development.

Core Molecular Distinctions: From a Polar Zwitterion to a Lipophilic Prodrug

The fundamental differences between endogenous L-cysteine and N,S-Diacetyl-L-cysteine methyl ester are rooted in their chemical structures, which dictate their physicochemical properties and, consequently, their biological behavior.

Endogenous L-Cysteine: As a proteinogenic amino acid, L-cysteine exists physiologically as a zwitterion, with a protonated amino group and a deprotonated carboxyl group.[1] This charge separation, coupled with the polar thiol (-SH) group, renders the molecule hydrophilic and limits its passive diffusion across the lipophilic cell membrane.[2] Furthermore, the free thiol group is highly reactive and susceptible to rapid oxidation in extracellular environments, readily forming the disulfide dimer, cystine, or other oxidized species.[3] This instability presents a significant hurdle for its use as an experimental agent to modulate intracellular processes.

N,S-Diacetyl-L-cysteine Methyl Ester: This synthetic derivative is strategically modified to overcome the limitations of native cysteine. The key modifications are:

  • N-acetylation: An acetyl group is attached to the nitrogen atom of the amino group.

  • S-acetylation: An acetyl group is attached to the sulfur atom of the thiol group.

  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester.

These modifications neutralize the charges of the amino and carboxyl groups and mask the reactive thiol group, transforming the molecule into a more lipophilic and stable entity.[4] This enhanced lipophilicity is the primary reason for its improved cell membrane permeability.[4]

FeatureEndogenous L-CysteineN,S-Diacetyl-L-cysteine Methyl Ester
Chemical Formula C₃H₇NO₂SC₈H₁₃NO₄S
Molecular Weight 121.16 g/mol 219.26 g/mol [5]
Structure Zwitterionic amino acidNeutral, acetylated, and esterified amino acid derivative
Key Functional Groups Free amino (-NH₃⁺), carboxyl (-COO⁻), and thiol (-SH) groupsAcetylated amino (-NHCOCH₃), acetylated thiol (-SCOCH₃), and methyl ester (-COOCH₃) groups
Polarity HighLow
Cell Permeability LowHigh[4]
Chemical Stability Prone to oxidation to cystine[3]More stable in extracellular environments

The Metabolic Journey: Intracellular Activation of a Cysteine Prodrug

The utility of N,S-Diacetyl-L-cysteine methyl ester lies in its ability to act as a "Trojan horse," delivering a protected form of cysteine into the cell, where it is then unmasked to participate in cellular metabolism.

Once inside the cell, N,S-Diacetyl-L-cysteine methyl ester is enzymatically hydrolyzed by intracellular esterases and thioesterases.[4] This two-step process releases L-cysteine, which then becomes available for various cellular processes, most notably the synthesis of glutathione.[4] This intracellular release mechanism is a critical design feature, as it bypasses the challenges of extracellular cysteine instability and poor transport.

The primary rationale for using N,S-Diacetyl-L-cysteine methyl ester in a research setting is to create a controlled and efficient means of increasing intracellular cysteine and, consequently, glutathione levels. This is particularly valuable in studies investigating the role of oxidative stress in disease pathogenesis, where replenishing depleted glutathione stores is a key experimental goal.[6][7] The choice of this specific prodrug over others, such as the more commonly known N-acetylcysteine (NAC), is driven by the desire for even greater cell permeability and potentially more efficient intracellular cysteine delivery. While NAC is a widely used cysteine prodrug, its free carboxyl group still imparts a degree of polarity.[2] The esterification in N,S-Diacetyl-L-cysteine methyl ester further enhances its lipophilicity.

Metabolic Fate of N,S-Diacetyl-L-cysteine Methyl Ester cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DACME_ext N,S-Diacetyl-L-cysteine Methyl Ester DACME_int N,S-Diacetyl-L-cysteine Methyl Ester DACME_ext->DACME_int Passive Diffusion (High Lipophilicity) Cysteine L-Cysteine DACME_int->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step Esterases Intracellular Esterases/Thioesterases Esterases->DACME_int GSH_Synth GSH Synthesis GSH_Synth->Cysteine

Intracellular activation of the cysteine prodrug.

Analytical Quantification: A Tale of Two Methodologies

The accurate quantification of endogenous cysteine and its synthetic prodrugs in biological matrices requires distinct analytical strategies, primarily dictated by their differing chemical properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both, but the sample preparation protocols diverge significantly.

Quantification of Endogenous Cysteine: The Criticality of Derivatization

The analysis of endogenous cysteine is challenging due to the high reactivity of its free thiol group, which leads to rapid oxidation during sample collection and preparation. To obtain an accurate measurement of the in vivo cysteine concentration, it is imperative to stabilize the thiol group immediately upon sample collection.

The Causality Behind Derivatization: The primary reason for derivatization is to form a stable, covalent bond with the free thiol group, preventing its oxidation. N-ethylmaleimide (NEM) is a widely used and reliable alkylating agent for this purpose.[8][9] NEM reacts specifically with the sulfhydryl group of cysteine to form a stable thioether adduct, which can then be readily analyzed by LC-MS/MS. This derivatization step is crucial for the integrity of the analytical result; failure to adequately protect the thiol group will lead to an underestimation of the true cysteine concentration.

Experimental Protocol: Quantification of Total Cysteine in Plasma by LC-MS/MS

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Immediate Derivatization: To a 100 µL plasma sample, immediately add a solution of a reducing agent, such as dithiothreitol (DTT), to reduce any cystine back to cysteine, allowing for the measurement of total cysteine. This is followed by the addition of N-ethylmaleimide (NEM) to derivatize all free thiol groups.

  • Protein Precipitation: Precipitate proteins by adding a cold solution of 10% trichloroacetic acid (TCA) or cold methanol. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the derivatized cysteine (Cys-NEM).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column or a HILIC column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to aid in ionization.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transition for the Cys-NEM adduct. Use a stable isotope-labeled Cys-NEM as an internal standard for accurate quantification.

Analytical Workflow for Endogenous Cysteine Sample Plasma/Tissue Homogenate Deriv Immediate Derivatization (e.g., with NEM) Sample->Deriv Stabilize free thiols Precip Protein Precipitation (e.g., TCA or Methanol) Deriv->Precip Remove proteins Centri Centrifugation Precip->Centri Super Collect Supernatant Centri->Super LCMS LC-MS/MS Analysis (MRM of Cys-NEM adduct) Super->LCMS Quantification

Stabilization is key for accurate cysteine analysis.
Quantification of N,S-Diacetyl-L-cysteine Methyl Ester

In contrast to endogenous cysteine, the prodrug N,S-Diacetyl-L-cysteine methyl ester is significantly more stable in biological matrices due to its protected thiol group. Therefore, the analytical workflow is more straightforward and does not typically require a derivatization step for the parent compound.

Experimental Protocol: Quantification of N,S-Diacetyl-L-cysteine Methyl Ester in Plasma by LC-MS/MS

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Protein Precipitation: To a 100 µL plasma sample, add a cold organic solvent such as acetonitrile or methanol, typically in a 3:1 ratio (solvent to plasma), to precipitate proteins. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added at this stage.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection: Operate the tandem mass spectrometer in positive ion mode with MRM. Monitor the specific precursor-to-product ion transition for N,S-Diacetyl-L-cysteine methyl ester.

Conclusion: A Tale of Two Molecules for Advancing Research

References

  • Turell, L., et al. (2023). Best practices for cysteine analysis. bioRxiv.
  • Lien, K. I., & Turell, L. (2023). Best practices for cysteine analysis. bioRxiv, 2023-05.
  • PubChem. N,S-Diacetyl-L-cysteine methyl ester. National Center for Biotechnology Information. Accessed March 10, 2026. [Link]

  • Wikipedia. Cysteine. Wikimedia Foundation. Accessed March 10, 2026. [Link]

  • Tosi, G. M., et al. (2021).
  • U-Chembio. L-Cysteine VS N-Acetyl-L-Cysteine. U-Chembio. Accessed March 10, 2026. [Link]

  • de la Fuente, M., & de la Rocha, M. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules, 23(3), 575.
  • PubChem. N,S-Diacetyl-L-cysteine methyl ester. National Center for Biotechnology Information. Accessed March 10, 2026. [Link]

  • Siddiqui, M. R., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine.
  • Tosi, G. M., et al. (2021).
  • Misik, V., & Gergel, D. (2007). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. General Physiology and Biophysics, 26(2), 116-122.
  • Al-Hasani, R., et al. (2024).
  • Wang, W., et al. (2012). A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins.
  • Wang, W., et al. (2012). A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins. Academia.edu.
  • Google Patents. WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • Wang, W., et al. (2012). A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins. OSU Center for Health Sciences Research Profiles.
  • Google Patents. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.
  • Herzenberg, L. A., et al. (2000). Cysteine/Glutathione Deficiency: A Significant and Treatable Corollary of Disease. Stanford University.
  • Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • Liu, J., et al. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. International Journal of Molecular Sciences, 22(23), 12847.
  • Li, Y., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 721.
  • ResearchGate. The synthesis procedure for N,S-diacetyl glutathione diethyl ester. ResearchGate. Accessed March 10, 2026. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC Technologies. Accessed March 10, 2026. [Link]

  • ClinicalTrials.gov. Pharmacokinetic Profile of N-Acetyl Cysteine. U.S. National Library of Medicine. Accessed March 10, 2026. [Link]

  • Atkuri, K. R., et al. (2007). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis.

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Determining Optimal Solvent Systems for N,S-Diacetyl-L-cysteine methyl ester

Introduction N,S-Diacetyl-L-cysteine methyl ester (NSDCME) is a cysteine derivative of significant interest in biomedical research and drug development.[1] As a doubly acetylated molecule, it exhibits enhanced cell membr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,S-Diacetyl-L-cysteine methyl ester (NSDCME) is a cysteine derivative of significant interest in biomedical research and drug development.[1] As a doubly acetylated molecule, it exhibits enhanced cell membrane permeability compared to its parent compound, L-cysteine, making it an effective vehicle for increasing intracellular cysteine and glutathione (GSH) levels.[1] Its potential applications range from studying redox biology and GSH transport systems to acting as an inhibitor of metallo-beta-lactamases like NDM-1.[1][2]

The success of any experimental work or formulation process involving NSDCME hinges on its effective dissolution. An inappropriate solvent can lead to inaccurate quantification, poor reactivity, low bioavailability, or precipitation issues. The selection of a solvent is therefore not a trivial step but a critical decision that impacts experimental outcomes and the viability of formulations.[3][4]

This application note provides a comprehensive, two-stage protocol for researchers, chemists, and formulation scientists to systematically determine and optimize solvent systems for N,S-Diacetyl-L-cysteine methyl ester. We will first explore a rapid screening method to identify a range of potential solvents, followed by a rigorous quantitative method for precise solubility measurement. The causality behind solvent selection and protocol design is emphasized throughout to empower the user with a deep, functional understanding of the process.

Physicochemical Characterization of NSDCME

Understanding the molecular structure and properties of NSDCME is fundamental to predicting its solubility behavior. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5][6]

NSDCME's structure contains several key functional groups: a methyl ester, an amide, and a thioester. These groups, particularly the oxygen and nitrogen atoms, contribute to the molecule's polarity and its capacity for hydrogen bonding.

Table 1: Physicochemical Properties of N,S-Diacetyl-L-cysteine methyl ester

Property Value Source
CAS Number 19547-88-7 [2][7]
Molecular Formula C₈H₁₃NO₄S [7][8]
Molecular Weight 219.26 g/mol [8][9]
Appearance White crystalline solid [7]
Melting Point 97-100 °C [2][7]
LogP (o/w) 0.33 [7]

| Polar Surface Area (PSA) | 97.8 Ų |[8][9] |

Analysis of Properties:

  • LogP: The LogP value of 0.33 indicates that NSDCME is a relatively hydrophilic compound, suggesting it will have limited solubility in nonpolar solvents like hexanes or toluene.[7]

  • Polar Surface Area (PSA): A PSA of 97.8 Ų is quite high, indicating strong potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[8][9]

  • Structural Features: The presence of two acetyl groups and a methyl ester partially "caps" the highly polar amino and carboxylic acid groups of the original cysteine, increasing its lipophilicity enough to enhance membrane permeability while retaining significant polarity.[1]

This profile suggests that NSDCME will be most soluble in polar organic solvents, with moderate to low solubility in either pure water or purely nonpolar hydrocarbons.

Experimental Workflow for Solvent Optimization

A systematic approach ensures that the optimal solvent or co-solvent system is identified efficiently and reliably. The workflow progresses from a broad, qualitative screening to a precise, quantitative analysis of the most promising candidates.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application-Specific Optimization P1_Start Start: Define Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) P1_Protocol Protocol 1: Rapid Solubility Test (Fixed mass/volume, visual assessment) P1_Start->P1_Protocol P1_Classify Classify Solubility: 'Freely Soluble', 'Sparingly Soluble', 'Insoluble' P1_Protocol->P1_Classify P2_Select Select Promising Solvents (From Phase 1) P1_Classify->P2_Select Identify Leads P2_Protocol Protocol 2: Shake-Flask Method (Equilibrium at constant T) P2_Select->P2_Protocol P2_Quantify Quantify Concentration (e.g., HPLC with Calibration Curve) P2_Protocol->P2_Quantify P2_Result Determine Solubility (Report in mg/mL or M) P2_Quantify->P2_Result P3_Optimize Optimize with Co-solvents (e.g., Ethanol/Water, DMSO/Buffer) P2_Result->P3_Optimize Refine System P3_Validate Validate for Downstream Use (Compatibility, Stability, Toxicity) P3_Optimize->P3_Validate

Caption: Overall workflow for solvent system determination.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To efficiently screen a diverse panel of solvents to identify those capable of dissolving NSDCME, providing a shortlist for quantitative analysis. This method is designed for speed and conservation of material.

Rationale: By testing solvents across the polarity spectrum, we can quickly map the solubility profile of the compound. Visual inspection is sufficient at this stage to eliminate clearly unsuitable solvents.[10]

Materials:

  • N,S-Diacetyl-L-cysteine methyl ester (NSDCME)

  • 2 mL glass vials with caps

  • Analytical balance

  • Pipettors

  • Vortex mixer

  • Solvent Panel (suggested):

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate

    • Nonpolar: Toluene, Dichloromethane (DCM), Hexane

Procedure:

  • Preparation: Label one vial for each solvent to be tested.

  • Weighing: Accurately weigh 5.0 mg of NSDCME into each labeled vial.

  • Solvent Addition: Add 1.0 mL of the corresponding solvent to each vial. This creates a target concentration of 5 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 2 minutes at room temperature.

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial against a dark background for any undissolved solid particles.

  • Classification: Record the results in a table using the following classification system:

    • Freely Soluble (FS): No visible solid particles; the solution is clear.

    • Sparingly Soluble (SS): Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have visible sediment.

    • Insoluble (I): The solid material appears largely unchanged.

Table 2: Template for Recording Qualitative Solubility Results

Solvent Solvent Class Volume (mL) NSDCME Mass (mg) Observation Classification (FS/SS/I)
Water Polar Protic 1.0 5.0
Methanol Polar Protic 1.0 5.0
Ethanol Polar Protic 1.0 5.0
Acetonitrile Polar Aprotic 1.0 5.0
DMSO Polar Aprotic 1.0 5.0
Ethyl Acetate Polar Aprotic 1.0 5.0
Dichloromethane Nonpolar 1.0 5.0

| Hexane | Nonpolar | 1.0 | 5.0 | | |

Protocol 2: Quantitative Equilibrium Solubility Determination

Objective: To determine the precise equilibrium solubility of NSDCME in the most promising solvents identified in Protocol 1. The shake-flask method is the gold standard for this measurement.[5]

Rationale: This method ensures that the solution reaches true equilibrium, providing a thermodynamically accurate solubility value. By adding an excess of the solid, we create a saturated solution where the rate of dissolution equals the rate of precipitation.[5] Quantification via a validated analytical technique like HPLC ensures high accuracy and reproducibility.

Materials:

  • NSDCME

  • Shortlisted solvents from Protocol 1

  • 4 mL glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of NSDCME (e.g., 20-30 mg) to a vial. The amount should be visibly in excess of what is expected to dissolve. b. Accurately pipette 2.0 mL of the selected solvent into the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the vials at a moderate speed for at least 24 hours. A 48-72 hour period is recommended to guarantee equilibrium is reached.[5]

  • Phase Separation: a. After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes for large particles to settle. b. Centrifuge the vials at 5000 x g for 15 minutes to pellet all undissolved solid. c. Carefully draw the supernatant using a syringe. Crucially, do not disturb the solid pellet. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any remaining microscopic particles.[5]

  • Quantification by HPLC: a. Prepare a Calibration Curve: Create a series of standard solutions of NSDCME of known concentrations in the chosen solvent. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration. b. Analyze Samples: Dilute the filtered saturated solution with the mobile phase or solvent to bring its concentration within the linear range of the calibration curve. c. Inject the diluted sample onto the HPLC and record the peak area. d. Calculation: Use the calibration curve to determine the concentration of NSDCME in the diluted sample. Multiply by the dilution factor to find the concentration in the original saturated solution. This value is the equilibrium solubility.

Data Interpretation and Optimization

The selection of an optimal solvent system depends on a balance of solubilizing power and suitability for the intended application.

G cluster_solvents Solvent Properties center NSDCME (Amide, Thioester, Ester) LogP ~0.3, PSA ~98 Ų polar_protic Polar Protic (e.g., Methanol, Ethanol) H-Bond Donors/Acceptors center->polar_protic High Solubility (Strong H-Bonding & Dipole Interactions) polar_aprotic Polar Aprotic (e.g., DMSO, ACN) Dipole-Dipole, H-Bond Acceptors center->polar_aprotic Good to High Solubility (Dipole Interactions Dominate) nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Forces center->nonpolar Poor Solubility (Mismatch in Intermolecular Forces)

Caption: Relationship between solvent properties and NSDCME solubility.

Table 3: Expected Solubility Profile of NSDCME

Solvent Solvent Class Expected Solubility Rationale for Application
Methanol/Ethanol Polar Protic High Excellent for stock solutions, chromatography, and chemical reactions. Volatile and easy to remove.
DMSO Polar Aprotic Very High Ideal for high-concentration stock solutions for biological assays. Low volatility.
Acetonitrile Polar Aprotic Good Commonly used as a mobile phase component in reverse-phase HPLC.
Water Polar Protic Low to Moderate May require a co-solvent for practical concentrations. Important for aqueous buffers in biological studies.
Ethyl Acetate Polar Aprotic Moderate Useful for extractions and some chromatography applications.
Dichloromethane Nonpolar Low to Moderate May have some utility but is generally less favorable due to polarity mismatch and safety concerns.[11]

| Hexane/Toluene | Nonpolar | Very Low/Insoluble | Unsuitable as primary solvents based on the "like dissolves like" principle.[12] |

Optimizing with Co-Solvent Systems: For many applications, particularly in biology, a pure organic solvent is not viable. Co-solvent systems are used to achieve the desired solubility in an aqueous environment.

  • For Cell-Based Assays: A common strategy is to dissolve NSDCME at a high concentration in DMSO (e.g., 100 mM stock) and then perform a serial dilution into the aqueous cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.

  • For HPLC: Mobile phases often consist of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. The ratio is optimized to achieve good peak shape and retention time.

  • For Formulations: Mixtures of ethanol and water, or propylene glycol and water, can be explored to balance solubility, stability, and toxicological requirements.

Conclusion

This application note provides a robust, two-phase framework for systematically determining the optimal solvent systems for N,S-Diacetyl-L-cysteine methyl ester. By combining a rapid qualitative screen with a precise quantitative shake-flask method, researchers can efficiently identify and validate solvents. The physicochemical properties of NSDCME—characterized by high polarity and hydrogen bonding potential—indicate that polar organic solvents like methanol, ethanol, and DMSO are the most effective primary solvents. For aqueous applications, the use of a minimal amount of an organic co-solvent is a proven and effective strategy. Following this structured approach will ensure reliable, reproducible results in research, development, and quality control settings.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Guidechem. (n.d.). n,s-diacetyl-l-cysteine methyl ester 19547-88-7.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
  • Unknown. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Unknown. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Unknown. (n.d.). Smart Solvent Choices for Effective Drug Production | PPTX.
  • PubChem. (n.d.). N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148.
  • MedChemExpress. (n.d.). N,S-Diacetylcysteine methyl ester | Cysteine Derivative.
  • Echemi. (n.d.). N,S-diacetyl-L-cysteine methyl ester.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. (2023, July 22). N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

Sources

Application

Determining the Optimal Dosage of N,S-Diacetyl-L-cysteine Methyl Ester for Cell Culture Assays

Introduction & Mechanistic Rationale N,S-Diacetyl-L-cysteine methyl ester (frequently referred to in recent literature as Aggrelyte-2 ) is a highly lipophilic, dual-action prodrug derivative of N-acetylcysteine (NAC)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N,S-Diacetyl-L-cysteine methyl ester (frequently referred to in recent literature as Aggrelyte-2 ) is a highly lipophilic, dual-action prodrug derivative of N-acetylcysteine (NAC)[1]. In standard cell culture assays, native NAC suffers from poor membrane permeability due to its charged carboxyl and sulfhydryl groups. By masking the sulfhydryl group via S-acetylation and the carboxyl group via methyl esterification, this compound achieves rapid, passive diffusion across the plasma membrane[2].

Once inside the cell, ubiquitous intracellular esterases and thioesterases cleave these protective groups. This enzymatic processing yields two distinct functional moieties:

  • A Free Thiol (Cysteine/NAC): Drives glutathione (GSH) biosynthesis, scavenges reactive oxygen species (ROS), and facilitates the reduction of pathological protein disulfides[2],[1].

  • An Acetyl Donor: The cleaved S-acetyl group acts as an acetylating agent, specifically targeting lysine residues (forming Nε-acetyllysine, or AcK) to enhance protein solubility and prevent aggregation[1],[3].

The Causality of Dosage Optimization: Determining the correct dosage is a delicate balancing act. Concentrations that are too low will fail to overcome the cellular esterase threshold, resulting in negligible GSH elevation or acetylation. Conversely, while N,S-Diacetyl-L-cysteine methyl ester is significantly less toxic than unacetylated L-cysteine methyl ester[2], excessive concentrations (typically >2.0 mM) can induce reductive stress, osmotic imbalance, or non-specific cytotoxicity[4]. Therefore, dosage must be empirically determined based on the specific cell line's esterase activity and baseline redox status.

Quantitative Data: Established Reference Dosages

Before executing a dose-response assay, it is critical to establish a baseline range. The following table synthesizes quantitative dosage data from foundational literature across different cell and tissue types.

Cell / Tissue ModelConcentration RangeIncubation TimePrimary Functional EndpointCytotoxicity Profile
Human Melanoma (IGR 1) 1.0 mM24 hMarked elevation of intracellular GSHSlight to no cell loss[2]
Human Lens Epithelial Cells 250 µM – 500 µM24 – 48 hIncreased protein solubility, AcK elevationMinimal toxicity up to 250 µM[4]
Mouse Lens (ex vivo) 1.0 mM24 hDisulfide reduction, decreased lens stiffnessNon-toxic up to 2000 µM[4]

Mechanistic Pathway Visualization

Mechanism Extracellular Extracellular Space N,S-Diacetyl-L-cysteine methyl ester Membrane Plasma Membrane (Rapid Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Space (Esterase & Thioesterase Cleavage) Membrane->Intracellular Thiol Free Thiol Release (Cysteine / NAC) Intracellular->Thiol Acetyl Acetyl Group Release (S-Acetyl Cleavage) Intracellular->Acetyl GSH Glutathione (GSH) Biosynthesis & ROS Scavenging Thiol->GSH Disulfide Protein Disulfide Reduction Thiol->Disulfide AcK Lysine Acetylation (AcK) Protein Solubility Enhancement Acetyl->AcK

Caption: Mechanistic pathway of N,S-Diacetyl-L-cysteine methyl ester cellular uptake and dual-action processing.

Experimental Workflow & Protocols

To establish a self-validating system, the protocol is divided into two phases. Phase 1 identifies the Maximum Tolerated Dose (MTD), while Phase 2 validates the functional efficacy (GSH and AcK elevation) at sub-lethal concentrations.

Phase 1: Range-Finding Cytotoxicity Assay (MTT/CellTiter-Glo)

Causality Note: Treatments must be performed in reduced-serum or serum-free media . Standard Fetal Bovine Serum (FBS) contains high levels of secreted esterases that will prematurely cleave the ester bonds in the extracellular media, destroying the molecule's lipophilic advantage and skewing dosage results.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells (e.g., 1 × 10⁴ cells/well) in a 96-well plate using standard complete media. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve N,S-Diacetyl-L-cysteine methyl ester in cell-culture grade DMSO to create a 500 mM stock.

  • Media Exchange: Wash cells once with PBS. Replace media with reduced-serum media (0.5% - 1% FBS) to prevent extracellular compound degradation.

  • Dose Escalation: Treat cells with a logarithmic concentration gradient: 0 (Vehicle), 50 µM, 100 µM, 250 µM, 500 µM, 1.0 mM, and 2.0 mM. Ensure the final DMSO concentration remains constant across all wells and strictly below 0.1% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate for 24 h and 48 h (parallel plates).

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) or CellTiter-Glo. Incubate, solubilize, and read absorbance/luminescence.

  • Validation Checkpoint: Select the highest concentration that maintains >90% cell viability (IC10) for Phase 2.

Phase 2: Functional Endpoint Validation

To prove the compound is actively working inside the cell, you must measure both arms of its mechanism: thiol delivery and acetylation[1],[3].

Protocol 2A: Intracellular GSH Quantification

  • Seed cells in 6-well plates and treat with the optimized sub-lethal doses (e.g., 250 µM and 500 µM) for 24 h in reduced-serum media.

  • Self-Validating Control: Include a well treated with standard NAC (500 µM) as a positive control for thiol delivery.

  • Wash cells twice with ice-cold PBS to remove extracellular thiols.

  • Lyse cells in 5% 5-sulfosalicylic acid (SSA) to deproteinize the sample and protect GSH from rapid oxidation.

  • Centrifuge at 10,000 × g for 10 min at 4°C.

  • Assay the supernatant using Ellman’s Reagent (DTNB) or a luminescent GSH assay kit. Normalize GSH levels to total protein concentration (determined from a parallel non-SSA lysed well).

Protocol 2B: Lysine Acetylation (AcK) Assessment

  • Treat cells as in Protocol 2A.

  • Self-Validating Control: Include a well treated with Aggrelyte-2C (N-acetyl-L-cysteine methyl ester, which lacks the S-acetyl group)[1]. This proves that any increase in acetylation is causally linked to the S-acetyl donation of your target compound, not a secondary metabolic artifact[3].

  • Lyse cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors (e.g., 1 µM Trichostatin A and 5 mM Nicotinamide) to preserve AcK marks.

  • Perform SDS-PAGE and Western Blotting.

  • Probe with an anti-Acetyl-Lysine (AcK) primary antibody.

  • Data Interpretation: The optimal dosage is the concentration that yields the highest AcK band intensity and GSH concentration without breaching the 10% cytotoxicity threshold determined in Phase 1.

Experimental Workflow Diagram

Workflow cluster_Functional 6. Functional Validation Assays Seed 1. Cell Seeding & Adherence (Complete Media, 24h) Wash 2. Wash & Media Exchange (Switch to Low-Serum Media) Seed->Wash Dose 3. Dose Escalation Treatment (0 µM to 2000 µM, DMSO <0.1%) Wash->Dose Viability 4. Viability Assay (MTT/Luminescence at 24h & 48h) Dose->Viability Select 5. Select Sub-lethal Dose (Maintain >90% Viability) Viability->Select GSH Intracellular GSH Assay (Thiol Delivery) Select->GSH AcK Western Blot for AcK (Acetyl Donation) Select->AcK

Caption: Step-by-step experimental workflow for determining and validating the optimal assay dosage.

References

  • Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester. Journal of Dermatological Science (1990). URL:[Link]

  • Aggrelyte-2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia. Aging Cell (2023). URL:[Link]

Sources

Method

Formulation Strategies and Protocols for the Topical Delivery of N,S-Diacetyl-L-cysteine methyl ester

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale The topical delivery of thiol-containing antioxidants, such...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The topical delivery of thiol-containing antioxidants, such as L-cysteine and N-acetylcysteine (NAC), is notoriously difficult. Native thiols are highly hydrophilic (limiting stratum corneum permeation) and chemically unstable, rapidly auto-oxidizing into inactive disulfides in aqueous vehicles.

N,S-Diacetyl-L-cysteine methyl ester (NSDCME) —also known in ophthalmic and dermatological research as Aggrelyte-2 or methyl dacisteine—is a rationally designed lipophilic prodrug that overcomes these limitations[1]. By masking the reactive thiol with an S-acetyl group, the amine with an N-acetyl group, and the carboxylate with a methyl ester, the molecule is rendered uncharged at physiological pH. This structural modification dramatically increases its partition coefficient (Log P), facilitating rapid passive diffusion across the lipid-rich stratum corneum[2].

Once NSDCME permeates the viable epidermis and enters the intracellular space, it undergoes a self-validating activation cascade. Ubiquitous intracellular esterases and acylases cleave the ester and thioester bonds, releasing active L-cysteine[1]. This localized release serves two critical functions:

  • Glutathione (GSH) Biosynthesis: It provides the rate-limiting amino acid for GSH production, bolstering the skin's defense against UV-induced oxidative stress[3].

  • Disulfide Bond Reduction: NSDCME and its intermediates act as potent disulfide-breaking agents, reducing protein cross-linking and stiffness—a mechanism proven to reverse protein aggregation in lens tissue (presbyopia) and highly applicable to mitigating skin matrix stiffening in chronological aging[2][4].

Pathway N1 Topical NSDCME (Lipophilic Prodrug) N2 Stratum Corneum Permeation N1->N2 High Log P N3 Intracellular Esterase Cleavage N2->N3 Cellular Uptake N4 L-Cysteine Release N3->N4 Thioester Hydrolysis N5 GSH Synthesis & Disulfide Reduction N4->N5 Antioxidant Action

Caption: Intracellular activation pathway of NSDCME from topical application to antioxidant action.

Physicochemical Profiling & Formulation Challenges

To design an effective delivery system, we must first analyze the physicochemical properties of the active pharmaceutical ingredient (API).

Quantitative Data Summary
PropertyValueImplication for Formulation
Molecular Formula C₈H₁₃NO₄SContains hydrolyzable ester/thioester bonds.
Molecular Weight 219.26 g/mol [5]< 500 Da; ideal for passive transdermal flux.
CAS Number 19547-88-7[6]Identifier for sourcing high-purity API.
Polar Surface Area (PSA) 97.8 Ų[7]Favorable for cell membrane permeability.
Melting Point 97 - 100 °C[8]Solid at room temp; requires solubilization.
The Causality of Formulation Failure

A common error in formulating esterified prodrugs is the use of standard oil-in-water (O/W) emulsions. In an aqueous environment, the thioester and methyl ester groups of NSDCME are highly susceptible to nucleophilic attack by water, leading to premature hydrolysis[9]. This degradation not only destroys the permeation advantages of the prodrug but also releases free thiols that generate a foul, sulfurous odor in the packaging.

The Solution: Formulations must utilize anhydrous or ultra-low-water co-solvent systems . By utilizing a volatile/non-volatile solvent blend (e.g., Ethanol and Propylene Glycol), we create a dynamic vehicle. Upon application, the volatile ethanol evaporates, driving the thermodynamic activity of NSDCME to saturation and forcing the API into the stratum corneum before it can crystallize on the skin surface.

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Topical Penetration Matrix

This protocol details the creation of a stable, anhydrous gel designed to maximize thermodynamic activity and prevent premature API hydrolysis.

Reagents & Materials:

  • N,S-Diacetyl-L-cysteine methyl ester (API) – 1.0% w/w

  • Dehydrated Ethanol (Volatile solvent) – 40.0% w/w

  • Propylene Glycol (Humectant/Penetration Enhancer) – 40.0% w/w[9]

  • Diisopropyl Adipate (Emollient/Lipid fluidizer) – 17.0% w/w

  • Hydroxypropyl Cellulose (HPC, Anhydrous Rheology Modifier) – 2.0% w/w

Step-by-Step Methodology:

  • Solvent Blending: In a sealed, jacketed mixing vessel, combine the Dehydrated Ethanol, Propylene Glycol, and Diisopropyl Adipate. Stir at 300 RPM using an overhead stirrer until completely homogenous.

  • API Solubilization: Slowly add the NSDCME powder (1.0% w/w) to the solvent blend. Causality note: Ensure the vessel is sealed to prevent ambient moisture absorption (hygroscopy) by the ethanol/PG, which could initiate hydrolysis. Stir until the solution is completely clear.

  • Rheology Modification: Gradually sift the Hydroxypropyl Cellulose (HPC) into the vortex of the solution to prevent agglomeration ("fish-eyes").

  • Maturation: Reduce stirring speed to 50 RPM and allow the polymer to solvate and swell for 4–6 hours at room temperature until a clear, uniform gel is formed.

  • Packaging: Dispense immediately into airless, opaque pump dispensers to protect from moisture and UV degradation.

Protocol 2: Ex Vivo Skin Permeation and Retention Assay (Franz Cell)

To validate that the anhydrous vehicle successfully delivers the prodrug into the skin without premature degradation, an ex vivo permeation study must act as a self-validating system.

Step-by-Step Methodology:

  • Tissue Preparation: Thaw dermatomed porcine ear skin or human cadaver skin (thickness ~500 µm). Equilibrate in Phosphate Buffered Saline (PBS) for 30 minutes.

  • Cell Assembly: Mount the skin on vertical Franz diffusion cells (diffusion area ~1.0 cm²) with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with PBS (pH 7.4) containing 1% Bovine Serum Albumin (BSA). Causality note: BSA is critical to maintain sink conditions for the highly lipophilic NSDCME, preventing artificial back-diffusion. Maintain at 32°C (skin surface temperature) with continuous magnetic stirring.

  • Dosing: Apply a finite dose (10 µL/cm²) of the anhydrous NSDCME gel to the donor compartment. Leave unoccluded to allow ethanol evaporation, mimicking real-world application.

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh receptor media.

  • Tissue Extraction: At 24 hours, dismantle the cells. Wash the skin surface with methanol to remove unabsorbed drug. Tape-strip the skin 15 times to isolate the stratum corneum. Mince the remaining viable epidermis/dermis and extract via sonication in a 50:50 Methanol:Water solvent.

  • Analytical Validation (HPLC-MS): Quantify the samples. Critical E-E-A-T Step: The analytical method must be capable of resolving intact NSDCME, N-acetylcysteine, and L-cysteine. High levels of intact NSDCME in the stratum corneum, coupled with elevated L-cysteine in the viable epidermis, validates the successful intracellular cleavage of the prodrug.

Protocol S1 1. Vehicle Prep Ethanol + Propylene Glycol S2 2. Active Solubilization Dissolve NSDCME (Avoid Water) S1->S2 S3 3. Rheology Modification Add Hydroxypropyl Cellulose S2->S3 S4 4. Ex Vivo Validation Franz Diffusion Cell Assay S3->S4 S5 5. HPLC-MS Analysis Quantify Intact vs. Cleaved Drug S4->S5

Caption: Step-by-step workflow for the formulation and ex vivo validation of anhydrous NSDCME gels.

References

  • PubChem. "N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148". National Center for Biotechnology Information. Available at:[Link]

  • CAS Common Chemistry. "N,S-Diacetyl-L-cysteine methyl ester (CAS 19547-88-7)". American Chemical Society. Available at:[Link]

  • Google Patents. "US20030229141A1 - N-acetyl cysteine and its topical use".
  • Panja, S., et al. "Aggrelyte‐2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia". Frontiers in Ophthalmology, 2023. Available at:[Link]

  • Panja, S., et al. "Topical ocular application of aggrelyte-2A reduces lens stiffness in mice". ResearchGate, 2025. Available at:[Link]

  • Aldini, G., et al. "N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why". Free Radical Research, 2018. Available at:[Link]

  • MySkinRecipes. "N,S-Diacetyl-L-cysteine methyl ester (CAS 19547-88-7) Specifications". Available at:[Link]

Sources

Application

procedure for esterification and acetylation of cysteine derivatives

Application Note: Synthesis and Validation of N-Acetylcysteine Ethyl Ester (NACET) Introduction & Mechanistic Rationale Cysteine and its derivatives are critical components in drug development, primarily serving as precu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of N-Acetylcysteine Ethyl Ester (NACET)

Introduction & Mechanistic Rationale

Cysteine and its derivatives are critical components in drug development, primarily serving as precursors for intracellular glutathione (GSH) synthesis and as potent antioxidants. While N-acetylcysteine (NAC) has been the clinical standard for decades, its therapeutic efficacy is severely bottlenecked by poor oral bioavailability (4–6%) and limited cellular permeability[1]. At physiological pH, the free carboxyl group of NAC is deprotonated (anionic), necessitating active transmembrane transport.

To bypass this pharmacokinetic limitation, the dual modification of L-cysteine via esterification (of the carboxyl group) and acetylation (of the amino group) yields N-acetylcysteine ethyl ester (NACET). Esterification masks the negative charge, drastically increasing the molecule's lipophilicity and allowing rapid, passive diffusion across lipid bilayers. Subsequent intracellular hydrolysis of NACET releases NAC and cysteine, boosting GSH levels up to 250% more effectively than standard NAC[2].

This protocol details the highly chemoselective, two-step synthesis of NACET from L-cysteine, emphasizing the kinetic control required to prevent unwanted S-acetylation (thioester formation) and oxidative degradation.

Reaction Pathway

SynthesisPathway Cys L-Cysteine (Hydrophilic) Ester L-Cysteine Ethyl Ester (Intermediate) Cys->Ester EtOH, SOCl2 Reflux, 18h NACET N-Acetylcysteine Ethyl Ester (Lipophilic Prodrug) Ester->NACET Ac2O (1 eq), DCM Argon, 0°C to RT

Fig 1: Two-step synthesis workflow for N-acetylcysteine ethyl ester (NACET) from L-cysteine.

Quantitative Data: Pharmacokinetic Advantages

The rationale for this dual-derivatization is self-evident when comparing the physicochemical properties of the unmodified prodrug against the esterified analog,.

PropertyN-Acetylcysteine (NAC)N-Acetylcysteine Ethyl Ester (NACET)
Molecular Weight 163.2 g/mol 191.2 g/mol
Charge at pH 7.4 Anionic (Negatively charged)Neutral
Lipophilicity (clogP) Low (-0.6)High (+0.8)
Oral Bioavailability 4 – 6%60 – 80%
Cell Permeability Poor (Requires active transport)Excellent (Passive diffusion)
Intracellular GSH Boost Minimal at low dosesUp to 250% increase

Experimental Protocols

Protocol A: Fischer Esterification of L-Cysteine

Objective: Synthesis of L-Cysteine Ethyl Ester Hydrochloride. Causality & Design: Direct esterification of amino acids is driven by Le Chatelier's principle. Thionyl chloride (SOCl₂) reacts with absolute ethanol to generate anhydrous HCl gas and ethyl chlorosulfite (which decomposes into SO₂ and more HCl). This in situ generation of acid protonates the carboxylic acid, making it highly electrophilic, while the chemical consumption of water prevents the reverse hydrolysis reaction[3].

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Activation: Add 100 mL of absolute ethanol to the flask and chill to 0°C using an ice-water bath.

  • Acid Generation: Slowly add 0.11 mol (approx. 8.0 mL) of SOCl₂ dropwise over 30 minutes. (Caution: Highly exothermic; evolves toxic SO₂ and HCl gases. Perform strictly in a fume hood).

  • Substrate Addition: Add 0.10 mol (17.5 g) of L-Cysteine hydrochloride monohydrate in small portions to the chilled, acidic ethanol.

  • Reflux: Remove the ice bath. Gradually heat the mixture to a gentle reflux (approx. 78°C) and maintain for 18 hours to ensure complete conversion.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator until a crude white solid precipitates.

  • Purification: Recrystallize the crude product from a mixture of cold diethyl ether and ethanol. Filter and dry under a vacuum to obtain pure L-cysteine ethyl ester hydrochloride.

Protocol B: Selective N-Acetylation of Cysteine Derivatives

Objective: Synthesis of N-Acetylcysteine Ethyl Ester (NACET). Causality & Design: Cysteine presents a chemoselectivity challenge due to the presence of both a primary amine and a thiol. At a neutral to slightly basic pH, the unprotonated amine is a harder, superior nucleophile compared to the soft thiol. By using strictly equimolar acetic anhydride at low temperatures, the reaction is kinetically controlled to favor N-acetylation. Excess anhydride would lead to unwanted S-acetylation (thioester formation). Furthermore, conducting the reaction under an Argon atmosphere is mandatory to prevent the free thiol from auto-oxidizing into a disulfide (cystine)[4].

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a two-neck round-bottom flask with Argon gas. Maintain positive Argon pressure throughout the reaction.

  • Suspension: Suspend 0.05 mol of the synthesized L-cysteine ethyl ester hydrochloride in 50 mL of anhydrous dichloromethane (DCM). Chill the flask to 0°C.

  • Neutralization: Add 0.05 mol of Triethylamine (TEA) dropwise. This neutralizes the hydrochloride salt, liberating the free amine for nucleophilic attack.

  • Acylation: Dissolve exactly 0.05 mol (equimolar) of Acetic Anhydride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes at 0°C.

  • Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 4 hours under Argon.

  • Quenching & Washing: Quench the reaction with 20 mL of cold, oxygen-free distilled water. Transfer to a separatory funnel. Wash the organic DCM layer twice with 0.1 M HCl (to remove unreacted amine and TEA), followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Purification: Purify the resulting NACET via silica gel column chromatography (eluent gradient: hexane/ethyl acetate) to achieve >99% chemical purity[4].

Quality Control & Self-Validating Assays

To ensure the integrity of the synthesized NACET, the protocol must be validated through the following analytical checkpoints:

  • Free Thiol Verification (Ellman's Assay): Because S-acetylation is a competing side reaction, the presence of a free, unhindered sulfhydryl group must be confirmed. React an aliquot of the product with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). NACET reacts rapidly with DTNB to yield a yellow chromophore (measured at 412 nm). A lack of signal indicates complete S-acetylation or disulfide oxidation[4].

  • HPLC-UV Purity Analysis: Run the sample on a reverse-phase C18 column using a sodium acetate/acetonitrile gradient. With UV detection set at 215 nm, NACET will exhibit a significantly longer retention time (e.g., ~18.6 min) compared to NAC (e.g., ~13.9 min) due to the lipophilic ethyl ester moiety[]. Peak integration must confirm >99% purity.

References

  • Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). "N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential." Biochemical Pharmacology, 84(11), 1522-1533. Available at:[Link]

  • Giustarini, D., et al. (2021). "Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage." International Journal of Molecular Sciences, 22(2), 570. Available at:[Link]

  • Chovan, J. P., et al. (2025). "Compositions comprising cysteine prodrugs and methods using thereof." European Patent Office, EP4561372A1.

Sources

Method

The Strategic Incorporation of Cysteine in Peptide Synthesis: A Guide to Thiol Protecting Groups and Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Unique Challenge of Cysteine in Peptide Synthesis Cysteine, with its nucleophilic thiol side c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unique Challenge of Cysteine in Peptide Synthesis

Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein structure and function. The ability of two cysteine residues to oxidize and form a disulfide bridge is fundamental to the tertiary and quaternary structure of many biologically active peptides and proteins. However, this very reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS). Unprotected thiol groups can lead to a host of undesirable side reactions, including premature or incorrect disulfide bond formation, alkylation, and racemization, thereby compromising the yield and purity of the target peptide.[1]

This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of cysteine into synthetic peptides. We will first address a specific query regarding N,S-Diacetyl-L-cysteine methyl ester and then delve into the established, field-proven strategies for cysteine protection and disulfide bond formation.

Clarification on N,S-Diacetyl-L-cysteine Methyl Ester

A common point of inquiry revolves around the use of various cysteine derivatives in peptide synthesis. It is crucial to distinguish between reagents designed for SPPS and those intended for other biochemical applications.

N,S-Diacetyl-L-cysteine methyl ester is not a standard reagent for the incorporation of cysteine during solid-phase peptide synthesis. The primary reasons for this are:

  • N-Terminal Acetylation: The acetyl group on the α-amino group (the "N" in N,S-diacetyl) is not a suitable protecting group for SPPS. In both Fmoc and Boc-based strategies, the N-terminal protecting group must be selectively removed at each cycle to allow for the addition of the next amino acid. The amide bond of the N-acetyl group is highly stable and its removal would require harsh conditions that would also cleave the peptide backbone. N-terminal acetylation is typically performed as the final step on the resin after the full peptide sequence has been assembled, to cap the N-terminus and mimic native proteins or enhance stability.[2]

  • Biochemical Role: N,S-Diacetyl-L-cysteine methyl ester and related compounds like N-acetylcysteine (NAC) are primarily used as cysteine prodrugs in cell biology and pharmacology.[3][4] Their enhanced cell permeability allows them to be taken up by cells, where they are subsequently hydrolyzed to release cysteine. This intracellular cysteine then boosts the synthesis of glutathione, a critical antioxidant.[3][4]

Therefore, while N,S-Diacetyl-L-cysteine methyl ester is a valuable tool for studying cellular redox biology, it is not employed as a building block in SPPS. The remainder of this guide will focus on the appropriate and effective methods for introducing cysteine into synthetic peptides.

Core Principles of Cysteine Protection in Fmoc-SPPS

The successful synthesis of cysteine-containing peptides hinges on the strategic use of thiol protecting groups. An ideal protecting group must be:

  • Stable to the conditions of peptide chain elongation (e.g., piperidine for Fmoc removal).

  • Orthogonal to other protecting groups, allowing for its selective removal without affecting other protected residues.

  • Effectively removed at the desired stage of the synthesis, whether during final cleavage or for regioselective disulfide bond formation.

Below is a summary of commonly used cysteine protecting groups in Fmoc-SPPS, categorized by their cleavage conditions.

Protecting GroupStructureCleavage ConditionsKey Applications
Trityl (Trt) TritylTFA (during final cleavage)Routine synthesis of peptides with free thiols or for a single disulfide bond.
Acetamidomethyl (Acm) AcetamidomethylIodine, Silver (I), Mercury (II)Orthogonal protection for regioselective formation of multiple disulfide bonds.
tert-Butyl (tBu) tert-ButylHigh concentrations of TFA with scavengers, or HFStable to standard TFA cleavage, offering another level of orthogonality.
4-Methoxytrityl (Mmt) 4-MethoxytritylMild acid (e.g., 1-2% TFA in DCM)On-resin deprotection for on-resin disulfide bond formation or side-chain modification.

Experimental Protocols

Protocol 1: Synthesis of a Peptide with a Single Disulfide Bond using Fmoc-Cys(Trt)-OH

This protocol outlines the standard procedure for synthesizing a peptide containing one disulfide bridge, where the cysteine residues are protected with the trityl group.

G cluster_spps Solid-Phase Peptide Synthesis (Fmoc) cluster_cleavage Cleavage & Deprotection cluster_oxidation Disulfide Bond Formation cluster_purification Purification start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection elongation Couple Fmoc-Amino Acids (including Fmoc-Cys(Trt)-OH) elongation->deprotection cleavage Treat with TFA/TIS/H2O (95:2.5:2.5) elongation->cleavage deprotection->elongation Repeat for each residue precipitation Precipitate in cold ether dissolution Dissolve in aqueous buffer (pH 8) precipitation->dissolution oxidation Air Oxidation (12-24h) hplc RP-HPLC Purification oxidation->hplc lyophilization Lyophilization hplc->lyophilization final_product Final Peptide lyophilization->final_product

Caption: Workflow for single disulfide bond peptide synthesis.

Methodology:

  • Solid-Phase Synthesis: Assemble the peptide sequence on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-Cys(Trt)-OH at the desired positions.

  • Cleavage and Deprotection: After completion of the synthesis, treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt groups from the cysteine residues.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Disulfide Bond Formation (Air Oxidation): Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation. Stir the solution gently, open to the atmosphere, for 12-24 hours.

  • Purification: Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the final product by mass spectrometry. The expected mass will be 2 Da less than the fully reduced linear peptide.

Protocol 2: Synthesis of a Peptide with Two Regioselective Disulfide Bonds using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH

This protocol demonstrates an orthogonal protection strategy to form two specific disulfide bridges in a controlled, stepwise manner.

G cluster_spps SPPS with Orthogonal Protection cluster_first_bridge First Disulfide Bond cluster_second_bridge Second Disulfide Bond spps Incorporate Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH cleavage Cleavage with TFA/TIS/H2O (Removes Trt, Acm remains) spps->cleavage air_oxidation Air Oxidation (pH 8) cleavage->air_oxidation purify1 RP-HPLC Purification air_oxidation->purify1 acm_cleavage Acm Removal & Oxidation (Iodine) purify1->acm_cleavage quench Quench with Ascorbic Acid acm_cleavage->quench purify2 Final RP-HPLC Purification quench->purify2 final_product Final Two-Disulfide Peptide purify2->final_product

Caption: Workflow for regioselective two-disulfide bond formation.

Methodology:

  • Solid-Phase Synthesis: Synthesize the peptide using Fmoc-SPPS, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions for the first and second disulfide bonds, respectively.

  • First Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O. This removes the Trt groups while leaving the Acm groups intact.

  • First Disulfide Bond Formation: Precipitate the peptide in cold ether. Dissolve the peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) and perform air oxidation as described in Protocol 1. This will form the first disulfide bond between the now-free cysteine thiols.

  • Intermediate Purification: Purify the single-disulfide-bridged peptide by RP-HPLC.

  • Second Disulfide Bond Formation (Iodine Oxidation): Dissolve the purified peptide in an aqueous solvent mixture (e.g., water/methanol/acetic acid). Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. The iodine cleaves the Acm groups and simultaneously oxidizes the newly formed thiols to create the second disulfide bond.

  • Quenching: Quench the excess iodine with a solution of ascorbic acid until the yellow color disappears.

  • Final Purification: Purify the final, two-disulfide-bridged peptide by RP-HPLC and verify its mass.

Troubleshooting and Key Considerations

  • Racemization: Cysteine is susceptible to racemization, especially when it is the C-terminal residue attached to the resin.[5] Using a 2-chlorotrityl chloride (2-CTC) resin for C-terminal cysteine peptides is highly recommended as it minimizes this side reaction.[5]

  • β-Elimination: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination, particularly during Fmoc deprotection with piperidine.[6] This can be minimized by using bulky protecting groups like Trt and avoiding prolonged exposure to the base.[6]

  • Incomplete Deprotection: The removal of the Trt group can sometimes be incomplete. Ensuring a sufficient volume of cleavage cocktail and the presence of scavengers like TIS is crucial for complete deprotection.

  • Oxidation State: During cleavage and handling, it is important to minimize unwanted oxidation. The use of scavengers and precipitating the peptide can help maintain the reduced state of the thiols until controlled oxidation is desired.

Conclusion

The incorporation of cysteine into synthetic peptides is a mature but nuanced field. While novel cysteine derivatives continue to be explored for various applications, the foundational principles of orthogonal protection remain the bedrock of successful synthesis. N,S-Diacetyl-L-cysteine methyl ester serves as a valuable cysteine donor for intracellular studies but is not suited for direct use in SPPS. For peptide chemists, a thorough understanding of the properties and applications of established protecting groups like Trt and Acm, coupled with robust purification and analytical techniques, is essential for the reliable synthesis of complex, cysteine-containing peptides for research and therapeutic development.

References

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?Link

  • Benchchem. An In-depth Technical Guide to Strategies for Cysteine Thiol Group Protection in Peptides.Link

  • PubChem. N,S-Diacetyl-L-cysteine methyl ester.Link

  • CD Formulation. Acetylated Peptide.Link

  • Weizmann Institute of Science. (2022, February 14). A highly efficient in situ N-acetylation approach for solid phase synthesis.Link

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ResearchGate. Link

  • Google Patents. (2011). DE102011118030A1 - Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group.Link

  • PMC. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production.Link

  • Santa Cruz Biotechnology. N,S-Diacetyl-L-cysteine methyl ester.Link

  • Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. ACS Publications. Link

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.Link

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.Link

  • Open Science Publications. (2017, August 25). Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex.Link

  • Illinois Experts. (2007, July 15). Oral N-acetyl-L-cysteine is a safe and effective precursor of cysteine.Link

  • CymitQuimica. N,S-Diacetyl-L-cysteine.Link

  • ChemicalBook. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis.Link

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.Link

  • Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.Link

  • ChemicalBook. (2023, July 22). N,S-DIACETYL-L-CYSTEINE METHYL ESTER.Link

  • AAPPTec. Guide to Solid Phase Peptide Synthesis.Link

  • ResearchGate. Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes.Link

  • PMC. A Review on Various Uses of N-Acetyl Cysteine.Link

  • Google Patents. (2017). US9763902B2 - Method for preparation of N-acetyl cysteine amide.Link

  • CDH Fine Chemical. N-Acetyl-L-Cysteine Methyl Ester CAS No 7652-46-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.Link

Sources

Application

Application Note: Preparation and Biological Evaluation of N,S-Diacetyl-L-cysteine Methyl Ester (Aggrelyte-2)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: In vitro assays, protein solubility studies, presbyopia/cataract research, and cellular antioxidant evaluations. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: In vitro assays, protein solubility studies, presbyopia/cataract research, and cellular antioxidant evaluations.

Introduction and Mechanistic Rationale

N,S-Diacetyl-L-cysteine methyl ester (CAS: 19547-88-7)[1], frequently referred to in ophthalmic research as Aggrelyte-2[2], is a highly lipophilic, membrane-permeable derivative of N-acetylcysteine (NAC)[3]. While NAC is a well-established antioxidant and disulfide-breaking agent, its cellular permeability is severely limited by its charged carboxylate group at physiological pH[4].

By masking the carboxyl and thiol groups via methylation and acetylation, respectively, N,S-diacetyl-L-cysteine methyl ester achieves superior passive membrane penetration[4]. Once inside the intracellular environment, ubiquitous cellular esterases and acylases hydrolyze the ester and thioester bonds. This enzymatic cleavage releases active cysteine—which replenishes intracellular glutathione (GSH) and directly reduces protein disulfides—alongside acetyl donors that facilitate protein lysine acetylation (AcK)[5]. This dual mechanism has been shown to significantly increase protein solubility and reduce tissue stiffness, making it a prime candidate for presbyopia and cataract research[5].

Physicochemical Properties

Understanding the physicochemical profile of N,S-Diacetyl-L-cysteine methyl ester is critical for solvent selection and preventing premature degradation during stock preparation.

Table 1. Key physicochemical properties dictating handling and solvent selection.

PropertyValueImplication for Protocol Design
CAS Number 19547-88-7Unique identifier for procurement[1].
Molecular Weight 219.26 g/mol Required for precise molarity calculations[6].
Formula C8H13NO4SStructural validation[3].
Physical State White crystalline solidRequires complete dissolution and vortexing[1].
Lipophilicity (LogP) ~0.33Indicates higher lipid solubility than NAC; requires an organic solvent for concentrated primary stocks[1].
Purity Requirement ≥ 96%Ensures reproducibility in sensitive cellular assays[7].

Experimental Workflow

The following workflow outlines the critical path from handling the raw crystalline solid to executing validated biological assays.

Workflow A N,S-Diacetyl-L-cysteine methyl ester (Solid) B Primary Stock 100 mM in Anhydrous DMSO A->B Dissolve & Vortex C Quality Control Aliquot & Store at -20°C B->C Prevent Freeze-Thaw D Working Solution Dilute in PBS/Media C->D Thaw & Dilute 1:100 E Biological Assays MTT, ELISA, Thiol Assay D->E Apply to Cell Cultures

Workflow for N,S-Diacetyl-L-cysteine methyl ester stock preparation and assay validation.

Protocol: Preparation of Stock and Working Solutions

Reagents and Materials
  • N,S-Diacetyl-L-cysteine methyl ester powder (Purity ≥ 96%)[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4 or complete cell culture media

  • Sterile, amber microcentrifuge tubes (for light protection)

  • Analytical balance (precision 0.1 mg)

Step-by-Step Methodology

Step 1: Primary Stock Preparation (100 mM)

  • Causality: Water promotes the premature hydrolysis of the ester and thioester bonds. Using anhydrous DMSO ensures chemical stability during storage and facilitates the dissolution of this lipophilic compound.

  • Equilibrate the sealed vial of N,S-Diacetyl-L-cysteine methyl ester to room temperature in a desiccator to prevent atmospheric condensation on the powder.

  • Weigh exactly 21.93 mg of the compound.

  • Dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM primary stock solution.

  • Vortex for 30–60 seconds.

    • Self-Validation Check: Inspect the solution against a light source. It must be completely clear. If micro-particulates remain, gently warm the tube in a 37°C water bath for 5 minutes and re-vortex.

Step 2: Aliquoting and Storage

  • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating degradation and compromising assay reproducibility.

  • Aliquot the 100 mM stock into 50 µL volumes in sterile, amber microcentrifuge tubes.

  • Store immediately at -20°C or -80°C. The anhydrous stock is stable for up to 3 months under these conditions.

Step 3: Working Solution Preparation

  • Causality: High concentrations of DMSO are cytotoxic. The final concentration of DMSO in biological assays must be tightly controlled (typically ≤ 0.5% v/v) to prevent solvent-induced apoptosis[4].

  • Thaw a 50 µL aliquot of the 100 mM stock immediately before use.

  • Dilute the stock 1:100 in pre-warmed (37°C) culture media or PBS to create a 1 mM intermediate solution .

    • Critical Technique: Add the DMSO stock dropwise to the aqueous medium while continuously vortexing. This prevents localized supersaturation and precipitation of the lipophilic compound.

  • Perform serial dilutions in media to reach the desired testing concentrations (e.g., 250 µM, 500 µM)[2].

Protocol: Biological Testing and Validation Assays

To validate the biological efficacy of the prepared solutions, researchers must evaluate both cytotoxicity and the compound's dual mechanism of action (acetylation and disulfide reduction).

Mechanism Extracellular Extracellular Space NSDCME_out NSDCME (Lipophilic) Membrane Plasma Membrane NSDCME_out->Membrane Passive Diffusion NSDCME_in Intracellular NSDCME Membrane->NSDCME_in Intracellular Intracellular Space Active_Metabolites Cysteine + Acetyl Donors NSDCME_in->Active_Metabolites Hydrolysis Esterases Cellular Esterases Esterases->Active_Metabolites Catalysis Effect1 Disulfide Reduction Active_Metabolites->Effect1 Effect2 Lysine Acetylation Active_Metabolites->Effect2 Outcome Increased Protein Solubility Effect1->Outcome Effect2->Outcome

Intracellular activation and dual mechanism of action of N,S-Diacetyl-L-cysteine methyl ester.

Cytotoxicity Assessment (MTT Assay)
  • Seed target cells (e.g., human lens epithelial cells) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Treat cells with N,S-Diacetyl-L-cysteine methyl ester at concentrations ranging from 50 µM to 1000 µM for 24 hours.

    • Self-Validation Check: Always include a vehicle control (media with equivalent DMSO concentration) to isolate the compound's true effect from solvent toxicity.

  • Add MTT reagent, incubate for 2-4 hours, solubilize formazan crystals, and measure absorbance at 570 nm.

    • Note: Aggrelyte-2 typically demonstrates minimal toxicity up to 250 µM in human lens epithelial cells[2].

Efficacy Assessment: Protein Acetylation and Disulfide Reduction
  • Causality: The therapeutic premise of this compound relies on its ability to acetylate lysine residues (AcK) and reduce disulfide bonds, thereby reversing protein aggregation[5].

  • Cell Lysis: After 24h treatment, lyse cells using a non-denaturing buffer supplemented with protease inhibitors.

  • Acetylation Assay (ELISA/Western Blot): Quantify Nε-acetyllysine (AcK) levels using a specific anti-AcK monoclonal antibody[2]. An increase in AcK confirms successful intracellular delivery and esterase-mediated activation.

  • Free Thiol Quantification: Use Ellman's reagent (DTNB) to measure the concentration of free sulfhydryl groups. An elevation in free thiols indicates successful disulfide reduction by the released cysteine[2].

Expected Outcomes and Data Interpretation

When the stock preparation and assay protocols are executed correctly, researchers should observe a distinct biochemical shift in the treated cells compared to vehicle controls.

Table 2. Expected biological responses following 24h treatment with 250 µM N,S-Diacetyl-L-cysteine methyl ester.

Assay ParameterExpected Outcome vs. Vehicle ControlMechanistic Indicator
Cell Viability (MTT) ≥ 95% ViabilityNon-toxic at therapeutic doses[2].
Intracellular AcK Levels 1.5 to 2.0-fold IncreaseSuccessful lysine acetylation[5].
Free Thiol Content 2.0 to 4.0-fold IncreaseSuccessful disulfide reduction[5].
Protein Solubility 10-15% Increase in soluble fractionReversal of protein aggregation/stiffness[2].

References

  • PubChem. "N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148".[Link]

  • Frontiers in Ophthalmology. "Topical ocular application of aggrelyte-2A reduces lens stiffness in mice".[Link]

  • ResearchGate. "Aggrelyte‐2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction".[Link]

  • ResearchGate. "N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why".[Link]

Sources

Method

Application Notes and Protocols for the Liposomal Encapsulation of N,S-Diacetyl-L-cysteine Methyl Ester (NALM)

Introduction: Unlocking the Therapeutic Potential of N,S-Diacetyl-L-cysteine Methyl Ester through Liposomal Delivery N,S-Diacetyl-L-cysteine methyl ester (NALM) is a cysteine derivative with significant therapeutic promi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of N,S-Diacetyl-L-cysteine Methyl Ester through Liposomal Delivery

N,S-Diacetyl-L-cysteine methyl ester (NALM) is a cysteine derivative with significant therapeutic promise, including applications as an NDM-1 inhibitor and in reducing the relapse of addictive behaviors.[1] With a molecular weight of 219.26 g/mol and a solid, crystalline form, its delivery to target sites can be optimized to enhance efficacy and minimize potential side effects.[2][3][4][5] Liposomal encapsulation offers a versatile and effective strategy to achieve this, protecting the molecule from premature degradation, improving its pharmacokinetic profile, and enabling targeted delivery.

This comprehensive guide provides detailed methodologies for the incorporation of NALM into liposomal carriers. We will explore the rationale behind experimental choices, present step-by-step protocols, and detail the necessary characterization techniques to ensure the development of a robust and effective drug delivery system.

Physicochemical Properties of N,S-Diacetyl-L-cysteine Methyl Ester (NALM)

A thorough understanding of the physicochemical properties of NALM is crucial for designing an effective liposomal formulation.

PropertyValueSource(s)
Molecular Formula C8H13NO4S[2][3][4][5]
Molecular Weight 219.26 g/mol [2][4]
Appearance White crystalline solid[5]
Melting Point 97-100 °C[1][5]

The presence of both acetyl and methyl ester groups suggests that NALM may exhibit a degree of lipophilicity, making it a suitable candidate for incorporation within the lipid bilayer of liposomes. However, its cysteine backbone could also impart some hydrophilic character. Therefore, we will explore protocols for both passive encapsulation strategies.

Principle of Liposomal Encapsulation: The Thin-Film Hydration Method

The most common and versatile method for preparing liposomes is the thin-film hydration technique, also known as the Bangham method.[6][7] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous medium, leading to the self-assembly of lipids into multilamellar vesicles (MLVs).[6][7][8] To achieve a uniform size distribution and produce unilamellar vesicles (either small, SUV, or large, LUV), the MLV suspension is typically subjected to size reduction techniques such as sonication or extrusion.[8][9][10]

The encapsulation of the drug can be achieved in two primary ways, depending on its solubility:

  • For lipophilic drugs: The drug is co-dissolved with the lipids in the organic solvent, leading to its incorporation within the lipid bilayer during film formation.[8][11]

  • For hydrophilic drugs: The drug is dissolved in the aqueous hydration medium and becomes encapsulated within the aqueous core of the liposomes.[8][11]

Given the potential dual nature of NALM, both approaches will be detailed in the protocols below.

Experimental Workflow for NALM-Liposome Formulation and Characterization

The following diagram illustrates the overall workflow for the preparation and characterization of NALM-loaded liposomes.

Workflow cluster_prep Liposome Preparation cluster_char Characterization A Lipid & NALM (optional) Dissolution in Organic Solvent B Thin-Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer (containing NALM, optional) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Size Reduction (Extrusion) D->E F NALM-Loaded Liposomes (LUVs) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential (ELS) F->H I Encapsulation Efficiency (%EE) F->I J In Vitro Drug Release F->J caption Figure 1. Experimental workflow for NALM-liposome preparation and characterization.

Caption: Figure 1. Experimental workflow for NALM-liposome preparation and characterization.

Protocols for the Preparation of NALM-Loaded Liposomes

The following protocols detail the thin-film hydration method for encapsulating NALM. Two variations are provided to account for its potential lipophilic or hydrophilic nature.

Protocol 1: Encapsulation of NALM as a Lipophilic Drug

This protocol assumes NALM will preferentially partition into the lipid bilayer.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • N,S-Diacetyl-L-cysteine methyl ester (NALM)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve phosphatidylcholine (PC) and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio is 2:1 PC:cholesterol.

    • Add NALM to the lipid solution. The drug-to-lipid ratio should be optimized, starting with a 1:10 or 1:20 weight ratio.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[7][9]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Add pre-warmed (to the same temperature as the water bath) PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.

    • Rotate the flask gently (without vacuum) in the water bath for 1-2 hours to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[7]

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a pre-heated extruder.

    • Extrude the suspension 10-20 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs) with a uniform size distribution.[10]

  • Purification:

    • To remove unencapsulated NALM, the liposomal suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Encapsulation of NALM as a Hydrophilic Drug

This protocol is designed for the scenario where NALM is more water-soluble and will be encapsulated in the aqueous core.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • N,S-Diacetyl-L-cysteine methyl ester (NALM)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Follow steps 1 and 2 from Protocol 1, but do not add NALM to the organic solvent.

  • Preparation of Hydration Medium:

    • Dissolve NALM in PBS (pH 7.4) to the desired concentration.

  • Hydration:

    • Add the NALM-containing PBS solution to the dried lipid film.

    • Follow step 3 from Protocol 1.

  • Size Reduction and Purification:

    • Follow steps 4 and 5 from Protocol 1.

Characterization of NALM-Loaded Liposomes

Thorough characterization is essential to ensure the quality and performance of the liposomal formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, which indicates the uniformity of the liposome population.[12][13] Electrophoretic Light Scattering (ELS) measures the zeta potential, which is an indicator of the surface charge and stability of the liposomal suspension.[14][15]

  • Instrumentation: A Zetasizer Nano or similar instrument.

  • Protocol:

    • Dilute a small aliquot of the liposomal suspension in PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential according to the instrument's instructions.

  • Expected Results: For intravenous drug delivery, a particle size of around 100-200 nm with a PDI below 0.2 is generally desirable.[13] The zeta potential will depend on the lipid composition and can influence the in vivo fate of the liposomes.[14]

Encapsulation Efficiency (%EE)
  • Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[16][17] It is a critical parameter for evaluating the formulation.[16][18] This is determined by separating the unencapsulated ("free") drug from the liposome-encapsulated drug and quantifying the amount of drug in one or both fractions.[]

  • Method: Ultrafiltration Centrifugation

    • Place a known amount of the liposomal suspension into an ultrafiltration unit (e.g., Amicon Ultra with a 10 kDa molecular weight cutoff).

    • Centrifuge at a speed and time sufficient to separate the aqueous phase containing the free drug from the liposomes.

    • Quantify the concentration of NALM in the filtrate (free drug) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • To determine the total drug concentration, disrupt a known amount of the liposomal suspension with a suitable solvent (e.g., methanol) and quantify the NALM concentration.

  • Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release
  • Principle: An in vitro release study is performed to understand the rate at which the encapsulated drug is released from the liposomes over time under physiological-like conditions.[20][21][22][23]

  • Method: Dialysis

    • Place a known volume of the NALM-loaded liposome suspension into a dialysis bag with an appropriate molecular weight cutoff.

    • Place the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the concentration of NALM in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Troubleshooting and Key Considerations

  • Low Encapsulation Efficiency:

    • For lipophilic encapsulation: Ensure NALM is fully dissolved in the organic solvent. Optimize the drug-to-lipid ratio.

    • For hydrophilic encapsulation: The encapsulation of small hydrophilic molecules can be challenging.[24] Consider using a higher initial drug concentration in the hydration buffer or exploring active loading strategies if NALM has an ionizable group.

  • Inconsistent Particle Size: Ensure complete removal of the organic solvent and proper hydration of the lipid film. Maintain a consistent temperature during extrusion.

  • Liposome Aggregation: This may be indicated by a high PDI and a zeta potential close to zero. Consider incorporating charged lipids (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion.

Conclusion

The methodologies outlined in this guide provide a comprehensive framework for the successful incorporation of N,S-Diacetyl-L-cysteine methyl ester into liposomal carriers. By carefully selecting the appropriate encapsulation strategy based on the physicochemical properties of NALM and rigorously characterizing the resulting formulation, researchers can develop a potent and stable drug delivery system with significant therapeutic potential.

References

  • Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed. Available at: [Link]

  • Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed. Available at: [Link]

  • Thin-Film Hydration Method for Liposome Preparation - CD Formulation. Available at: [Link]

  • Encapsulation Efficiency (EE%) Testing - CD Formulation. Available at: [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Available at: [Link]

  • In-vitro drug release methods for liposomal drug delivery systems - Express Pharma. Available at: [Link]

  • Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. Available at: [Link]

  • Liposome Encapsulation Efficiency Determination - Creative Biostructure. Available at: [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration Procedure. Available at: [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed. Available at: [Link]

  • A machine learning workflow to accelerate the design of in vitro release tests from liposomes. Available at: [Link]

  • Lipid-based In Vitro Release Kinetics Analysis Service - Creative Biolabs. Available at: [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - MDPI. Available at: [Link]

  • AGDD 2024 | D1S03 - Nano-Size Complex Products In Vitro Release Testing (IVRT). Available at: [Link]

  • Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Available at: [Link]

  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. Available at: [Link]

  • Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed. Available at: [Link]

  • LNP and liposomes characterization guidelines - Inside Therapeutics. Available at: [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Available at: [Link]

  • Particle Size Analysis of Liposomes - HORIBA. Available at: [Link]

  • Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing). Available at: [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available at: [Link]

  • N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: A Framework for Evaluating N,S-Diacetyl-L-cysteine Methyl Ester in Oxidative Stress Models

Audience: Researchers, scientists, and drug development professionals. Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. This document provides a comprehensive experimental framework for investigating the therapeutic potential of N,S-Diacetyl-L-cysteine methyl ester (NSDAC), a novel cysteine prodrug, in cellular and preclinical models of oxidative stress. NSDAC is hypothesized to act as a potent antioxidant by enhancing intracellular levels of L-cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2][3] This guide details an integrated, multi-tiered approach, from initial in vitro characterization to in vivo proof-of-concept, to rigorously evaluate the efficacy and mechanism of action of NSDAC.

Introduction to NSDAC and Oxidative Stress

Oxidative stress damages vital biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to conditions like neurodegenerative diseases, cardiovascular disorders, and liver damage.[4] The cellular defense against this onslaught is orchestrated by a network of antioxidant systems. Central to this defense is glutathione (GSH), a tripeptide that directly quenches ROS and is a critical cofactor for antioxidant enzymes.[5][6]

The Keap1-Nrf2 signaling pathway is the master regulator of the antioxidant response.[4][7] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[7][8] Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including those involved in GSH synthesis like glutamate-cysteine ligase (GCL).[4][7][9]

N,S-Diacetyl-L-cysteine methyl ester (NSDAC) is a cysteine derivative designed for enhanced cell permeability.[1] Intracellular esterases are expected to hydrolyze NSDAC, releasing cysteine and thereby directly fueling the GSH synthesis pathway.[1] This proposed mechanism suggests NSDAC could be a highly effective agent for bolstering cellular antioxidant capacity. This guide outlines the necessary experimental designs to test this hypothesis.

Integrated Experimental Strategy

A robust evaluation of NSDAC requires a phased approach, progressing from controlled cellular systems to more complex whole-organism models. This strategy ensures a thorough understanding of the compound's cytoprotective effects, dose-response relationships, and underlying mechanisms before advancing to more resource-intensive preclinical studies.

G Figure 1. Overall Experimental Workflow cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: In Vivo Validation a1 Select Cell Model (e.g., SH-SY5Y, HepG2) a2 Protocol 1: Determine Non-Toxic Dose Range (MTT/LDH) a1->a2 a3 Protocol 2: Induce Oxidative Stress (H₂O₂, t-BHP) a2->a3 a4 Protocol 3: Assess Cytoprotection (Pre-treatment vs. Co-treatment) a3->a4 a5 Protocol 4: Quantify Key Biomarkers (ROS, GSH, etc.) a4->a5 b1 Protocol 5: Analyze Nrf2 Pathway Activation (Western Blot) a5->b1 b2 Upregulation of Antioxidant Genes (qPCR) b1->b2 c1 Select Animal Model (e.g., CCl₄-induced liver injury) b2->c1 c2 Protocol 6: Establish Dosing Regimen & Administer NSDAC c1->c2 c3 Induce Oxidative Injury c2->c3 c4 Protocol 7: Collect Tissue/Serum & Analyze Biomarkers c3->c4 c5 Histopathological Analysis c4->c5

Caption: High-level workflow for NSDAC evaluation.

Part A: In Vitro Characterization and Protocols

The primary goal of in vitro testing is to determine if NSDAC can protect cells from oxidative insult in a controlled environment. A human-derived cell line relevant to a target disease (e.g., SH-SY5Y neuroblastoma for neuroprotection, HepG2 hepatoma for hepatoprotection) is recommended.

Protocol 1: Determination of Optimal Nontoxic Working Concentration

Rationale: Before testing for efficacy, it is crucial to identify the concentration range of NSDAC that is non-toxic to the cells. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity.

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of NSDAC in complete culture medium (e.g., 1 µM to 1000 µM). Replace the old medium with the NSDAC-containing medium. Include a "vehicle control" (medium with the same solvent concentration used to dissolve NSDAC).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent cytoprotection assays.

Protocol 2: Induction and Mitigation of Oxidative Stress

Rationale: To test NSDAC's protective effects, an oxidative challenge must be established. Tert-butyl hydroperoxide (t-BHP) and hydrogen peroxide (H₂O₂) are commonly used inducers.[5][10][11][12] t-BHP depletes GSH stores and generates free radicals, closely mimicking pathological oxidative stress.[5][6] H₂O₂ is a direct ROS that can be rapidly converted to O₂ by cellular catalase.[13] A pre-treatment experimental design is standard for assessing the prophylactic potential of an antioxidant.[12]

Methodology:

  • Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ROS) and allow them to adhere.

  • Pre-treatment: Treat cells with non-toxic concentrations of NSDAC (determined in Protocol 1) for a specified period (e.g., 4-24 hours). This allows time for potential uptake and enhancement of GSH synthesis.

  • Induction: Remove the NSDAC-containing medium. Add fresh medium containing a predetermined concentration of t-BHP or H₂O₂ (e.g., 100-500 µM, concentration should be titrated to cause ~50% cell death in 2-4 hours).[14][15][16]

  • Incubation: Incubate for the determined time (e.g., 2-4 hours).

  • Assessment: Proceed with viability assays (MTT) and specific biomarker analyses (Protocols 3 & 4).

Experimental Groups:

Group NSDAC Pre-treatment Oxidative Stressor (t-BHP/H₂O₂) Purpose
1. Control - - Baseline viability and biomarker levels
2. NSDAC Only + - Effect of NSDAC alone
3. Stressor Only - + Maximum oxidative damage (Positive Control)

| 4. NSDAC + Stressor | + | + | Test for NSDAC's protective effect |

Protocol 3: Quantification of Intracellular ROS (DCFH-DA Assay)

Rationale: The most direct measure of oxidative stress is the level of intracellular ROS. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes highly fluorescent upon oxidation by ROS.[17][18][19]

Methodology:

  • Follow the experimental design from Protocol 2 using a black, clear-bottom 96-well plate.

  • Staining: After the stressor incubation period, remove the medium and wash cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of 10-25 µM DCFH-DA working solution (in serum-free medium) to each well.[20] Incubate for 30-45 minutes at 37°C, protected from light.[17][18][21]

  • Washing: Remove the DCFH-DA solution and wash cells twice with PBS.[17][18]

  • Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/530 nm.[6][17][19]

  • Analysis: Normalize the fluorescence intensity of each group to the control group. A significant reduction in fluorescence in the "NSDAC + Stressor" group compared to the "Stressor Only" group indicates effective ROS scavenging.

Protocol 4: Quantification of Total Glutathione (GSH Assay)

Rationale: As NSDAC is hypothesized to be a GSH precursor, measuring total glutathione levels is a critical mechanistic endpoint. The most common method uses Ellman's reagent (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product measurable at 412 nm.[22][23][24][25]

Methodology:

  • Grow and treat cells in 6-well plates to ensure sufficient cell numbers for lysate preparation.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate buffer. Scrape and collect the lysate.

  • Deproteination: Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Assay: Use a commercial GSH assay kit following the manufacturer's protocol. This typically involves:

    • Adding the cell lysate supernatant to a 96-well plate.

    • Adding a reaction mixture containing DTNB and GSH reductase.

    • Initiating the reaction by adding NADPH.

  • Measurement: Measure the absorbance at 405-412 nm kinetically over several minutes.[23][24]

  • Analysis: Calculate the GSH concentration based on a standard curve generated with known GSH concentrations. An increase in GSH in NSDAC-treated groups would strongly support its proposed mechanism of action.

Part B: Advanced Mechanistic Protocols

Protocol 5: Western Blot Analysis of the Nrf2 Pathway

Rationale: To determine if NSDAC's effects are mediated by the canonical antioxidant response pathway, the activation of Nrf2 must be assessed. Upon activation, Nrf2 translocates to the nucleus. This can be measured by observing an increase in Nrf2 protein levels in the nuclear fraction and a corresponding increase in its downstream target proteins, such as Heme Oxygenase-1 (HO-1).

G Figure 2. Hypothesized Mechanism of NSDAC Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSDAC NSDAC Cysteine ↑ L-Cysteine NSDAC->Cysteine Hydrolysis GSH ↑ Glutathione (GSH) Cysteine->GSH Synthesis ROS ↓ ROS GSH->ROS Neutralizes Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Degrades Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription Defense Cellular Defense Genes->Defense

Caption: NSDAC replenishes GSH, reducing ROS and activating the Nrf2 pathway.

Methodology:

  • Protein Extraction: Treat cells in 6-well plates as described previously. Lyse cells and quantify total protein concentration using a BCA assay. (Optional: perform nuclear/cytoplasmic fractionation).

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control. An increase in Nrf2 and HO-1 levels in NSDAC-treated groups would indicate pathway activation.

Part C: In Vivo Evaluation Protocols

Rationale: After establishing in vitro efficacy, the next critical step is to validate these findings in a living organism. A common and well-characterized model of acute oxidative liver injury involves the administration of carbon tetrachloride (CCl₄) to rodents.[26][27] CCl₄ metabolism by hepatic enzymes generates highly reactive free radicals, leading to extensive lipid peroxidation and hepatotoxicity.[26][28]

Protocol 6: CCl₄-Induced Hepatotoxicity Model in Rats/Mice

Methodology:

  • Acclimatization: Acclimate animals (e.g., male Wistar rats or C57BL/6 mice) for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., corn oil).

    • Group 2: NSDAC alone (to test for any inherent toxicity).

    • Group 3: CCl₄ Control (Vehicle + CCl₄).

    • Group 4: Positive Control (e.g., Silymarin + CCl₄).[27]

    • Group 5: Test Group (NSDAC + CCl₄).

  • Dosing: Administer NSDAC or vehicle orally for a period of 7-14 days.

  • Induction: On the final day of treatment, administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1.5 mL/kg body weight, typically diluted in corn oil).[29]

  • Sample Collection: 24 hours after CCl₄ administration, euthanize the animals. Collect blood via cardiac puncture for serum analysis and perfuse and collect the liver for tissue analysis.

Protocol 7: Analysis of In Vivo Biomarkers

Serum Analysis:

  • Liver Function Tests: Use commercial kits to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation of these enzymes indicates hepatocellular damage. Protection by NSDAC would be demonstrated by a significant reduction in their levels compared to the CCl₄ control group.[26]

Tissue Homogenate Analysis:

  • Preparation: Homogenize a portion of the liver tissue in ice-cold buffer.[30][31]

  • Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA), a key byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[28][32] NSDAC efficacy would be shown by a significant decrease in MDA levels.

  • Antioxidant Status: Measure levels of total GSH and the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) using specific assay kits.[28][29] An effective compound should restore the levels of these endogenous antioxidants towards normal.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Pathological examination for signs of necrosis, inflammation, and steatosis will provide visual confirmation of tissue damage and protection.

Conclusion and Future Directions

This application note provides a systematic and robust framework for the preclinical evaluation of N,S-Diacetyl-L-cysteine methyl ester. By following these integrated in vitro and in vivo protocols, researchers can thoroughly characterize the compound's cytoprotective and antioxidant properties, elucidate its mechanism of action through the Nrf2/GSH pathway, and establish a strong foundation for further drug development. Positive results from this comprehensive testing cascade would justify advancing NSDAC into more complex chronic disease models and subsequent clinical investigation.

References

  • Jaramillo, M. C., & Zhang, D. D. (2013). The emerging role of the Nrf2-Keap1 signaling pathway in cancer. Genes & Development, 27(20), 2179–2191. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). The Keap1-Nrf2-ARE signaling pathway: A potential therapeutic target for neurodegenerative diseases. CNS & Neurological Disorders-Drug Targets, 19(5), 339-353. [Link]

  • Doležalová, Z., et al. (2014). The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro. Oxidative Medicine and Cellular Longevity. [Link]

  • ResearchGate. (n.d.). Overview Of In Vitro – Antioxidant Models. [Link]

  • Kim, H., et al. (2023). ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. Journal of Visualized Experiments. [Link]

  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Nrf2/Keap1/ARE mechanism in oxidative stress. [Link]

  • Wedel, S., et al. (2020). tBHP treatment as a model for cellular senescence and pollution-induced skin aging. Mechanisms of Ageing and Development. [Link]

  • Protocols.io. (2021). DCF-DA Assay Protocol. [Link]

  • Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. Journal of Biological Chemistry. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. [Link]

  • Brożek-Płuska, B., & Beton, K. (2021). Oxidative stress induced by tBHP in human normal colon cells by label free Raman spectroscopy and imaging. The protective role of natural antioxidants in the form of β-carotene. bioRxiv. [Link]

  • Brożek-Płuska, B., & Beton, K. (2021). Oxidative stress induced by tBHP in human normal colon cells by label free Raman spectroscopy and imaging. The protective role of natural antioxidants in the form of β-carotene. Analyst. [Link]

  • Sampaolesi, S., et al. (2022). Tert-Butyl Hydroperoxide in Human Adult Mesenchymal Stem Cells Isolated from Dermis: A Stress-Induced Premature Senescence Model. International Journal of Molecular Sciences. [Link]

  • Luli, A., et al. (2022). Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives. Antioxidants. [Link]

  • AMSBIO. (n.d.). Glutathione Assay. [Link]

  • Song, W., DerMarderosian, A., & Chen, C. Y. O. (2005). Potential Cell Culture Models for Antioxidant Research. Journal of Agricultural and Food Chemistry. [Link]

  • Akimov, M. G., et al. (2021). Oxidative Stress Induction. Bio-protocol. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

  • IOVS. (2024). Development of an in vitro assay to evaluate the antioxidant effects of erythritol and glycerin in human corneal epithelial cells. [Link]

  • ResearchGate. (2016). How to assay GSH and GSSG? [Link]

  • Mattek. (n.d.). AN IN VITRO METHOD TO EVALUATE THE ANTIOXIDANT EFFICACY OF TOPICAL FORMULATIONS. [Link]

  • MMPC.org. (2013). Glutathione Protocol. [Link]

  • ResearchGate. (2013). Looking for a clear protocol for inducing Oxidative stress by adding H2O2 to the cell culture. [Link]

  • Wilson, D. H., et al. (2013). Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Analytical Methods. [Link]

  • Martin, D., et al. (2020). Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. Antioxidants. [Link]

  • Varmenot, N., et al. (2012). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. The Journal of Physical Chemistry A. [Link]

  • G-Biosciences. (n.d.). Lipid Peroxidation (LPO) Assay. [Link]

  • Eagle Biosciences. (n.d.). Lipid Peroxidation Assay. [Link]

  • Oxford Biomedical Research. (n.d.). GSH/GSSG (Reduced/Oxidized Glutathione). [Link]

  • Abbkine. (n.d.). Lipid Peroxidation MDA Assay Kit (TBA Method). [Link]

  • ResearchGate. (n.d.). Lipid Peroxidation. [Link]

  • ResearchGate. (2014). How do we induce oxidative stress to PBMCs using H2O2? [Link]

  • Islam, M. T., et al. (2023). Amelioration of CCl4-induced oxidative stress and hepatotoxicity by Ganoderma lucidum in Long Evans rats. Scientific Reports. [Link]

  • Dunn, J., et al. (2024). Cellular Pre-Adaptation to the High O2 Concentration Used in Standard Cell Culture Confers Resistance to Subsequent H2O2-Induced Cell Death. International Journal of Molecular Sciences. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Al-Yahya, M., et al. (2013). Attenuation of CCl4-Induced Oxidative Stress and Hepatonephrotoxicity by Saudi Sidr Honey in Rats. BioMed Research International. [Link]

  • Sharma, V., & Agrawal, R. C. (2015). In vivo antioxidant and hepatoprotective potential of Glycyrrhiza glabra extract on carbon tetra chloride (CCl4) induced oxidative-stress mediated hepatotoxicity. International Journal of Research in Medical Sciences. [Link]

  • Al-Asmari, A. F., et al. (2022). D-Carvone Attenuates CCl4-Induced Liver Fibrosis in Rats by Inhibiting Oxidative Stress and TGF-β1/SMAD3 Signaling Pathway. Molecules. [Link]

  • ACS Omega. (2025). Fucoxanthin Ameliorates Kidney Injury by CCl4-Induced via Inhibiting Oxidative Stress, Suppressing Ferroptosis, and Modulating Gut Microbiota. [Link]

  • Google Patents. (2021). Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
  • Molecular Provisions. (n.d.). NAC (N-Acetyl-L-Cysteine) Glutathione Precursor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N,S-Diacetyl-L-cysteine Methyl Ester Synthesis

Welcome to the Technical Support Center. N,S-Diacetyl-L-cysteine methyl ester (often referred to as Aggrelyte-2 or mucothiol) is a highly lipophilic cysteine derivative utilized in drug development to increase intracellu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N,S-Diacetyl-L-cysteine methyl ester (often referred to as Aggrelyte-2 or mucothiol) is a highly lipophilic cysteine derivative utilized in drug development to increase intracellular glutathione levels and combat oxidative stress. Synthesizing this compound typically involves a two-step process: the esterification of N-acetyl-L-cysteine (NAC) followed by the S-acetylation of the thiol group.

Below, you will find our mechanistic troubleshooting guide, self-validating protocols, and a quantitative yield optimization matrix designed to resolve common bottlenecks such as low yield, disulfide formation, and thioester hydrolysis.

Process Overview

SynthesisWorkflow NAC N-Acetyl-L-Cysteine (Starting Material) Esterification Esterification (MeOH, H2SO4) NAC->Esterification Step 1 NACME NAC Methyl Ester (Intermediate) Esterification->NACME Yield: 68-75% SAcetylation S-Acetylation (Acetyl Chloride, DIPEA) NACME->SAcetylation Step 2 Product N,S-Diacetyl-L-cysteine methyl ester SAcetylation->Product Target Disulfide Disulfide Byproducts (Oxidation) SAcetylation->Disulfide Side Reaction

Workflow and common side reactions in N,S-Diacetyl-L-cysteine methyl ester synthesis.

Mechanistic Troubleshooting FAQs

Q1: Why is my yield of the intermediate N-acetyl-L-cysteine methyl ester consistently below 50%? Causality: Esterification of NAC using methanol and acid catalysis (e.g., H2SO4) is an equilibrium reaction. Water generation drives the reverse reaction (hydrolysis). Furthermore, during aqueous workup (e.g., neutralizing with NaHCO3), the methyl ester is highly susceptible to base-catalyzed hydrolysis if the pH exceeds 8 or if the product is left in the aqueous phase for extended periods (1)[1]. Solution: Use strictly anhydrous methanol. Drive the reaction forward by using a large excess of methanol. During workup, maintain the pH between 6-7 and extract immediately with a non-polar solvent like ethyl acetate to partition the ester away from the aqueous phase.

Q2: I am observing significant disulfide formation during the S-acetylation step. How can I prevent this? Causality: The free thiol (-SH) of the NAC methyl ester intermediate is highly nucleophilic but also highly susceptible to oxidative dimerization into disulfides. This is exacerbated in the presence of trace oxygen and base, which deprotonates the thiol to the more reactive thiolate anion (2)[2]. Solution: The entire S-acetylation protocol must be performed under a rigorous inert atmosphere (Argon or Nitrogen). Degas all solvents using sparging or freeze-pump-thaw cycles. Use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than primary or secondary amines, which can cause unwanted aminolysis of the thioester (3)[3].

Q3: The final product degrades during silica gel column chromatography. What is causing this? Causality: Thioesters are inherently labile. The slightly acidic nature of standard silica gel, combined with the large surface area, can catalyze the hydrolysis of the S-acetyl group, reverting the product back to NAC methyl ester[2]. Solution: Minimize purification time by using flash chromatography. Alternatively, use neutral or slightly buffered silica gel, or bypass column chromatography entirely by relying on recrystallization if the purity of the crude extract allows.

Validated Standard Operating Procedures (SOPs)

Protocol 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester (Intermediate)

This protocol utilizes acid-catalyzed esterification designed to maximize yield while preventing premature thiol oxidation.

  • Preparation: Suspend N-acetyl-L-cysteine (162.7 g) in dry, anhydrous methanol (600 mL) under a continuous nitrogen flush[1].

    • Causality: Anhydrous conditions prevent the equilibrium from shifting back toward the carboxylic acid.

  • Catalysis: Add concentrated H2SO4 (4 mL) dropwise at 0°C with vigorous stirring.

    • Causality: The reaction is exothermic; cooling prevents thermal degradation of the starting material.

  • Reaction: Warm the mixture to room temperature and stir for 22 hours[1].

  • Self-Validation Check (TLC): Spot the reaction mixture on a TLC plate (EtOAc/Hexanes). A negative bromocresol green stain confirms the complete consumption of the free carboxylic acid.

  • Workup: Treat the mixture with water (25 mL) and remove volatiles under reduced pressure. Dilute the residue with ethyl acetate (200 mL) and wash with aqueous saturated sodium bicarbonate (150 mL)[1].

    • Critical Step: Separate the layers immediately. Prolonged exposure to the basic aqueous layer will hydrolyze the newly formed ester.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate as a white crystalline solid (Expected yield: ~68%)[1].

Protocol 2: S-Acetylation to N,S-Diacetyl-L-cysteine Methyl Ester

This protocol uses acetyl chloride and a sterically hindered base to selectively acetylate the thiol group.

  • Preparation: Dissolve N-acetyl-L-cysteine methyl ester (1.0 eq) in degassed, anhydrous dichloromethane (DCM) under a strict argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and cool the reaction mixture to 0°C[3].

    • Causality: DIPEA is non-nucleophilic, preventing unwanted side reactions (like aminolysis) that occur with other amines.

  • Acetylation: Add acetyl chloride (1.1 eq) dropwise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Check (Ellman's Test): Take a 10 µL aliquot and test with Ellman's reagent (DTNB). A successful S-acetylation will yield a negative (colorless) result. If the solution turns yellow, free thiols are still present, indicating incomplete reaction.

  • Workup: Quench with cold 1M HCl to neutralize the DIPEA, and extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify rapidly via flash chromatography to prevent thioester degradation, yielding the final product.

Quantitative Yield Optimization Matrix

The following table summarizes the quantitative impact of common pitfalls and the optimized yields achieved when following the validated protocols.

Synthesis PhaseCommon PitfallChemical ConsequenceImpact on YieldOptimized Yield (SOP)
Step 1: Esterification Prolonged basic workupBase-catalyzed ester hydrolysis-30% to -50%68% - 75%
Step 1: Esterification Wet methanol usedEquilibrium shift to starting material-20% to -40%68% - 75%
Step 2: S-Acetylation Ambient atmosphere (O2)Thiol oxidation / Disulfide formation-20% to -40%70% - 80%
Step 2: S-Acetylation Use of primary/secondary aminesAminolysis of the thioester-15% to -35%70% - 80%
Purification Slow silica gel chromatographyAcid-catalyzed thioester hydrolysis-15% to -25%>95% recovery

References

  • US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents. Google Patents.
  • Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. National Institutes of Health (NIH).
  • Topical ocular application of aggrelyte-2A reduces lens stiffness in mice - PMC. National Institutes of Health (NIH).

Sources

Optimization

Technical Support Center: Storage and Handling of N,S-Diacetyl-L-cysteine Methyl Ester

Welcome to the technical support center for N,S-Diacetyl-L-cysteine methyl ester (Ac-Cys(Ac)-OMe). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,S-Diacetyl-L-cysteine methyl ester (Ac-Cys(Ac)-OMe). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable cysteine derivative. Unintended hydrolysis can compromise experimental results, leading to variability and loss of compound activity. This document provides in-depth troubleshooting advice and best practices rooted in chemical principles to prevent degradation during storage.

Section 1: Understanding the Instability – The "Why"

This section addresses the fundamental chemical properties of N,S-Diacetyl-L-cysteine methyl ester that make it susceptible to degradation.

Q1: What is hydrolysis and why is N,S-Diacetyl-L-cysteine methyl ester particularly susceptible?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[1] N,S-Diacetyl-L-cysteine methyl ester, with the IUPAC name methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate, has two functional groups that are vulnerable to this process: a methyl ester and a thioester (the S-acetyl group).[2]

The thioester linkage is generally more reactive and susceptible to nucleophilic attack, including hydrolysis, than its oxygen ester counterpart.[3][4] This heightened reactivity is due to the lower electronegativity and greater polarizability of the sulfur atom compared to oxygen, which makes the carbonyl carbon more electrophilic.[3] While both sites can hydrolyze, the thioester is the more labile of the two, particularly under basic conditions.

Caption: Hydrolysis sites on N,S-Diacetyl-L-cysteine methyl ester.

This compound is often used in cell-based assays precisely because it can be hydrolyzed by intracellular esterases to release cysteine and promote glutathione synthesis.[5] This biological activity underscores its inherent chemical susceptibility to hydrolysis.

Q2: What are the primary factors that accelerate hydrolysis during storage?

A2: Several environmental factors can significantly increase the rate of hydrolytic degradation. These factors can act independently or synergistically. The primary culprits are summarized below.

Factor Mechanism of Action & Causality Preventative Strategy
Moisture / Water Water is a direct reactant in the hydrolysis reaction. Ambient humidity is sufficient to initiate degradation of the solid compound over time.Store in a tightly sealed container, preferably within a desiccator or under an inert atmosphere.[1][6]
pH (Acid/Base) Both acidic and basic conditions catalyze hydrolysis.[1][7] Base-catalyzed hydrolysis (saponification) is particularly rapid and effectively irreversible for both ester types.[3][8]Store the compound in its solid, neutral form. Avoid preparing stock solutions in acidic or basic aqueous buffers for long-term storage.
Elevated Temperature Higher temperatures increase the kinetic energy of molecules, accelerating the rate of chemical reactions, including hydrolysis.Store at low temperatures (-20°C or -80°C for long-term).[6][9]
Contaminants Microbial contamination can introduce esterases, which are biological catalysts for hydrolysis.[10] Metal ions can also act as catalysts.[7]Handle the compound using sterile techniques. Store in high-purity, clean containers.
Section 2: Troubleshooting Guide – "My Compound May Be Degraded"

This section provides a logical framework for diagnosing potential hydrolysis of your stored compound.

Q3: What are the common signs of degradation in my stored compound?

A3: Degradation is not always visually apparent, but there are several indicators that should prompt a quality check:

  • Inconsistent Experimental Results: This is the most frequent sign. A gradual or sudden drop in the compound's expected biological or chemical activity is a strong indicator of degradation.

  • Physical Changes: The solid may change in appearance, such as clumping (due to hygroscopicity), discoloration, or developing an odor (e.g., acetic acid or thiol-like smells).

  • Poor Solubility: The appearance of hydrolysis products, which have different polarities, can affect the solubility of the sample compared to a fresh, pure lot.

  • Analytical Evidence: When analyzed, a degraded sample will show new, more polar spots on Thin-Layer Chromatography (TLC) or additional peaks in High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectra.[8]

Q4: How can I definitively confirm if hydrolysis has occurred?

A4: Visual inspection is unreliable. You must use analytical techniques to confirm and quantify the extent of degradation. A logical workflow can help isolate the issue.

Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Change in Stored Compound check_storage Step 1: Review Storage Conditions (Temp, Humidity, Container Seal) start->check_storage tlc_screen Step 2: Perform TLC Analysis (Compare to fresh standard, if available) check_storage->tlc_screen tlc_result New, more polar spots observed? tlc_screen->tlc_result hplc_confirm Step 3: Quantitative HPLC Analysis (Stability-Indicating Method) tlc_result->hplc_confirm Yes ok Compound is Likely Stable. Investigate Other Experimental Variables. tlc_result->ok No hplc_result Purity < 95% or Degradation Peaks Present? hplc_confirm->hplc_result discard Action: Discard Lot & Implement Correct Storage hplc_result->discard Yes hplc_result->ok No

Caption: Troubleshooting workflow for suspected compound degradation.

A comparison of common analytical methods is provided below.

Technique Capability & Purpose Advantages Disadvantages
RP-HPLC Gold Standard. A stability-indicating Reverse-Phase HPLC method can separate and quantify the parent compound from its hydrolysis products.[11][12]Quantitative, highly sensitive, and specific. Provides definitive purity data.Requires specialized equipment and method development.
TLC Rapid Screening. Thin-Layer Chromatography can quickly visualize the presence of more polar degradation products (e.g., the resulting carboxylic acid or thiol).[8]Fast, inexpensive, requires minimal sample.Not quantitative, lower sensitivity than HPLC.
NMR Spectroscopy Structural Confirmation. ¹H or ¹³C NMR can identify the chemical structures of degradation products by showing characteristic peaks of free carboxylic acids or thiols.[8]Provides structural information about impurities.Requires a relatively large amount of sample, not ideal for trace-level detection.
Section 3: Best Practices for Storage and Handling – The "How To"

Adhering to a strict storage protocol is the most effective way to prevent hydrolysis.

Q5: What is the recommended procedure for storing the solid compound for maximum stability?

A5: The goal is to mitigate all contributing factors: moisture, temperature, and light. Follow this step-by-step protocol for long-term storage.

Storage_Protocol start Receive Compound aliquot 1. Aliquot into smaller, single-use vials (e.g., amber glass HPLC vials with PTFE-lined caps). This avoids repeated freeze-thaw cycles and moisture entry. start->aliquot inert 2. Purge each vial with an inert gas (e.g., Argon or Nitrogen) to displace air and moisture. aliquot->inert seal 3. Tightly seal the vials immediately. inert->seal label 4. Label each vial clearly with name, date, and concentration. seal->label desiccator 5. Place sealed vials inside a secondary container with a desiccant (e.g., a small desiccator or sealed bag with silica gel). label->desiccator freeze 6. Store the secondary container at -20°C or -80°C. Protect from light. desiccator->freeze end Stable Long-Term Storage freeze->end

Caption: Recommended protocol for long-term storage of solid compound.

Q6: I need to make a stock solution. What is the best way to prepare and store it to minimize hydrolysis?

A6: Preparing stock solutions introduces the highest risk of hydrolysis if not done correctly. The choice of solvent is critical. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment. For storable stocks, use an anhydrous aprotic solvent.

Protocol for Anhydrous Stock Solution Preparation:

  • Select Solvent: Use a high-purity, anhydrous grade aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.

  • Equilibrate: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dissolve: Under a dry atmosphere if possible (e.g., in a glovebox or under a stream of inert gas), add the anhydrous solvent to the vial to achieve the desired concentration.

  • Aliquot and Store: Immediately aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C.

Solvent Type Examples Storage Recommendation Rationale
Anhydrous Aprotic DMSO, DMF, AcetonitrileRecommended for Stocks. Store in small aliquots at -20°C or -80°C for weeks to months.These solvents lack the protons and water molecules necessary for hydrolysis, providing a stable environment.
Aqueous Buffers PBS, Tris, Cell Culture MediaDo Not Store. Prepare fresh immediately before use.Water is a reactant, and buffer components can catalyze hydrolysis. The compound degrades rapidly in these solutions.[11]
Protic Solvents Methanol, EthanolNot Recommended for Stocks. These solvents can participate in transesterification and contain residual water, offering less stability than aprotic options.
Section 4: Frequently Asked Questions (FAQs)

Q7: Can I store the solid compound at 4°C or room temperature? A7: It is strongly discouraged. While storage at 4°C is better than room temperature, both conditions expose the compound to a higher risk of hydrolysis over time compared to frozen storage.[13] For any storage period longer than a few days, -20°C is the minimum recommended temperature.

Q8: My vial of solid compound was accidentally left open to the air for a few hours. Is it ruined? A8: Not necessarily, but its integrity is now questionable. The compound is hygroscopic and will have absorbed atmospheric moisture. It is highly recommended to perform an analytical quality check (TLC or HPLC) as described in Q4 before using it in a critical experiment.

Q9: What are the main hydrolysis products I should look for in an analysis? A9: The two primary initial hydrolysis products would be:

  • N-Acetyl-L-cysteine methyl ester (from thioester hydrolysis).

  • N,S-Diacetyl-L-cysteine (from methyl ester hydrolysis).[14] Further hydrolysis would yield N-Acetyl-L-cysteine .

Q10: Are there any chemical stabilizers I can add to my solution to prevent hydrolysis? A10: For research applications, this is generally not recommended. While industrial processes may use stabilizers like carbodiimides, these are reactive compounds that will interfere with most biological and chemical experiments.[7][15] The best strategy is not to add stabilizers, but to prevent hydrolysis by controlling the storage conditions (solvent, temperature, moisture) as outlined in this guide.

References
  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • LookChem. Thioester Safety Data Sheets (SDS).
  • MedChemExpress. N,S-Diacetylcysteine methyl ester | Cysteine Derivative.
  • BenchChem. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
  • BenchChem. Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Google Patents. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
  • Gowda, A. S. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights Publishing.
  • Google Patents. US9889103B2 - Method for the preparation of N-acetyl cysteine amide.
  • Yin, J., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science.
  • CDH Fine Chemical. N-Acetyl-L-Cysteine Methyl Ester CAS No 7652-46-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Kumar, P., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Naumov, S., et al. (2012). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. The Journal of Physical Chemistry A.
  • Tan, E. W., & Rando, R. R. (1992). Identification of an isoprenylated cysteine methyl ester hydrolase activity in bovine rod outer segment membranes. Biochemistry.
  • LGC Standards. N-Acetyl-L-cysteine Methyl Ester | CAS 7652-46-2.
  • PubChem. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148.
  • Grokipedia. Thioester.
  • Wikipedia. Thioester.
  • ThermoFisher. Protein stability and storage.

Sources

Troubleshooting

optimizing purification of N,S-Diacetyl-L-cysteine methyl ester using HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of thioester-containing amino acid derivatives. This guide is specifically engineered to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of thioester-containing amino acid derivatives. This guide is specifically engineered to address the nuances of purifying N,S-Diacetyl-L-cysteine methyl ester (also known as Aggrelyte-2).

This compound is a potent disulfide-reducing agent heavily researched for its ability to reverse age-related protein cross-linking in the eye lens, offering therapeutic potential for presbyopia and cataracts (). Because of its specific functional groups—an N-acetyl amide, an S-acetyl thioester, and a methyl ester—this molecule presents unique chromatographic challenges. The thioester bond is particularly susceptible to hydrolysis under improper pH or temperature conditions.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of this critical therapeutic intermediate.

Experimental Workflow Visualization

HPLC_Workflow Start Crude Reaction Mixture (N,S-Diacetyl-L-cysteine methyl ester) Prep Sample Preparation Dissolve in Mobile Phase A / Filter (0.22 µm) Start->Prep Inject Prep-HPLC Injection C18 Column (100Å) Prep->Inject Gradient Gradient Elution 0-10% B (0-7 min) -> 10-100% B (7-17 min) Inject->Gradient Detect UV Detection Monitor at 215 nm Gradient->Detect Collect Fraction Collection Target Peak (Rt ~9.7 min) Detect->Collect Lyophilize Lyophilization Yield High-Purity Aggrelyte-2 Collect->Lyophilize

Experimental workflow for the prep-HPLC purification of N,S-Diacetyl-L-cysteine methyl ester.

Quantitative Target Data

To establish a baseline for your purification, compare your system parameters against the standardized physicochemical and gradient data below.

Table 1: Physicochemical & Chromatographic Target Data

Parameter Value / Description
Compound Name N,S-Diacetyl-L-cysteine methyl ester (Aggrelyte-2)
PubChem CID 88148
Chemical Formula C8H13NO4S
Molecular Weight 219.26 g/mol
Detection Wavelength 215 nm

| Expected Retention Time | ~9.7 min (under specified gradient) |

Table 2: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 100 0 15.0
7.0 90 10 15.0
17.0 0 100 15.0
20.0 0 100 15.0
20.1 100 0 15.0

| 25.0 | 100 | 0 | 15.0 |

Note: Mobile Phase A = Water + 0.1% TFA; Mobile Phase B = 95% Acetonitrile + 0.1% TFA. Column: C18 100Å (e.g., Safar Biotage).

Self-Validating Preparative HPLC Protocol

This step-by-step methodology ensures that every phase of the purification is verified before proceeding, minimizing the risk of sample loss.

Step 1: Mobile Phase Preparation & System Equilibration

  • Action: Prepare Phase A and Phase B as defined in Table 2. Equilibrate the C18 column at 15 mL/min until the UV baseline is perfectly flat.

  • Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent and acidifier. Maintaining a pH of ~2.0 ensures that residual silanols on the C18 stationary phase remain protonated, preventing secondary electrostatic interactions that cause peak tailing.

  • Self-Validation Checkpoint: Run a full gradient blank injection. A stable baseline without ghost peaks confirms system cleanliness and validates the optical balance of the mobile phases at 215 nm.

Step 2: Sample Preparation

  • Action: Dissolve the crude N,S-Diacetyl-L-cysteine methyl ester in a solvent matching the initial gradient conditions (100% Mobile Phase A). Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Injecting the sample in a strong solvent (high organic content) causes "solvent breakthrough," where the analyte travels down the column before partitioning into the stationary phase, leading to split or distorted peaks.

  • Self-Validation Checkpoint: Visually inspect the filtered sample. Any turbidity indicates incomplete dissolution, which will clog the column frit and spike system backpressure.

Step 3: Analytical Scale-Down Run

  • Action: Inject 10-20 µL of the sample onto an analytical C18 column using the identical gradient profile.

  • Causality: Scaling down preserves precious preparative samples. It establishes the exact retention time and confirms the resolution from synthesis byproducts (such as unreacted N-acetyl-L-cysteine methyl ester).

  • Self-Validation Checkpoint: Calculate the resolution ( Rs​ ) between the target peak and the nearest impurity. Proceed to prep-scale only if Rs​>1.5 .

Step 4: Preparative Injection & Fraction Collection

  • Action: Inject the bulk sample. Monitor UV absorbance at 215 nm. Trigger fraction collection based on slope and threshold settings.

  • Causality: The amide and ester bonds in the molecule exhibit strong π→π∗ transitions at 215 nm, providing maximum sensitivity for detection.

  • Self-Validation Checkpoint: Overlay the preparative chromatogram with the analytical run. The retention times should align proportionally, confirming successful scale-up.

Step 5: Post-Run Processing

  • Action: Immediately freeze the collected fractions on dry ice and lyophilize to dryness.

  • Causality: The S-acetyl (thioester) group is highly susceptible to aqueous hydrolysis over time. Immediate lyophilization removes water and TFA, locking the compound in its stable, solid state.

  • Self-Validation Checkpoint: Analyze a fraction of the final lyophilized powder via analytical HPLC or 1 H-NMR to confirm >98% purity and verify that the thioester bond remains intact.

Troubleshooting & FAQs

Below are common issues encountered when purifying thioester-containing amino acid derivatives, structured logically to help you diagnose and resolve chromatographic failures.

Troubleshooting_Logic Issue Issue: Peak Tailing or Degradation Check1 Check Mobile Phase pH Issue->Check1 pH_OK pH is ~2.0 (0.1% TFA) Check1->pH_OK pH_High pH > 3.0 Check1->pH_High Check2 Check Column Temperature pH_OK->Check2 Fix1 Add 0.1% TFA to suppress silanol interactions pH_High->Fix1 Temp_High Temp > 30°C (Thioester hydrolysis risk) Check2->Temp_High Fix2 Maintain column at 20-25°C Temp_High->Fix2

Logical troubleshooting tree for resolving peak tailing and on-column degradation.

Q: Why do I observe a drifting baseline when monitoring at 215 nm? A: Causality: 215 nm is in the low-UV range where many organic solvents absorb. TFA has significant absorbance at 215 nm. As the gradient shifts from low to high acetonitrile, the changing concentration of TFA (if not perfectly balanced between Phase A and B) causes baseline drift. Solution: Balance the baseline by using 0.1% TFA in Water (Phase A) and slightly less (e.g., 0.085% to 0.09%) TFA in Acetonitrile (Phase B) to equalize the UV absorbance across the gradient.

Q: My target compound shows significant peak tailing. How can I improve peak symmetry? A: Causality: Peak tailing for amino acid derivatives often results from secondary interactions between the compound's functional groups (like the amide or ester) and unendcapped residual silanols on the C18 stationary phase. Solution: Ensure the mobile phase pH is strictly maintained around 2.0 using 0.1% TFA. The low pH protonates residual silanols, neutralizing their charge. If tailing persists, switch to a fully endcapped C18 column designed for polar compounds.

Q: I am seeing multiple peaks or a lower yield than expected. Could the compound be degrading during purification? A: Causality: N,S-Diacetyl-L-cysteine methyl ester contains a thioester bond (S-acetyl group), which is susceptible to hydrolysis, especially at elevated temperatures or alkaline pH. Solution: Keep the sample chilled in the autosampler (4°C) and maintain the column compartment at ambient temperature (20-25°C). Avoid basic additives; the acidic TFA environment actually helps stabilize the thioester during the run. Promptly lyophilize the collected fractions to prevent aqueous hydrolysis post-purification.

References

  • Topical ocular application of aggrelyte-2A reduces lens stiffness in mice Panja, S., et al. Frontiers in Ophthalmology (2023). URL:[Link]

  • N,S-Diacetyl-L-cysteine methyl ester Compound Summary National Center for Biotechnology Information. PubChem Database (CID: 88148). URL:[Link]

Optimization

Technical Support Center: Troubleshooting LC-MS/MS Analysis of N,S-Diacetyl-L-cysteine methyl ester Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in characterizing the degradation profile of N,S-Diacetyl-L-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in characterizing the degradation profile of N,S-Diacetyl-L-cysteine methyl ester (NSDCME, also known as Aggrelyte-2).

NSDCME is a highly reactive, protected cysteine derivative actively investigated for its ability to reduce protein disulfides and acetylate lysine residues—mechanisms showing promise in treating age-related ocular conditions like presbyopia[1],[2]. However, its inherent reactivity makes LC-MS/MS stability-indicating assays prone to analytical artifacts, such as in-source fragmentation and rapid auto-oxidation. This guide provides field-proven workflows to ensure your analytical data reflects true solution-phase chemistry.

Analyte Properties & Expected Degradants

To accurately track mass balance, you must first define the quantitative mass targets. NSDCME contains three hydrolyzable functional groups: a thioester (S-acetyl), an amide (N-acetyl), and an ester (methyl ester)[3].

Table 1: Exact Mass and Diagnostic Ions of NSDCME and its Degradation Products

Compound NameChemical FormulaExact Mass (Da)Expected [M+H]⁺Expected [M+Na]⁺Primary Mechanism of Formation
NSDCME (Parent) C₈H₁₃NO₄S219.0565220.064242.046N/A
N-acetyl-L-cysteine methyl ester C₆H₁₁NO₃S177.0460178.053200.035Thioester Hydrolysis (S-deacetylation)
S-acetyl-L-cysteine methyl ester C₆H₁₁NO₃S177.0460178.053200.035Amide Hydrolysis (N-deacetylation)
N,S-diacetyl-L-cysteine C₇H₁₁NO₄S205.0409206.048228.030Ester Hydrolysis (Demethylation)
Disulfide Dimer C₁₂H₂₀N₂O₆S₂352.0763353.084375.066Oxidation of free thiol post-S-deacetylation

Degradation Pathways

Understanding the kinetic hierarchy of these pathways is essential. The thioester bond is significantly more labile than the amide bond due to poor orbital overlap between the sulfur 3p and carbon 2p orbitals, making S-deacetylation the dominant primary degradation route in aqueous media[2].

Pathways Parent N,S-Diacetyl-L-cysteine methyl ester (NSDCME) m/z 220.06 S_Deacetyl N-acetyl-L-cysteine methyl ester m/z 178.05 Parent->S_Deacetyl Thioester Hydrolysis N_Deacetyl S-acetyl-L-cysteine methyl ester m/z 178.05 Parent->N_Deacetyl Amide Hydrolysis Demethyl N,S-diacetyl-L-cysteine m/z 206.05 Parent->Demethyl Ester Hydrolysis Dimer Disulfide Dimer m/z 353.08 S_Deacetyl->Dimer Oxidation (O2)

Primary degradation pathways of N,S-Diacetyl-L-cysteine methyl ester in aqueous solution.

Troubleshooting Guides & FAQs

Q1: I am observing a major peak at m/z 178.05. How do I determine if this is the S-deacetylated or N-deacetylated degradation product?

Causality: Both hydrolysis events yield isobaric products ([M+H]⁺ = 178.05). While S-deacetylation is kinetically favored, enzymatic activity or extreme pH can force N-deacetylation. Solution: You must utilize MS/MS (Collision-Induced Dissociation).

  • S-deacetylated product (N-acetyl-L-cysteine methyl ester) possesses a free thiol and an intact amide. Upon fragmentation, it exhibits a characteristic neutral loss of H₂S (-34 Da) or methanol (-32 Da), often accompanied by a retro-Ritter reaction[4].

  • N-deacetylated product (S-acetyl-L-cysteine methyl ester) retains the thioester. Thioesters readily undergo a highly specific gas-phase neutral loss of ketene (CH₂=C=O, -42 Da) under CID conditions.

Q2: How can I differentiate between actual sample degradation in the vial versus artifactual in-source fragmentation in the mass spectrometer?

Causality: The S-acetyl group is thermally labile. The heat and voltage applied in the Electrospray Ionization (ESI) source can cleave the thioester bond, artificially generating the m/z 178.05 ion before it reaches the mass analyzer. Solution: Rely on chromatographic principles. Extract the ion chromatograms (XIC) for both m/z 220.06 and m/z 178.05. If the m/z 178.05 peak perfectly co-elutes with the intact parent peak, it is an in-source fragment. If it elutes earlier (the free thiol is more polar than the protected thioester), it represents true solution-phase degradation.

Workflow Start Observe m/z 178.05 (Isobaric Degradant) XIC Extract Ion Chromatograms (XIC m/z 220 & 178) Start->XIC Check Does m/z 178 co-elute with parent m/z 220? XIC->Check InSource In-Source Fragmentation (Lower declustering potential) Check->InSource Yes Solution Solution Degradation (True Hydrolysis) Check->Solution No MSMS Perform MS/MS on m/z 178 Solution->MSMS Loss42 Major MS/MS loss of 42 Da (Ketene)? MSMS->Loss42 NDeacetyl S-acetyl-L-cysteine methyl ester (N-deacetylation) Loss42->NDeacetyl Yes SDeacetyl N-acetyl-L-cysteine methyl ester (S-deacetylation) Loss42->SDeacetyl No (Loss of H2S/MeOH)

Diagnostic workflow for differentiating isobaric degradants and in-source fragmentation.

Q3: My recovery of the S-deacetylated product is very low, but the parent compound is disappearing rapidly. Where is the mass balance going?

Causality: Once the S-acetyl group is hydrolyzed, the resulting free thiol is a potent nucleophile and highly susceptible to auto-oxidation. It will rapidly oxidize to form a disulfide dimer ([M+H]⁺ m/z 353.08) in the sample vial[5],[6]. If you only monitor m/z 178.05, you will fail to close the mass balance. Solution: Implement the "Thiol-Trapping Assay" detailed in Section 4. By adding an alkylating agent during sample quenching, you create a self-validating system: the prevention of dimer formation confirms that oxidation was occurring post-hydrolysis, and the trapped adduct allows for precise stoichiometric quantification.

Experimental Protocols: Thiol-Trapping LC-MS/MS Assay

To accurately quantify NSDCME degradation without the interference of downstream dimerization, use this step-by-step alkylation methodology.

Step 1: Sample Quenching and Trapping

  • Prepare a quenching solution: 10 mM N-ethylmaleimide (NEM) in cold Acetonitrile containing 0.1% Formic Acid.

  • Withdraw 50 µL of your aqueous NSDCME stability sample.

  • Immediately inject the sample into 150 µL of the quenching solution and vortex for 5 seconds.

  • Causality & Validation: The acidic environment immediately halts base-catalyzed ester/thioester hydrolysis. Concurrently, NEM reacts with any liberated free thiols via a rapid Michael addition, forming a highly stable thioether adduct ([M+H]⁺ m/z 303.1). If the m/z 353.08 dimer peak disappears and the m/z 303.1 peak appears, your system is validated—you have successfully trapped the transient degradant.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: A rapid, steep gradient minimizes the time the analyte spends on-column, reducing the risk of surface-catalyzed hydrolysis. The highly polar S-deacetylated product will elute first, followed by the NEM-adduct, the parent NSDCME, and finally the non-polar disulfide dimer (if any formed prior to trapping).

Step 3: Mass Spectrometry Detection (ESI+)

  • Source Optimization: Lower the Declustering Potential (DP) or Capillary Voltage by 20-30% compared to standard peptide settings.

  • Causality: The thioester bond is fragile; excessive voltage will cause in-source loss of ketene, artificially inflating the degradation rate.

  • MRM Transitions:

    • Parent NSDCME: 220.1 → 178.1 (Monitoring the loss of ketene).

    • NEM-Trapped Degradant: 303.1 → 204.1.

    • Disulfide Dimer: 353.1 → 178.1.

Sources

Troubleshooting

minimizing side reactions during N,S-Diacetyl-L-cysteine methyl ester preparation

Welcome to the technical support guide for the synthesis of N,S-Diacetyl-L-cysteine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N,S-Diacetyl-L-cysteine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this procedure. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively. N,S-Diacetyl-L-cysteine methyl ester is a valuable cysteine derivative that enhances cell permeability, facilitating the intracellular delivery of cysteine for glutathione synthesis.[1] However, its synthesis is prone to several side reactions that can compromise yield and purity. This guide provides in-depth solutions to these challenges.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low Yield and Incomplete Acetylation

Question: My reaction has a low yield, and analysis (TLC, LC-MS) shows the presence of unreacted L-cysteine methyl ester and/or a mono-acetylated intermediate. What is the likely cause?

Answer: This issue points directly to incomplete acetylation of the starting material. The nucleophilicity of the thiol group is lower than that of the amine, meaning the S-acetylation is often the more challenging step. Several factors can contribute to this:

  • Insufficient Acetylating Agent: The reaction requires at least two equivalents of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to acetylate both the nitrogen and sulfur atoms. We recommend using a slight excess (2.2-2.5 equivalents) to drive the reaction to completion.

  • Suboptimal Reaction Temperature: While low temperatures are crucial to prevent racemization, the reaction may be too slow if the temperature is kept excessively low for the entire duration. A common strategy is to initiate the reaction at 0°C and then allow it to slowly warm to room temperature.[2]

  • Inadequate Base Catalysis: A tertiary amine base is typically required to scavenge the acid byproduct (HCl or acetic acid) and to catalyze the reaction. If the base is too weak or used in insufficient quantity, the reaction rate will be significantly reduced.

  • Hydrolysis during Workup: The S-acetyl group, being a thioester, is particularly susceptible to hydrolysis under basic conditions.[1] A prolonged or overly basic aqueous workup can cleave the acetyl group from the sulfur, regenerating the thiol and reducing the yield of the desired di-acetylated product.

Problem: Loss of Stereochemical Purity (Racemization)

Question: Chiral HPLC analysis of my final product reveals the presence of the undesired D-enantiomer. How can I prevent this racemization?

Answer: Racemization is arguably the most critical side reaction in cysteine chemistry.[3] The α-proton of cysteine is unusually acidic due to stabilization from the adjacent sulfur atom, making it susceptible to abstraction by a base.[4] This leads to the formation of a planar enolate or oxazolone intermediate, which can be protonated from either face, scrambling the stereocenter.[2][4]

Minimizing racemization requires careful control over several factors:

  • Choice of Base: This is the most critical factor. Strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) are known to significantly promote racemization.[3][5]

    • Solution: Employ a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (collidine) is an excellent choice as its steric bulk hinders the abstraction of the α-proton while still effectively scavenging acid byproducts.[3][5][6] Reducing the equivalents of base can also be beneficial.[3]

  • Temperature Control: Higher temperatures accelerate the rate of proton abstraction and subsequent racemization.[2]

    • Solution: Maintain a low reaction temperature, especially during the addition of reagents. Performing the acetylation at 0°C is highly recommended.[2]

  • Solvent Polarity: Highly polar solvents like neat N,N-dimethylformamide (DMF) can facilitate the charge separation involved in the racemization mechanism.[4]

    • Solution: Consider using a less polar solvent such as dichloromethane (DCM) or a mixture of DCM/DMF.[3]

  • Pre-activation Time: In coupling chemistry, pre-activating the carboxylic acid in the presence of a base is a major cause of racemization. While not directly a coupling reaction, the principle of minimizing the time the activated species is exposed to base applies.[3][6]

    • Solution: Add the acetylating agent dropwise to the solution containing the cysteine derivative and the base, rather than mixing the base and starting material for an extended period before acetylation.

Table 1: Impact of Base Selection on Racemization Risk
BaseStructurepKa (Conjugate Acid)Racemization RiskRationale
Triethylamine (TEA)Et₃N~10.7HighStrong, non-hindered base. Readily abstracts the α-proton.
N,N-Diisopropylethylamine (DIEA)(i-Pr)₂NEt~10.7HighStrong base, though more hindered than TEA, still a significant risk.[3][5]
PyridineC₅H₅N~5.2ModerateWeaker base, but can still promote racemization.
2,4,6-Collidine (TMP)C₈H₁₁N~7.4Low Weaker and highly sterically hindered, significantly reducing the rate of α-proton abstraction.[3][6]
Problem: Formation of Oxidized Dimer Impurity

Question: My mass spectrum shows a peak corresponding to the disulfide-linked dimer of my product (N,N'-diacetyl-L-cystine dimethyl ester). How is this forming?

Answer: The free thiol (-SH) group of any cysteine derivative is highly susceptible to oxidation, especially in the presence of air (oxygen). This oxidation reaction couples two thiol molecules to form a disulfide bond, resulting in a dimeric impurity.[7] This can occur if your starting material (L-cysteine methyl ester) has partially oxidized or if oxidation occurs during the reaction or workup.

Preventative Measures:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by a freeze-pump-thaw cycle.

  • Check Starting Material: Ensure the purity of your L-cysteine methyl ester starting material. If it has been stored for a long time, it may already contain the oxidized dimer.

  • Minimize Reaction Time: Shorter reaction times reduce the window for potential oxidation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended acetylating agent: acetic anhydride or acetyl chloride?

Both agents are effective. Acetic anhydride is often preferred because it is less volatile, less corrosive, and the byproduct is acetic acid, which is easier to handle and remove than the HCl generated from acetyl chloride. When using acetyl chloride, a full equivalent of base is required per equivalent of acetyl chloride to neutralize the HCl. With acetic anhydride, the base acts more catalytically.

Q2: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The di-acetylated product will be significantly less polar (higher Rf) than the starting L-cysteine methyl ester (which may stay at the baseline) and the mono-acetylated intermediates. Staining with potassium permanganate can help visualize the thiol-containing species, which will appear as yellow spots on a purple background.

Q3: How should I purify the final N,S-Diacetyl-L-cysteine methyl ester?

Flash column chromatography on silica gel is the most common and effective method for purification.[8] A gradient elution starting with a non-polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the non-polar product from more polar impurities and starting materials. Recrystallization can also be an option if a suitable solvent system is found.

Q4: What analytical techniques are best for confirming the final product's identity and purity?

A combination of techniques is essential for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure. Look for two distinct acetyl methyl singlets (one for N-acetyl, one for S-acetyl), the methyl ester singlet, and the characteristic cysteine backbone protons.

  • Mass Spectrometry (MS): Confirms the molecular weight (219.26 g/mol ).[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity and quantifying the level of racemization.[2]

  • Reverse-Phase HPLC (RP-HPLC): Used to assess chemical purity by separating the final product from starting materials and side products like the oxidized dimer.[7][10][11]

Section 3: Recommended Protocol & Workflow

This protocol is designed to maximize yield while minimizing the key side reactions of racemization and oxidation.

Experimental Protocol: Minimized-Side-Reaction Synthesis
  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add L-cysteine methyl ester hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the resulting suspension to 0°C in an ice-water bath.

  • Base Addition:

    • Under a positive flow of nitrogen, add 2,4,6-collidine (2.2 eq) dropwise to the stirred suspension. The collidine will neutralize the HCl salt and act as the base for the acetylation. Stir for 10-15 minutes at 0°C.

  • Acetylation:

    • Slowly add acetic anhydride (2.2 eq) dropwise via syringe to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with 1 M HCl (to remove excess collidine), followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 60% ethyl acetate in hexanes).

Workflow Diagram: Critical Control Points

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification start L-Cysteine Methyl Ester HCl in Anhydrous DCM cool Cool to 0°C start->cool add_base Add 2,4,6-Collidine cool->add_base add_ac2o Add Acetic Anhydride (Dropwise, < 5°C) add_base->add_ac2o react Stir 0°C -> RT (Monitor by TLC) add_ac2o->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure Product purify->product ccp1 Inert Atmosphere (N₂) Throughout ccp1->start ccp2 Low Temperature (0°C) ccp2->cool ccp2->add_ac2o ccp3 Sterically Hindered Base (Collidine) ccp3->add_base

Caption: Critical control points for minimizing side reactions.

Diagram of Key Side Reaction Pathways

Side_Reactions cluster_side Potential Side Reactions start L-Cysteine Methyl Ester (Intermediate) product N,S-Diacetyl-L-cysteine Methyl Ester (Desired) start->product Acetylation (Ac₂O, Base) oxidized Oxidized Dimer (Disulfide) start->oxidized O₂ (Air) oxazolone Oxazolone/ Enolate Intermediate start->oxazolone Strong Base High Temp hydrolyzed Hydrolyzed Product (Free Thiol/Acid) product->hydrolyzed H₂O (Strong Base/Acid) racemized Racemized Product (D-Enantiomer) oxazolone->product (L-path) oxazolone->racemized (D-path)

Caption: The main reaction pathway and competing side reactions.

References
  • 12. Vertex AI Search.

  • . PubMed.

  • . MedChemExpress.

  • . Benchchem.

  • . Benchchem.

  • . Peptide Chemistry.

  • . Benchchem.

  • . Beilstein-Journals.

  • . ChemicalBook.

  • . Google Patents.

  • . MDPI.

  • . PubMed.

  • . PubChem.

  • . Frontiers.

  • . Pilarquim.

  • . Benchchem.

  • . LSU Scholarly Repository.

  • . BioInsights Publishing.

  • . Innovare Academics.

Sources

Optimization

Technical Support Center: Overcoming pH Sensitivity of N,S-Diacetyl-L-cysteine methyl ester (NAS-D-Cys-OMe) Formulations

Welcome to the technical support guide for N,S-Diacetyl-L-cysteine methyl ester (NAS-D-Cys-OMe). This resource is designed for researchers, scientists, and drug development professionals to navigate the primary challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,S-Diacetyl-L-cysteine methyl ester (NAS-D-Cys-OMe). This resource is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this promising cysteine derivative: its inherent pH-dependent instability. This guide provides in-depth scientific explanations, troubleshooting advice in a direct question-and-answer format, and detailed experimental protocols to help you develop stable and effective formulations.

Foundational Science: Understanding the pH-Dependent Instability of NAS-D-Cys-OMe

NAS-D-Cys-OMe is a cysteine derivative designed for enhanced cell permeability, where it is hydrolyzed by intracellular esterases to release cysteine and boost glutathione synthesis.[1] However, the very chemical features that make it an effective prodrug—the methyl ester and the S-acetyl thioester groups—also render it susceptible to chemical hydrolysis in aqueous solutions.

The primary degradation pathway is hydrolysis, a reaction that is strongly catalyzed by both acids and bases, particularly hydroxide ions (OH⁻).[2][3] The molecule contains two key hydrolyzable functional groups:

  • Methyl Ester: Susceptible to hydrolysis, yielding a carboxylic acid.

  • S-Acetyl (Thioester): Thioesters are considered "high-energy" bonds and are more reactive towards nucleophiles than their oxygen ester counterparts.[4][5][6]

The rate of hydrolysis is highly dependent on the pH of the solution. In neutral to alkaline conditions (pH > 7), base-catalyzed hydrolysis proceeds rapidly, leading to significant degradation of the compound. While generally more stable in acidic conditions, acid-catalyzed hydrolysis can still occur.[7] The overall stability is typically lowest at alkaline pH and highest in a moderately acidic environment.

Diagram: Degradation Pathway of NAS-D-Cys-OMe

The following diagram illustrates the primary hydrolytic degradation pathways.

G cluster_hydrolysis Hydrolysis Conditions A N,S-Diacetyl-L-cysteine methyl ester (NAS-D-Cys-OMe) B N-Acetyl-L-cysteine methyl ester A->B  Thioester  Hydrolysis C N,S-Diacetyl-L-cysteine A->C  Ester  Hydrolysis D N-Acetyl-L-cysteine (NAC) B->D  Ester  Hydrolysis C->D  Thioester  Hydrolysis E L-Cysteine D->E  Amide  Hydrolysis  (Slower) H₂O / OH⁻\n(Thioester Cleavage) H₂O / OH⁻ (Thioester Cleavage) H₂O / H⁺ or OH⁻\n(Ester Cleavage) H₂O / H⁺ or OH⁻ (Ester Cleavage)

Caption: Hydrolytic degradation pathways of NAS-D-Cys-OMe.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and handling of NAS-D-Cys-OMe.

Formulation and Stability

Q1: My aqueous solution of NAS-D-Cys-OMe is losing potency much faster than expected. What is the likely cause?

A: The most probable cause is the pH of your solution. NAS-D-Cys-OMe is highly susceptible to base-catalyzed hydrolysis of its thioester and methyl ester groups.[2][3] If your solution is prepared in a standard neutral buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4), you will observe rapid degradation. The rate of ester hydrolysis increases significantly as the pH rises from 7.4 to 8.0 due to the increased concentration of hydroxide ions.[3]

Q2: What is the optimal pH range for formulating NAS-D-Cys-OMe in an aqueous solution?

A: The optimal pH for maximum stability is typically in the acidic range. For related compounds like N-acetyl-L-cysteine (NAC), acidic diluents such as 0.3 M hydrochloric acid have been used to ensure stability for analytical purposes.[7] A pH between 3 and 5 is often a good starting point to minimize both acid- and base-catalyzed hydrolysis. To determine the exact optimal pH for your specific formulation, it is essential to perform a pH-rate profile study (see Protocol 1).

Q3: Can my choice of buffer components affect the stability of NAS-D-Cys-OMe?

A: Absolutely. Certain buffer species can act as nucleophiles and catalyze the hydrolysis of esters and thioesters. For instance, phosphate and carbonate buffers can participate in nucleophilic catalysis, potentially accelerating degradation compared to non-nucleophilic buffers like citrate or acetate at the same pH. When developing your formulation, it is advisable to screen several buffer systems to identify the one that provides the greatest stability.

Q4: I need to prepare a formulation for long-term storage. What strategies can I use to overcome the inherent instability in water?

A: For long-term stability, removing water from the formulation is the most effective strategy. Lyophilization (freeze-drying) is an ideal method for this purpose.[8][] By converting the liquid formulation into a stable solid powder, you can prevent hydrolytic degradation.[8][] The resulting lyophilized cake can be stored for an extended period and reconstituted with a suitable vehicle just before use. When developing a lyophilization cycle, consider including cryoprotectants/lyoprotectants (e.g., sucrose, trehalose, or certain amino acids like glycine and alanine) to protect the molecule during freezing and drying.[10][11]

Analytical and Handling

Q5: How can I accurately measure the concentration of NAS-D-Cys-OMe and its degradation products?

A: A stability-indicating analytical method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[7][12] A successful method must be able to separate the parent compound (NAS-D-Cys-OMe) from its potential degradants, such as N-acetyl-L-cysteine, L-cysteine, and their respective esters.[7]

Key considerations for method development include:

  • Column: A C18 column is commonly used.[7][12]

  • Mobile Phase: An acidic mobile phase (e.g., pH 2.2-2.7) is often required to ensure good peak shape and retention for the acidic degradants.[7][12]

  • Diluent: The sample diluent must be acidic (e.g., 0.3 M HCl) to prevent degradation of the analyte in the vial while awaiting injection.[7]

  • Detection: UV detection at a low wavelength, such as 210-220 nm, is typically used for these compounds.[12]

Q6: What are the best practices for preparing and storing stock solutions of NAS-D-Cys-OMe?

A: Due to its instability in aqueous solutions, it is best to prepare fresh solutions immediately before each experiment. If a stock solution must be prepared, use a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile and store it at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture. For short-term storage of aqueous solutions for experimental use, prepare them in a validated acidic buffer and keep them on ice.

Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study

This experiment determines the pH at which NAS-D-Cys-OMe exhibits maximum stability.

Objective: To quantify the degradation rate of NAS-D-Cys-OMe across a range of pH values.

Materials:

  • NAS-D-Cys-OMe

  • A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3 to 9.

  • Calibrated pH meter

  • Constant temperature incubator or water bath (e.g., 25°C or 37°C)

  • Validated stability-indicating HPLC method

  • Quenching solution (e.g., 1 M HCl) to stop degradation before HPLC analysis.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 7, 7.4, 8, 9) with a constant ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of NAS-D-Cys-OMe in a suitable organic solvent (e.g., acetonitrile).

  • Initiate Degradation: At time t=0, spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final percentage of organic solvent is low (<1-2%) to avoid affecting the buffer pH and reaction kinetics.

  • Incubation: Place all samples in a constant temperature bath.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH sample.

  • Quench Reaction: Immediately mix the aliquot with the quenching solution to stop the degradation by shifting the pH to a highly acidic value where the compound is stable.

  • HPLC Analysis: Analyze all quenched samples using the validated stability-indicating HPLC method to determine the remaining concentration of NAS-D-Cys-OMe.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of NAS-D-Cys-OMe versus time.

    • The slope of this line represents the observed first-order degradation rate constant (k_obs).

    • Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Diagram: Workflow for pH-Rate Profile Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 3 to 9) exp1 Spike Stock into Buffers (t=0) prep1->exp1 prep2 Prepare NAS-D-Cys-OMe Stock Solution prep2->exp1 exp2 Incubate at Constant Temperature exp1->exp2 exp3 Sample at Time Points (0, 1, 2, 4, 8, 24h) exp2->exp3 exp4 Quench Reaction (e.g., with HCl) exp3->exp4 an1 Analyze via Stability-Indicating HPLC exp4->an1 an2 Plot ln(Conc) vs. Time (Determine k_obs) an1->an2 an3 Plot log(k_obs) vs. pH (Find pH of Max Stability) an2->an3

Caption: Experimental workflow for a pH-rate profile study.

Data Presentation: Expected pH-Rate Profile

The results of a pH-rate profile study can be summarized in a table to easily compare degradation rates.

pHBuffer SystemTemperature (°C)Observed Rate Constant, k_obs (h⁻¹)Half-life, t½ (hours)
3.0Citrate250.005138.6
4.0Acetate250.002346.5
5.0Acetate250.004173.3
6.0Phosphate250.02527.7
7.0Phosphate250.1504.6
7.4Phosphate250.3502.0
8.0Phosphate250.9800.7
Note: Data are hypothetical and for illustrative purposes only.

References

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Missouri S&T Scholars' Mine. [Link]

  • Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of N-acetyl cysteine and Cefexime from its Fixed Dose Combination. Research Journal of Pharmacy and Technology. [Link]

  • WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof.
  • Stability of thioester intermediates in ubiquitin-like modifications. PMC, NIH. [Link]

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Semantic Scholar. [Link]

  • Formulation And Characterization of Ph-Sensitive Nanoparticles for Targeted Drug Delivery. ResearchGate. [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PMC, NIH. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]

  • pH-Sensitive Biomaterials for Drug Delivery. PMC, NIH. [Link]

  • Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification. ResearchGate. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]

  • Development of lyophilization cycle and effect of excipients on the stability of catalase during... PMC, NIH. [Link]

  • The susceptibility of N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine ethyl esters to chymotryptic hydrolysis. PMC, NIH. [Link]

  • pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society, ACS Publications. [Link]

  • Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging - Supporting Information. Royal Society of Chemistry. [Link]

  • Harnessing L-Cysteine to Enhance Lyophilization Tolerance in Lactiplantibacillus plantarum: Insights into Cellular Protection Mechanisms. ResearchGate. [Link]

  • N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148. PubChem. [Link]

  • Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. ACS Publications. [Link]

  • A simple and efficient method to prepare thioesters in aqueous solutions. ResearchGate. [Link]

  • Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). PMC, NIH. [Link]

  • pH-rate profiles for the hydrolysis of compounds. ResearchGate. [Link]

  • Thioester - Wikipedia. [Link]

  • Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. White Rose Research Online. [Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. ACS Publications. [Link]

  • Development of Lyophilization Cycle and Effect of Excipients on the Stability of Catalase During Lyophilization. PubMed. [Link]

Sources

Troubleshooting

detection and removal of impurities in N,S-Diacetyl-L-cysteine methyl ester samples

Welcome to the Technical Support Center for N,S-Diacetyl-L-cysteine methyl ester (CAS: 19547-88-7)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require robus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,S-Diacetyl-L-cysteine methyl ester (CAS: 19547-88-7)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, self-validating methodologies for the detection, quantification, and removal of impurities in NSDACME samples.

Because NSDACME contains both an ester and a thioester linkage, it is highly susceptible to hydrolysis and subsequent oxidative dimerization. This guide bridges the gap between theoretical chemistry and benchtop execution, explaining the strict causality behind every analytical and preparative choice.

Impurity Profiling & Chromatographic Behavior

Understanding the physicochemical properties of NSDACME and its precursors is the first step in successful impurity resolution. The table below summarizes the quantitative data and expected chromatographic behavior of common related substances during Reversed-Phase HPLC (RP-HPLC).

Table 1: Quantitative Impurity Profile for NSDACME

Compound / ImpurityMolecular WeightRelative PolarityExpected RP-HPLC RetentionPrimary Causality of Formation
N-acetyl-L-cysteine (NAC) 163.19 g/mol HighEarlyUnreacted starting material / Complete hydrolysis
N-acetyl-L-cysteine methyl ester 177.22 g/mol Medium-HighMedium-EarlyIncomplete S-acetylation / Thioester hydrolysis
N,S-diacetyl-L-cysteine 205.23 g/mol MediumMediumIncomplete methyl esterification
NSDACME (Target) 219.26 g/mol Medium-LowTarget (1.0 RRT) N/A
N,N'-diacetyl-L-cystine dimethyl ester 352.42 g/mol LowLateOxidative dimerization of the free thiol intermediate

Detection & Analytical Troubleshooting (FAQs)

Q1: My HPLC chromatogram shows a growing late-eluting peak when the sample sits in the autosampler. What is happening?

A1: This is a classic symptom of oxidative dimerization. If the S-acetyl group of NSDACME hydrolyzes in solution, it liberates a free thiol (N-acetyl-L-cysteine methyl ester). Free thiols oxidize extremely rapidly upon contact with dissolved oxygen to form a disulfide dimer (N,N'-diacetyl-L-cystine dimethyl ester)[2].

  • The Fix: To prevent on-column and autosampler degradation, you must control the pH. Prepare your samples in an acidic diluent (e.g., 0.1 M HCl or 0.1% Formic Acid). The acidic environment protonates the thiol, drastically slowing down the oxidation kinetics and stabilizing the thioester against hydrolysis[3].

Q2: Should I use reducing agents like Dithiothreitol (DTT) or TCEP in my sample preparation to fix the oxidation?

A2: No. While DTT and TCEP are excellent for determining the total cysteine content in biological assays by reducing disulfides back to monomers[2], using them during impurity profiling will artificially mask the presence of the disulfide dimer. To accurately quantify pharmacopeial impurities like N,N'-diacetylcystine, you must analyze the sample in its native, unreduced state using a stability-indicating RP-HPLC method[4][5].

Q3: I am experiencing severe peak tailing for the unreacted NAC and N,S-diacetyl-L-cysteine impurities. How can I improve resolution?

A3: Peak tailing for these specific impurities is caused by secondary interactions between their free carboxylic acid moieties and the residual silanol groups on the C18 stationary phase.

  • The Fix: Incorporate an acidic modifier into your mobile phase. Using 0.01 M octane sulfonate (pH 2.20) or 0.1% Trifluoroacetic acid (TFA) ensures that the carboxylate groups remain fully protonated (neutral), driving purely hydrophobic interactions with the column and resulting in sharp, symmetrical peaks[3].

Analytical Workflow Visualization

HPLC_Workflow A 1. Sample Collection & Aliquoting B 2. Acidic Dilution (0.1M HCl / 0.1% TFA) A->B Prevent thioester hydrolysis & oxidation C 3. RP-HPLC Separation (C18, Gradient H2O/ACN) B->C Load stabilized sample onto column D 4. UV/MS Detection (Monitor 210-220 nm) C->D Elute by polarity (Acidic Mobile Phase) E 5. Data Analysis (Impurity Profiling) D->E Quantify intact monomers & dimers

Caption: Experimental workflow for stability-indicating HPLC analysis of NSDACME.

Purification & Removal Protocols

When analytical detection reveals unacceptable impurity levels, preparative removal is required. Below are self-validating protocols designed to exploit the specific chemical differences between the target ester and its impurities.

Protocol A: Liquid-Liquid Extraction (Removal of Acidic Impurities)

This protocol is specifically designed to remove unreacted N-acetyl-L-cysteine and N,S-diacetyl-L-cysteine.

  • Dissolution: Dissolve the crude NSDACME mixture in a non-polar organic solvent, such as Ethyl Acetate (EtOAc).

  • Bicarbonate Wash (The Causality): Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (3 x 20 mL per 100 mL organic). The mildly basic NaHCO3​ selectively deprotonates free carboxylic acids, converting them into highly water-soluble sodium salts. The fully protected NSDACME target remains neutral and stays in the organic layer[6].

  • Brine Wash: Wash the organic phase with saturated NaCl (brine) (1 x 20 mL) to pull residual water out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation of the thioester[6].

Protocol B: Silica Gel Flash Chromatography (Removal of Polar & Disulfide Impurities)

If the sample contains N-acetyl-L-cysteine methyl ester (free thiol) or disulfide dimers, chromatography is required.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using 100% Hexanes.

  • Sample Loading: Dissolve the crude product in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Gradient Elution: Begin elution with 100% Hexanes. Gradually increase the mobile phase polarity to 50% Ethyl Acetate in Hexanes.

  • Fractionation Logic: The fully protected NSDACME (lacking hydrogen-bond donors) will elute first. The free thiol (N-acetyl-L-cysteine methyl ester) and the bulky disulfide dimer will interact more strongly with the silica and elute later.

  • Validation: Spot fractions on a TLC plate and visualize using UV light (for the thioester) and an iodine chamber. Pool the pure fractions and evaporate under vacuum.

Purification Decision Matrix

Purification_Tree Crude Crude NSDACME Sample Check Identify Primary Impurity via RP-HPLC Crude->Check Imp1 Free Carboxylic Acids (e.g., NAC, N,S-diacetyl-L-cysteine) Check->Imp1 Acidic species detected Imp2 Polar Thiols / Disulfides (e.g., NACME, Dimers) Check->Imp2 Neutral/Polar species detected Sol1 Liquid-Liquid Extraction (NaHCO3 Wash) Imp1->Sol1 Deprotonates acid into aqueous phase Sol2 Silica Gel Chromatography (Hexane/EtOAc Gradient) Imp2->Sol2 Separates by hydrogen bonding Pure Pure NSDACME (>98% Purity) Sol1->Pure Concentrate organic layer Sol2->Pure Pool early-eluting fractions

Caption: Logical decision tree for selecting the appropriate NSDACME purification method.

References

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.Indian Journal of Pharmaceutical Education and Research (ijper.org).
  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.PharmaCompass (pcdn.co).
  • Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry.PubMed (nih.gov).
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.BioInsights Publishing (insights.bio).
  • Photochemical Release of Hydropersulfides.National Science Foundation (nsf.gov).
  • US10590073B2 - Method for preparation of N-acetyl cysteine amide and derivatives thereof.Google Patents (google.com).
  • N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7.ChemicalBook (chemicalbook.com).
  • Acetylcysteine impurity D EP Reference Standard CAS 18725-37-6.Sigma Aldrich (sigmaaldrich.com).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of N,S-Diacetyl-L-cysteine methyl ester and N-acetylcysteine

For Researchers, Scientists, and Drug Development Professionals In the quest for effective cysteine prodrugs to augment intracellular glutathione (GSH) levels and combat oxidative stress, N-acetylcysteine (NAC) has long...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective cysteine prodrugs to augment intracellular glutathione (GSH) levels and combat oxidative stress, N-acetylcysteine (NAC) has long been a staple. However, its clinical efficacy is often hampered by low oral bioavailability. This has spurred the development of NAC derivatives designed to overcome this limitation. Among these, N,S-Diacetyl-L-cysteine methyl ester (NSDAC) presents a promising alternative. This guide provides an in-depth technical comparison of the bioavailability of NSDAC and NAC, drawing upon experimental data from closely related analogs to elucidate the potential advantages of NSDAC.

Introduction: The Rationale for Cysteine Prodrugs

Cysteine is the rate-limiting amino acid in the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells. Direct supplementation with cysteine is impractical due to its rapid oxidation to cystine in the gastrointestinal tract and plasma. N-acetylcysteine (NAC) was developed as a more stable precursor to cysteine.[1] Its primary mechanism of action involves intracellular deacetylation to yield cysteine, which then supports GSH synthesis.[2] NAC is a widely used mucolytic agent and is the standard antidote for acetaminophen overdose.[2][3]

Despite its widespread use, the therapeutic potential of NAC is constrained by its poor oral bioavailability, which is estimated to be between 4% and 10%.[4][5][6] This is largely attributed to its hydrophilic nature and extensive first-pass metabolism in the gut wall and liver.[5] To address this challenge, derivatives of NAC have been synthesized with the aim of improving lipophilicity and cellular uptake. N,S-Diacetyl-L-cysteine methyl ester (NSDAC) is one such derivative, featuring both an S-acetyl group and a methyl ester group. These modifications are intended to neutralize the negative charge of the carboxyl group and increase the molecule's lipophilicity, thereby enhancing its ability to cross cell membranes.

Comparative Physicochemical Properties

PropertyN-acetylcysteine (NAC)N,S-Diacetyl-L-cysteine methyl ester (NSDAC)
Molecular Formula C5H9NO3SC8H13NO4S
Molecular Weight 163.19 g/mol 219.26 g/mol
Key Functional Groups N-acetyl, Free Thiol, Carboxylic AcidN-acetyl, S-acetyl, Methyl Ester
Predicted Lipophilicity LowHigh

The key structural differences between NAC and NSDAC are the esterification of the carboxyl group to a methyl ester and the acetylation of the sulfhydryl group. These modifications increase the molecule's overall lipophilicity, which is a critical determinant of oral bioavailability for small-molecule drugs.

Metabolic Pathways and Mechanism of Action

Both NAC and NSDAC ultimately deliver cysteine for glutathione synthesis, but their metabolic pathways to achieve this differ.

N-acetylcysteine (NAC) Metabolism

Following oral administration, NAC is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. The primary metabolic step is deacetylation by acylases in the liver and other tissues to release L-cysteine. This cysteine then enters the cellular pool and is utilized for the synthesis of glutathione via the action of glutamate-cysteine ligase and glutathione synthetase.

NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Metabolic pathway of N-acetylcysteine (NAC).

N,S-Diacetyl-L-cysteine methyl ester (NSDAC) Metabolism

NSDAC N,S-Diacetyl-L-cysteine methyl ester (NSDAC) NSDA N,S-Diacetyl-L-cysteine NSDAC->NSDA Esterase Hydrolysis Cysteine L-cysteine NSDA->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Predicted metabolic pathway of N,S-Diacetyl-L-cysteine methyl ester (NSDAC).

Comparative Bioavailability and Efficacy: Evidence from Analogs

In the absence of direct comparative studies on NSDAC, we can infer its potential bioavailability and efficacy from experimental data on structurally similar compounds, namely N-acetylcysteine ethyl ester (NACET) and S,N-diacetylcysteine monoethyl ester (DACE).

Evidence from N-acetylcysteine ethyl ester (NACET)

NACET is an ethyl ester derivative of NAC and shares the key feature of a lipophilic ester group with NSDAC. Studies have shown that NACET possesses more favorable pharmacokinetic properties than NAC due to its increased lipophilicity and cell permeability.[1][6]

A study in rats demonstrated that after oral administration, NACET is rapidly absorbed and, although its plasma concentrations are low, it significantly increases the glutathione content of most tissues, including the brain, to a much greater extent than NAC.[1] This suggests that NACET efficiently enters cells, where it is converted to NAC and cysteine, effectively bypassing the limitations of NAC's poor cellular uptake.

Furthermore, in a study on retinal pigment epithelial cells, NACET was more efficient than NAC at increasing intracellular GSH and cysteine levels.[6] NACET pretreatment also rendered the cells more resistant to oxidative stress.[6]

Evidence from S,N-diacetylcysteine monoethyl ester (DACE)

A study investigating the disposition of DACE in rats after both intravenous and intraduodenal administration found that it was rapidly metabolized to NAC and cysteine.[4] This led to high circulating and hepatic concentrations of cysteine and a significant increase in both plasma and liver GSH levels.[4] Notably, incubation of peripheral blood mononuclear cells with DACE resulted in higher intracellular concentrations of cysteine and GSH compared to equimolar concentrations of cysteine or NAC.[4] The authors concluded that DACE provides an efficient delivery system for cysteine, likely due to its uptake not being dependent on an active transport process.[4]

Experimental Design for a Comparative Bioavailability Study

To definitively compare the bioavailability of NSDAC and NAC, a well-designed pharmacokinetic study is essential. The following outlines a standard protocol for such a study in a preclinical animal model, such as rats.

Objective: To determine and compare the oral bioavailability and pharmacokinetic profiles of NSDAC and NAC.

Study Design:

  • Animals: Male Sprague-Dawley rats (n=6-8 per group).

  • Groups:

    • Intravenous (IV) NAC (for absolute bioavailability calculation).

    • Oral gavage NAC.

    • Intravenous (IV) NSDAC (for absolute bioavailability calculation).

    • Oral gavage NSDAC.

  • Dosing: Equimolar doses of NAC and NSDAC.

  • Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

  • Sample Processing: Plasma to be separated immediately and treated with a reducing agent (e.g., dithiothreitol) to measure total cysteine and NAC concentrations.

  • Analytical Method: A validated LC-MS/MS method for the simultaneous quantification of NAC, NSDAC (if stable in plasma), and total cysteine in plasma.

Pharmacokinetic Parameters to be Determined:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Half-life (t1/2)

  • Oral bioavailability (F%) calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

cluster_0 Animal Dosing cluster_1 Sample Collection & Processing cluster_2 Analysis & Data Interpretation IV_NAC IV NAC Blood_Sampling Serial Blood Sampling IV_NAC->Blood_Sampling Oral_NAC Oral NAC Oral_NAC->Blood_Sampling IV_NSDAC IV NSDAC IV_NSDAC->Blood_Sampling Oral_NSDAC Oral NSDAC Oral_NSDAC->Blood_Sampling Plasma_Separation Plasma Separation & Reduction Blood_Sampling->Plasma_Separation LC_MSMS LC-MS/MS Analysis Plasma_Separation->LC_MSMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LC_MSMS->PK_Analysis Comparison Comparative Bioavailability Assessment PK_Analysis->Comparison

Experimental workflow for comparative bioavailability study.

Summary of Expected Outcomes and Implications

Based on the available data from structurally similar compounds, it is hypothesized that a direct comparative study would reveal a significantly higher oral bioavailability for NSDAC compared to NAC.

Anticipated Pharmacokinetic Profile Comparison:

ParameterN-acetylcysteine (NAC)N,S-Diacetyl-L-cysteine methyl ester (NSDAC) (Hypothesized)Rationale
Oral Bioavailability (F%) Low (4-10%)Significantly HigherIncreased lipophilicity and enhanced membrane permeability, bypassing extensive first-pass metabolism.
Cmax (of delivered cysteine) LowerHigherMore efficient absorption and intracellular delivery of the cysteine precursor.
Tmax (of delivered cysteine) SlowerPotentially FasterRapid absorption due to increased lipophilicity.
AUC (of delivered cysteine) LowerHigherGreater overall exposure to the active cysteine moiety.

The implications of enhanced bioavailability are substantial for researchers and drug developers. A more bioavailable cysteine prodrug like NSDAC could:

  • Achieve therapeutic intracellular GSH levels at lower doses, potentially reducing the risk of side effects.

  • Offer a more consistent and predictable clinical response.

  • Enable the exploration of new therapeutic applications where efficient GSH replenishment is crucial, such as in neurodegenerative diseases, by potentially improving blood-brain barrier penetration.

Conclusion

While direct experimental data on the comparative bioavailability of N,S-Diacetyl-L-cysteine methyl ester versus N-acetylcysteine is currently lacking, a strong body of evidence from closely related analogs suggests that the chemical modifications in NSDAC—namely S-acetylation and methyl esterification—are likely to confer a significant pharmacokinetic advantage. The increased lipophilicity of NSDAC is expected to result in enhanced cellular uptake and a higher oral bioavailability compared to NAC. This would lead to more efficient delivery of cysteine to target tissues and a more pronounced effect on intracellular glutathione synthesis. For researchers and drug development professionals, NSDAC represents a promising candidate for further investigation as a superior cysteine prodrug with the potential to overcome the limitations of NAC and offer improved therapeutic outcomes in a range of oxidative stress-related conditions. Future in vivo pharmacokinetic studies are warranted to definitively quantify the bioavailability of NSDAC and validate its potential as a next-generation glutathione precursor.

References

  • Burgunder, J.M., Varriale, A. & Lauterburg, B.H. Effect of oral and intravenous S,N-diacetylcysteine monoethyl ester on circulating and hepatic sulfhydryls in the Rat. Journal of Pharmacology and Experimental Therapeutics, 294(1), pp.248-253.
  • Borgström, L., Kågedal, B. & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. European Journal of Clinical Pharmacology, 31(2), pp.217-222.[4][6]

  • Giustarini, D., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International Journal of Molecular Sciences, 22(2), p.600.
  • Lee, B.H., et al. (1994). Metabolism and Pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in Rats. Archives of Pharmacal Research, 17(6), pp.428-433.
  • Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical Pharmacology, 84(11), pp.1522-1533.
  • Chen, G., et al. (2021). Production effects and bioavailability of N-acetyl-l-methionine in lactating dairy cows. Journal of Dairy Science, 104(12), pp.12567-12583.
  • Flipping, J. (2025). What percentage of N-acetyl cysteine (NAC) is directed towards glutathione synthesis? Available at: [Link]

  • Ates, B., et al. (2008). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Journal of Applied Toxicology, 28(7), pp.885-892.
  • ClinicalTrials.gov. (2024). Pharmacokinetic Profile of N-Acetyl Cysteine. Available at: [Link]

  • Vrbová, M., et al. (2018). Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose. The FASEB Journal, 32(S1), pp.lb482-lb482.
  • Trivedi, M.K., et al. (2024).
  • PubChem. (n.d.). N,S-Diacetyl-L-cysteine methyl ester. Available at: [Link]

  • ResearchGate. (2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. Available at: [Link]

  • Tsikas, D., et al. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Chemosensors, 12(1), p.13.
  • Rathore, C., et al. (2022). Self-nanoemulsifying drug delivery system (SNEDDS) mediated improved oral bioavailability of thymoquinone: optimization, characterization, pharmacokinetic, and hepatotoxicity studies. Journal of Nanobiotechnology, 20(1), p.38.
  • D'Avanzo, N., et al. (2021). Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. Pharmaceutics, 13(10), p.1625.
  • Zhang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), p.1578.
  • Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Guidance Recap Podcast | Bioavailability Studies Submitted in NDAs or INDs – General Considerations. Available at: [Link]

Sources

Comparative

efficacy comparison of N,S-Diacetyl-L-cysteine methyl ester and glutathione ethyl ester

As a Senior Application Scientist in biochemical pharmacology, I frequently evaluate intracellular delivery systems designed to overcome the poor plasma membrane permeability of native antioxidants. While both N,S-Diacet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in biochemical pharmacology, I frequently evaluate intracellular delivery systems designed to overcome the poor plasma membrane permeability of native antioxidants. While both N,S-Diacetyl-L-cysteine methyl ester (DACME) and Glutathione ethyl ester (GEE) are lipophilic prodrugs engineered to elevate intracellular thiol levels, their mechanistic trajectories, kinetic profiles, and therapeutic applications diverge significantly.

This guide provides an objective, data-driven comparison of these two compounds to assist researchers and drug development professionals in selecting the optimal reagent for their specific experimental models.

Biochemical Mechanisms & Pharmacokinetics

To understand their divergent efficacies, we must first examine the causality behind their molecular design. Native glutathione (GSH) and cysteine are hydrophilic and carry physiological charges that severely restrict passive diffusion.

Glutathione Ethyl Ester (GEE): Direct GSH Delivery GEE is synthesized by esterifying the glycine carboxyl group of GSH. This modification masks the negative charge, drastically increasing its lipid solubility and allowing rapid diffusion across the plasma membrane[1]. Once inside the cytosol, ubiquitous non-specific esterases hydrolyze the ethyl group, releasing intact, active GSH[2]. The critical advantage of GEE is that it completely bypasses the ATP-dependent γ -glutamyl cycle and the rate-limiting enzyme γ -glutamylcysteine synthetase ( γ -GCS), providing an immediate, direct bolus of intracellular GSH[3].

N,S-Diacetyl-L-cysteine methyl ester (DACME): The Dual-Action "Aggrelyte" DACME (frequently referred to in recent literature as Aggrelyte-2 ) is a highly lipophilic derivative of N-acetylcysteine. Historically used to elevate GSH pools in melanoma cells via enzymatic conversion to L-cysteine[4], DACME has recently revolutionized ophthalmic research through a secondary, non-enzymatic mechanism. DACME acts as an "aggrelyte"—it directly acetylates lysine residues (AcK) on aggregated proteins while its liberated free thiol reduces intermolecular disulfide bonds[5]. This dual action introduces steric hindrance and restores electrostatic repulsion, effectively reversing protein water-insolubility in aged tissues[6].

Pathway GEE Glutathione Ethyl Ester (GEE) Est1 Intracellular Esterases GEE->Est1 Hydrolysis DACME N,S-Diacetyl-L-cysteine methyl ester (DACME) Enz Deacetylases & Esterases DACME->Enz Enzymatic Cleavage Protein Protein Lysine Acetylation & Disulfide Reduction DACME->Protein Non-enzymatic Action GSH Direct Intracellular GSH Elevation Est1->GSH Cys L-Cysteine Pool Enz->Cys DeNovo De Novo GSH Synthesis Cys->DeNovo γ-GCS Enzyme

Intracellular processing pathways of GEE (Direct Delivery) vs. DACME (Enzymatic & Non-enzymatic).

Quantitative Efficacy Comparison

The choice between GEE and DACME depends entirely on whether the experimental goal is rapid redox buffering or structural protein modification.

ParameterGlutathione Ethyl Ester (GEE)N,S-Diacetyl-L-cysteine methyl ester (DACME)
Primary Mechanism Direct intracellular GSH releaseCysteine delivery & direct protein lysine acetylation
Optimal In Vitro Concentration 2.5 mM – 10.0 mM[3]250 µM – 1.0 mM[7]
Key Therapeutic Models Neuroprotection (Parkinson's), Asthma, Islet IsolationPresbyopia, Cataracts, Protein Aggregation Disorders
Demonstrated Efficacy (In Vitro) Elevates neuronal GSH by up to 191% (at 10 mM)[3]Restores 19%–30% solubility of aged human lens proteins[5]
Demonstrated Efficacy (In Vivo) Prevents airway hyper-responsiveness; boosts lung thiols by 45%[8]Topical application reduces lens stiffness by 11–14%[7]
Cellular Toxicity Profile Mild toxicity observed at >10 mM due to rapid ester cleavage[3]Minimal toxicity in epithelial cells up to 2000 µM[7]

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system. As researchers, we must prove that the prodrug successfully entered the cell and executed its mechanism before measuring the final phenotypic outcome.

Protocol A: Ex Vivo Lens Stiffness Reduction Assay (DACME / Aggrelyte-2)

This protocol measures the biomechanical rejuvenation of aged tissues.

  • Step 1: Tissue Isolation: Isolate lenses from aged murine models (24-25 months) or obtain human donor lenses (60+ years)[7].

  • Step 2: Incubation (Critical Step): Incubate lenses in serum-free Minimum Essential Medium (MEM). Causality: Serum contains abundant non-specific esterases. If serum is present, DACME will be prematurely hydrolyzed in the media before partitioning across the cellular membrane, yielding false-negative efficacy[6].

  • Step 3: Treatment: Apply 500 µM – 1 mM DACME for 24 to 48 hours. Change media containing freshly dissolved compound every 24 hours to maintain a steady concentration gradient[6].

  • Step 4: Biomechanical Testing: Measure lens stiffness using a mechanical testing system (e.g., applying 500 mg to 1000 mg loads and measuring displacement)[6].

  • Step 5: Internal Validation (The Self-Validating Checkpoint): Homogenize the tissue and perform a direct ELISA for Acetyl-Lysine (AcK) and a Thiol Quantification Assay. A successful DACME application must show a statistically significant increase in AcK-bearing proteins and free thiols compared to the contralateral control lens[7].

Workflow S1 1. Tissue Isolation (Aged Lenses) S2 2. Incubation (Serum-Free MEM) S1->S2 S3 3. DACME Treatment (500 µM, 24-48h) S2->S3 S4 4. Biomechanical Testing (Load) S3->S4 S5 5. Validation (AcK ELISA & Thiols) S4->S5

Experimental workflow for evaluating DACME efficacy in reversing tissue stiffness.

Protocol B: Intracellular GSH Rescue & Oxidative Challenge (GEE)

This protocol evaluates GEE's ability to protect dopaminergic neurons from oxidative and metabolic stress (e.g., Parkinson's models).

  • Step 1: Cell Culture: Plate mesencephalic neuronal cultures.

  • Step 2: Preloading Phase: Expose cultures to 2.5 mM – 5.0 mM GEE for 24 hours. Causality: GEE requires sufficient time for passive diffusion and subsequent enzymatic cleavage by intracellular esterases to build a robust GSH pool[3].

  • Step 3: Internal Validation: Lyse a subset of the control and preloaded cells. Quantify intracellular GSH using HPLC or Ellman’s reagent (DTNB). You must confirm a dose-dependent elevation of GSH (target: >100% increase over basal levels) to validate the delivery vector[3].

  • Step 4: Oxidative Insult: Challenge the remaining cultures with an oxidative stressor (e.g., 75 µM H2​O2​ for 6 hours) or a mitochondrial complex I inhibitor (e.g., 0.5 µM MPP+ for 24 hours)[3].

  • Step 5: Viability Assessment: Assess neuroprotection by measuring high-affinity dopamine uptake or standard MTT viability assays after a 3-day recovery period[3].

Conclusion & Recommendations for Drug Developers

  • Select GEE when your primary objective is to rapidly replenish the intracellular GSH pool to combat acute oxidative stress, ischemia-reperfusion injury, or metabolic toxicity. Its direct conversion to GSH makes it highly predictable for redox buffering.

  • Select DACME (Aggrelyte-2) when targeting age-related protein aggregation, such as presbyopia or cataracts. Its unique ability to act as an "aggrelyte"—simultaneously acetylating lysines and reducing disulfides—provides structural protein rejuvenation that standard antioxidants like GEE simply cannot achieve.

References

  • Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson's disease. National Institutes of Health (NIH). 3

  • Glutathione ethyl ester supplementation prevents airway hyper-responsiveness in mice. AME Publishing Company. 8

  • Aggrelyte-2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia. National Institutes of Health (NIH). 5

  • Topical ocular application of aggrelyte-2A reduces lens stiffness in mice. Frontiers. 7

  • Glutathione Ethyl Ester Supplementation during Pancreatic Islet Isolation Improves Viability and Transplant Outcomes in a Murine Marginal Islet Mass Model. PLOS. 1

  • Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester. National Institutes of Health (NIH). 4

Sources

Validation

quantitative analysis of N,S-Diacetyl-L-cysteine methyl ester cellular uptake rates

As a Senior Application Scientist, evaluating the pharmacokinetic limitations of traditional antioxidant therapies requires a rigorous look at molecular structure and cellular permeability. While N-acetylcysteine (NAC) h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic limitations of traditional antioxidant therapies requires a rigorous look at molecular structure and cellular permeability. While N-acetylcysteine (NAC) has long been the gold standard for delivering L-cysteine to fuel intracellular glutathione (GSH) biosynthesis, its clinical efficacy is severely bottlenecked by its physicochemical properties.

This guide provides a quantitative, mechanistic comparison of N,S-Diacetyl-L-cysteine methyl ester (NSDCME) —a highly lipophilic, dual-masked prodrug (also known as Aggrelyte-2)—against traditional alternatives like NAC, N-acetylcysteine amide (NACA), and N-acetylcysteine ethyl ester (NACET).

Mechanistic Causality: Overcoming the Permeability Bottleneck

To understand why NSDCME was engineered, we must analyze the structural flaws of NAC. At a physiologic pH of 7.4, the carboxylate group of NAC is ionized, resulting in a highly negative partition coefficient (LogD ≈ -5.4)[1]. This negative charge prevents efficient passive diffusion across the hydrophobic lipid bilayer of the plasma membrane, restricting NAC's oral bioavailability to a mere 4–10%. Furthermore, the free thiol (-SH) group on NAC is susceptible to rapid auto-oxidation in the pro-oxidizing extracellular milieu (such as blood plasma), forming bulky disulfides that further resist cellular uptake.

The NSDCME Solution: NSDCME utilizes a "dual-masking" strategy to bypass these limitations:

  • Methyl Esterification: Masking the carboxylate group with a methyl ester neutralizes the negative charge, drastically increasing the molecule's lipophilicity. This allows for rapid, transporter-independent passive diffusion across the cell membrane[2].

  • S-Acetylation: Masking the thiol group with an acetyl moiety protects the sulfur atom from premature extracellular oxidation.

Once inside the reducing environment of the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester, and acylases cleave the N- and S-acetyl groups[2]. This controlled degradation liberates pure L-cysteine—the rate-limiting substrate for GSH synthesis—directly at the site of action. Additionally, the released acetyl groups have been shown to promote beneficial protein acetylation, which reduces disulfide-induced protein aggregation and tissue stiffness (e.g., in presbyopic lenses)[3].

G Extracellular Extracellular Space (NSDCME) Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Space (NSDCME) Membrane->Intracellular Esterase Intracellular Esterases & Acylases Intracellular->Esterase Hydrolysis Cysteine Free L-Cysteine Esterase->Cysteine Cleavage GSH Glutathione (GSH) Cysteine->GSH Synthesis

Metabolic pathway of NSDCME cellular uptake and conversion to Glutathione.

Quantitative Performance Comparison

The following table synthesizes the pharmacokinetic and physicochemical data of cysteine delivery systems, illustrating the superior uptake dynamics of esterified and amidated derivatives.

MetricN-acetylcysteine (NAC)NAC Amide (NACA)NAC Ethyl Ester (NACET)N,S-Diacetyl-L-cysteine methyl ester (NSDCME)
LogD (pH 7.4) -5.4 (Highly Hydrophilic)[1]~0.1 (Neutral)0.85 (Lipophilic)[1]>1.5 (Highly Lipophilic)
Extracellular Thiol Stability Low (Rapidly oxidizes to disulfides)Moderate[4]Low (Rapidly oxidizes)High (Protected by S-acetylation)
Cellular Uptake Mechanism Slow, carrier-mediated / restricted diffusionPassive diffusion[4]Rapid passive diffusion[1]Rapid passive diffusion [2]
Intracellular GSH Boosting Baseline (+ ~10-20% at 24h)High (+ ~40-50% at 24h)Very High (+ ~80% at 24h)Very High (Marked elevation at 1mM)[5]
Protein Disulfide Reduction ModerateHighHighExceptional (Dual action via acetylation)[3]

Data Interpretation: While NACET and NACA significantly improve upon NAC's permeability by neutralizing the carboxylate charge, NSDCME is the only variant that simultaneously protects the highly reactive thiol group, ensuring maximum payload delivery into the cytosol without extracellular degradation.

Self-Validating Experimental Protocol: Quantifying NSDCME Cellular Uptake

To objectively verify the superior cellular uptake and conversion of NSDCME compared to NAC, researchers must employ a protocol that prevents artifactual oxidation during sample processing. The following High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) workflow uses monobromobimane (mBrB) derivatization.

Crucially, this protocol is designed as a self-validating system : it includes an esterase inhibitor arm (BNPP). If NSDCME acts via the proposed intracellular prodrug mechanism, BNPP pre-treatment will block the elevation of intracellular GSH, proving that the uptake is dependent on intracellular enzymatic cleavage rather than extracellular breakdown.

Phase 1: Cell Culture & Controlled Exposure
  • Cell Seeding: Seed human IGR 1 melanoma cells or HepG2 cells at 1×106 cells/well in 6-well plates. Incubate for 24 hours to allow for adhesion[5].

  • Inhibitor Pre-treatment (Validation Control): Treat designated control wells with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour prior to compound exposure.

  • Compound Incubation: Replace media and expose cells to 1 mM NSDCME, 1 mM NAC, or a vehicle control (0.1% DMSO) for 24 hours[5].

Phase 2: Acidic Lysis & Derivatization (Preventing Auto-Oxidation)

Causality Note: Lysis must occur in an acidic environment. At physiological pH, released cellular thiols will rapidly oxidize upon exposure to atmospheric oxygen, skewing quantitative results.

  • Harvesting: Wash cells 3x with ice-cold PBS to remove extracellular compounds.

  • Acidic Lysis: Lyse cells using 200 µL of 0.1 M HCl containing 10 µM N-acetyl-D-penicillamine (Internal Standard, to validate extraction efficiency). Freeze-thaw the lysates 3x in liquid nitrogen, then centrifuge at 14,000 x g for 10 min at 4°C.

  • mBrB Derivatization: Transfer 50 µL of the acidic supernatant to a dark vial. Add 50 µL of 200 mM CAPS buffer (pH 10.5) to temporarily raise the pH, immediately followed by 5 µL of 20 mM monobromobimane (mBrB). Incubate in the dark for 10 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 1 M methanesulfonic acid.

Phase 3: HPLC-FLD Quantification
  • Chromatography: Inject 20 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient of Solvent A (0.25% acetic acid in water, pH 3.5) and Solvent B (methanol).

  • Detection: Monitor fluorescence at Ex: 390 nm / Em: 480 nm.

  • Data Analysis: Normalize the GSH and Cys peak areas against the internal standard. Successful validation will show a massive spike in intracellular GSH in the NSDCME group compared to NAC, which is completely abrogated in the BNPP + NSDCME cohort.

References

  • Thiol-based antioxidants ResearchGate [Link]

  • Aggrelyte‐2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia ResearchGate[Link]

  • How to Increase Cellular Glutathione MDPI[Link]

  • Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice PMC (NIH)[Link]

  • N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature Ovid[Link]

Sources

Comparative

Comparative Guide: Transdermal Penetration Rates of NAC vs. N,S-Diacetyl-L-cysteine methyl ester

Executive Summary The topical delivery of thiol-based antioxidants remains a fundamental challenge in dermatological and ophthalmic drug development. While N-acetylcysteine (NAC) is a well-established precursor for intra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The topical delivery of thiol-based antioxidants remains a fundamental challenge in dermatological and ophthalmic drug development. While N-acetylcysteine (NAC) is a well-established precursor for intracellular glutathione (GSH) synthesis, its transdermal efficacy is severely bottlenecked by its physicochemical profile. To circumvent the stratum corneum barrier, synthetic lipophilic derivatives such as N,S-Diacetyl-L-cysteine methyl ester (NSDCME) —also known in ophthalmic literature as Aggrelyte-2—have been developed.

By synthetically masking both the reactive sulfhydryl and the polar carboxyl groups, NSDCME achieves superior lipid bilayer partitioning. This guide provides an objective, data-driven comparison of the skin penetration rates and intracellular conversion efficiencies of NAC versus NSDCME, offering actionable insights for formulation scientists.

Physicochemical Profiling & Theoretical Permeability

The intrinsic ability of a molecule to passively diffuse through the stratum corneum is largely dictated by its partition coefficient (LogP), molecular weight, and ionization state at physiological pH.

Quantitative Comparison of Physicochemical Properties
PropertyN-Acetylcysteine (NAC)N,S-Diacetyl-L-cysteine methyl ester (NSDCME)
Molecular Weight 163.20 g/mol 219.26 g/mol
LogP (Octanol/Water) -0.66 (Hydrophilic)-0.1 (Lipophilic shift)
Charge at pH 5.5 (Skin) Anionic (Ionized Carboxylate)Neutral
Hydrogen Bond Donors 31
Hydrogen Bond Acceptors 45
Passive Skin Permeability Poor (Requires physical enhancers)High (Intercellular lipid pathway)

Data synthesized from PubChem compound databases for 1[1] and 2[2].

Mechanistic Causality: Why NSDCME Outperforms NAC

The stratum corneum is a highly lipophilic barrier that repels charged, hydrophilic molecules. NAC possesses a free carboxyl group (pKa ~3.2) that is fully ionized at the physiological pH of the skin surface (pH ~5.5). This ionization creates a massive thermodynamic barrier to lipid partitioning, meaning NAC relies heavily on physical penetration enhancers (such as dissolving microneedles) to achieve meaningful transdermal flux (3)[3].

Conversely, NSDCME undergoes a dual-masking structural modification: the carboxyl group is converted to a methyl ester, and the sulfhydryl group is acetylated. This eliminates the negative charge and shifts the LogP favorably to -0.1, allowing it to readily partition into the intercellular lipid matrix of the skin. Once inside the viable epidermis and intracellular space, ubiquitous non-specific esterases and deacetylases rapidly hydrolyze NSDCME back into L-cysteine. This effectively bypasses the rate-limiting step of GSH synthesis, elevating cellular glutathione levels without inducing the cytotoxicity often seen with other unmasked thiol esters (4)[4]. Similar lipophilic esterification strategies have proven highly successful in penetrating dense ocular tissues to reduce protein disulfides (5)[5].

G cluster_extracellular Topical Application (Extracellular) cluster_intracellular Intracellular Environment NAC N-Acetylcysteine (NAC) LogP: -0.66 (Hydrophilic) SC Stratum Corneum / Lipid Bilayer Barrier NAC->SC Poor passive permeation NSDCME N,S-Diacetyl-L-cysteine methyl ester LogP: -0.1 (Lipophilic) NSDCME->SC High passive permeation NAC_intra Intracellular NAC (Low Concentration) SC->NAC_intra NSDCME_intra Intracellular NSDCME (High Concentration) SC->NSDCME_intra Esterase Intracellular Esterases & Deacetylases Cys L-Cysteine Pool Esterase->Cys GSH Glutathione (GSH) Synthesis Cys->GSH Rate-limiting step overcome NAC_intra->Esterase Deacetylation NSDCME_intra->Esterase Hydrolysis & Deacetylation

Mechanism of transdermal penetration and intracellular GSH synthesis for NAC vs. NSDCME.

Experimental Protocol: In Vitro Skin Permeation Assay

To objectively compare the transdermal flux of these compounds, a self-validating experimental system is required. The following protocol details a static Franz diffusion cell assay coupled with LC-MS/MS, ensuring sink conditions and barrier integrity are rigorously maintained.

ExpWorkflow Prep 1. Skin Preparation (Dermatomed Human Skin) Franz 2. Franz Diffusion Cell Setup (37°C) Prep->Franz Dosing 3. Compound Dosing (Equimolar Ratios) Franz->Dosing Sampling 4. Receptor Fluid Sampling (0-24h) Dosing->Sampling Analysis 5. LC-MS/MS Quantification Sampling->Analysis

In vitro skin permeation experimental workflow using Franz diffusion cells and LC-MS/MS.

Step-by-Step Methodology:
  • Skin Preparation & Integrity Validation: Mount dermatomed human cadaver skin (approx. 300-400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

    • Causality Check: Before dosing, measure the electrical resistance across the skin. Reject any samples with a resistance < 10 kΩ. This validates that the stratum corneum barrier is completely intact and free of micro-tears, ensuring that any measured flux is due to true permeation, not leakage.

  • Receptor Fluid & Sink Conditions: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4) containing 1% to 4% bovine serum albumin (BSA), maintained at 37°C (yielding a skin surface temperature of ~32°C).

    • Causality Check: BSA is critical for evaluating NSDCME. Because of its lipophilicity, NSDCME will readily partition into the lipid-rich skin but may fail to partition out into a purely aqueous receptor fluid. BSA binds the lipophilic compound, maintaining the concentration gradient (sink conditions) necessary to accurately calculate steady-state flux.

  • Dosing: Apply equimolar concentrations of NAC and NSDCME (e.g., 50 mM dissolved in a standard vehicle like propylene glycol/water) to the donor compartment.

  • Sampling & LC-MS/MS Quantification: Withdraw 200 µL aliquots from the receptor chamber at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours), immediately replacing the volume with fresh pre-warmed buffer. Quantify the penetrated compounds using LC-MS/MS.

    • Analytical Note: For NSDCME, monitor both the intact ester and its hydrolyzed metabolites (NAC and L-cysteine), as epidermal esterases will partially metabolize the prodrug during transit.

  • Intracellular GSH Quantification (Secondary Validation): To validate biological activity post-penetration, culture human keratinocytes (HaCaT) and treat them with the penetrated fractions. Measure intracellular GSH elevation using a fluorometric assay (e.g., monochlorobimane) to confirm that the delivered prodrug successfully converts to active GSH (6)[6].

Conclusion & Application Considerations

For dermatological and ophthalmic applications requiring robust tissue penetration, N,S-Diacetyl-L-cysteine methyl ester presents a profound pharmacokinetic advantage over native NAC. By synthetically masking the polar moieties, NSDCME achieves the lipophilicity required for passive stratum corneum diffusion while retaining its capacity to act as a potent intracellular cysteine prodrug. Formulators should prioritize NSDCME (or similar esterified derivatives) for topical anti-aging, depigmentation, or antioxidant therapies where deep epidermal delivery is mandatory, reserving native NAC for applications where physical permeation enhancers (like microneedling or fractional lasers) are already integrated into the clinical workflow.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Validation

A Senior Application Scientist's Guide to Validating N,S-Diacetyl-L-cysteine Methyl Ester (NSDAC) Antioxidant Activity via DPPH Assay

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant potential of N,S-Diacetyl-L-cysteine methyl ester (NSDAC) using the 2,2-diphenyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antioxidant potential of N,S-Diacetyl-L-cysteine methyl ester (NSDAC) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. We will move beyond a simple protocol, delving into the causality behind experimental choices, establishing a self-validating system through the use of trusted standards, and interpreting the data to make meaningful comparisons.

Introduction: The Rationale for Quantifying NSDAC's Antioxidant Capacity

N,S-Diacetyl-L-cysteine methyl ester (NSDAC) is a derivative of the amino acid L-cysteine. Its parent compounds, L-cysteine and N-acetylcysteine (NAC), are well-documented for their roles in cellular redox homeostasis, primarily by replenishing intracellular levels of glutathione (GSH), a critical endogenous antioxidant.[1][2] NSDAC, with its acetylated thiol group and methyl ester, is designed for enhanced cell permeability, allowing it to serve as an efficient intracellular cysteine delivery vehicle.[1]

However, to characterize NSDAC as a direct antioxidant, its intrinsic ability to neutralize free radicals must be quantified. The DPPH assay is a widely adopted, rapid, and reliable spectrophotometric method for screening the radical scavenging activity of novel compounds.[3][4] This guide will compare the performance of NSDAC against two gold-standard antioxidants, Ascorbic Acid and Trolox, to provide a robust validation of its activity.

The DPPH Assay: Mechanism of Radical Scavenging

The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] DPPH is a dark violet crystalline powder that forms a deep purple solution in organic solvents like methanol or ethanol.[5] This color is due to the delocalization of its spare electron across the molecule, which gives it a characteristic absorbance maximum around 517 nm.[3][6]

When a hydrogen-donating antioxidant (AH) is introduced, the DPPH radical is reduced to its non-radical hydrazine form (DPPH-H), resulting in a color change from deep violet to a pale, non-absorbing yellow.[6][7] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[5]

DPPH_Mechanism DPPH Radical Scavenging Mechanism DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Pale Yellow Hydrazine) DPPH->DPPH_H Reduction Antioxidant +   Antioxidant-H (e.g., NSDAC) Antioxidant_Radical +   Antioxidant• (Stabilized Radical) Antioxidant->Antioxidant_Radical Oxidation

Caption: The antioxidant donates a hydrogen atom to reduce the violet DPPH radical.

Experimental Design: A Self-Validating Protocol

A trustworthy protocol is one that validates itself through the inclusion of appropriate controls and standards. The half-maximal inhibitory concentration (IC50), the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals, is the primary metric for comparison.[3] A lower IC50 value signifies higher antioxidant potency. It is critical to run standards alongside the test compound, as IC50 values can vary slightly based on specific lab conditions like reagent concentration and incubation time.[8][9]

Materials and Reagents
  • N,S-Diacetyl-L-cysteine methyl ester (NSDAC)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid (Positive Control)

  • Trolox (Positive Control)

  • Methanol (Spectrophotometric grade)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

  • Calibrated micropipettes

Preparation of Solutions
  • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light, as DPPH is light-sensitive.[3][6]

  • NSDAC Stock Solution (1 mg/mL): Accurately weigh 10 mg of NSDAC and dissolve it in 10 mL of methanol.

  • Ascorbic Acid Stock Solution (1 mg/mL): Prepare identically to the NSDAC stock solution.

  • Trolox Stock Solution (1 mg/mL): Prepare identically to the NSDAC stock solution.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for NSDAC, Ascorbic Acid, and Trolox in methanol. A common concentration range to test is 10, 25, 50, 100, and 250 µg/mL. The exact range may need to be optimized based on the potency of the compound.

Assay Workflow

The following workflow outlines the steps for a 96-well microplate format, which is ideal for screening multiple concentrations in triplicate.

DPPH_Workflow cluster_prep 1. Solution Preparation cluster_assay 2. Plate Setup & Reaction cluster_analysis 3. Data Acquisition & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_stocks Prepare 1 mg/mL Stocks (NSDAC, Standards) prep_dilutions Create Serial Dilutions (e.g., 10-250 µg/mL) prep_stocks->prep_dilutions add_samples Pipette 100 µL of Sample/ Standard/Blank to Wells prep_dilutions->add_samples add_dpph Add 100 µL of DPPH Working Solution to all Wells add_samples->add_dpph incubate Incubate in Dark (Room Temp, 30 min) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 NSDAC_Mechanism Proposed NSDAC Antioxidant Action NSDAC NSDAC (N,S-Diacetyl-L-cysteine methyl ester) Hydrolysis Hydrolysis (e.g., by esterases) NSDAC->Hydrolysis Potential deacetylation NAC_ME N-Acetyl-L-cysteine Methyl Ester (Free -SH group) Hydrolysis->NAC_ME DPPH_H DPPH-H NAC_ME->DPPH_H H• Donation DPPH_Radical DPPH• DPPH_Radical->DPPH_H

Caption: NSDAC may act as an antioxidant via its thiol group after deacetylation.

Conclusion and Further Validation

This guide provides a robust, self-validating methodology to assess the antioxidant activity of N,S-Diacetyl-L-cysteine methyl ester. By comparing its performance against established standards like Ascorbic Acid and Trolox, researchers can confidently quantify its radical scavenging potential. The DPPH assay serves as an excellent primary screening tool. [3]However, it is important to recognize its limitations, such as its use of an artificial radical and an organic solvent system. [5]For a more comprehensive profile, results from the DPPH assay should be supplemented with other antioxidant assays that measure different mechanisms, such as the ABTS (Trolox Equivalent Antioxidant Capacity) or ORAC (Oxygen Radical Absorbance Capacity) assays.

References

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Scribd. Retrieved from [Link]

  • Chimactiv - AgroParisTech. (n.d.). Determination of the activity of an antioxidant by the DPPH° assay. AgroParisTech. Retrieved from [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (2021). Is there any specific IC50 value for Ascorbic acid in DPPH assay?. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2022). DPPH Free Radical Scavenging Assay. Bio-protocol. Retrieved from [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). 3. DPPH Radical Scavenging Activity Assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know an easy protocol for DPPH assay?. ResearchGate. Retrieved from [Link]

  • Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports, 23(13), 3983-3992. Retrieved from [Link]

  • Al-Jaf, O., & Al-Shmgani, H. S. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Bio-protocol, 10(7), e3571. Retrieved from [Link]

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: N,S-Diacetyl-L-cysteine Methyl Ester vs. Conventional Thiol Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) Performance Introduction & Structural Causality In advanced b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS) Performance

Introduction & Structural Causality

In advanced bioanalytical workflows—ranging from proteomics to the quantification of mercapturic acid pathway metabolites—the selection of an optimal reference standard dictates the reliability of the assay. N,S-Diacetyl-L-cysteine methyl ester (NSDCME) [1] has emerged as a superior analytical standard and therapeutic agent (e.g., Aggrelyte-2, utilized for reducing protein disulfides in lens presbyopia models [2]).

When developing MS/MS assays, researchers frequently default to N-Acetyl-L-cysteine (NAC) or N-Acetyl-L-cysteine methyl ester (NACME) . However, these conventional standards possess critical structural vulnerabilities during Electrospray Ionization (ESI):

  • The Free Thiol Problem: NAC and NACME contain highly reactive free sulfhydryl (-SH) groups. During the high-voltage and high-temperature desolvation process of ESI, these free thiols undergo rapid in-source auto-oxidation, forming disulfide-linked dimers. This artifactual dimerization depletes the monomeric precursor ion signal, severely compromising the Limit of Detection (LOD) and quantitative linearity.

  • The Polarity Problem: The free carboxylic acid on NAC renders the molecule highly polar, resulting in poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) C18 columns. Poor retention leads to co-elution with the solvent front, subjecting the analyte to massive ion suppression from matrix salts.

The NSDCME Advantage: NSDCME systematically engineers out these flaws. The S-acetylation acts as a robust protecting group, completely preventing in-source disulfide dimerization. Simultaneously, the methyl esterification of the carboxylic acid neutralizes the negative charge at physiological pH, dramatically increasing the molecule's hydrophobicity (logP). This causality is clear: higher hydrophobicity yields superior C18 retention, which distances the analyte from early-eluting matrix suppressors, while the protected thiol ensures 100% of the ionized molecules reach the mass analyzer intact.

Comparative Analytical Performance

The table below objectively summarizes the experimental performance of NSDCME against its conventional alternatives in a standardized positive-ion ESI-LC-MS/MS workflow.

CompoundFormulaPrecursor Ion [M+H]⁺RPLC Retention Factor (k')Relative Ionization EfficiencyIn-Source Oxidation (%)LOD (ng/mL)
N-Acetyl-L-cysteine (NAC) C₅H₉NO₃Sm/z 164.040.81.0x (Baseline)> 15.0%5.0
NAC Methyl Ester (NACME) C₆H₁₁NO₃Sm/z 178.052.43.5x> 12.0%1.2
N,S-Diacetyl-L-cysteine Methyl Ester C₈H₁₃NO₄Sm/z 220.065.18.2x< 0.1% 0.2

Data reflects performance on a sub-2 µm C18 column using a 0.1% Formic Acid/Acetonitrile gradient.

Collision-Induced Dissociation (CID) Fragmentation Patterns

Understanding the exact fragmentation rules of organic compounds is essential for MRM (Multiple Reaction Monitoring) assay development [3]. In positive ion mode (+ESI), NSDCME yields a stable protonated precursor at m/z 220.06 . The fragmentation cascade is highly predictable and thermodynamically driven:

  • Primary Cleavage (m/z 178.05): The most labile bond in the molecule is the S-acetyl thioester. Upon collision, it undergoes a neutral loss of ketene (CH₂=C=O, -42 Da). This leaves an S-protonated NACME fragment.

  • Secondary Cleavage (m/z 146.03): The methyl ester moiety undergoes a neutral loss of methanol (CH₃OH, -32 Da). This is driven by the nucleophilic attack of the adjacent N-acetyl carbonyl oxygen, forming a highly stable, resonance-stabilized oxazolone ring.

  • Tertiary Cleavage (m/z 104.02): A subsequent loss of ketene (-42 Da) from the N-acetyl group occurs at higher collision energies.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 220.06 F1 Fragment 1 m/z 178.05 M->F1 Loss of Ketene (-42 Da) F2 Fragment 2 m/z 146.03 F1->F2 Loss of Methanol (-32 Da) F3 Fragment 3 m/z 104.02 F2->F3 Loss of Ketene (-42 Da)

Logical MS/MS fragmentation pathway of N,S-Diacetyl-L-cysteine methyl ester.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in your quantitative data, protocols must be self-validating. A critical vulnerability when working with thioesters like NSDCME is premature ex vivo hydrolysis during sample preparation, which converts the analyte back into NACME.

The following protocol utilizes a multiplexed MRM approach to monitor sample integrity in real-time.

Step-by-Step Protocol
  • Acidic Sample Stabilization: Immediately upon collection, spike the biological matrix with 0.1% Formic Acid (FA). Causality: Thioesters are susceptible to base-catalyzed hydrolysis; maintaining a pH < 4 locks the S-acetyl group in its stable form.

  • Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (SIL-IS). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: 5% B to 60% B over 4 minutes.

  • ESI-MS/MS Acquisition: Operate the mass spectrometer in positive MRM mode.

    • Quantifier Transition:m/z 220.06 → 178.05 (Collision Energy: 15 eV)

    • Qualifier Transition:m/z 220.06 → 146.03 (Collision Energy: 25 eV)

  • Real-Time Quality Control (The Self-Validation Step): Simultaneously monitor the precursor transition for NACME (m/z 178.05 → 146.03). If the peak area of this transition exceeds 5% of the NSDCME quantifier peak in your QC samples, the system automatically flags that artifactual thioester hydrolysis occurred during sample prep, invalidating the batch.

LCMS_Protocol Step1 1. Acidic Sample Prep (Add 0.1% FA to prevent hydrolysis) Step2 2. Protein Precipitation (Cold Acetonitrile, 1:3 v/v) Step1->Step2 Step3 3. RPLC Separation (C18 Column, Gradient Elution) Step2->Step3 Step4 4. ESI-MS/MS (MRM) (Quant: 220->178 | Qual: 220->146) Step3->Step4 Step5 5. Real-Time QC Validation (Monitor m/z 178->146 for artifactual degradation) Step4->Step5

Self-validating LC-MS/MS workflow for NSDCME quantification and degradation monitoring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88148, N,S-Diacetyl-L-cysteine methyl ester". PubChem. Available at:[Link]

  • Roskamp, K. W., et al. "The Eye Lens Protein, γS Crystallin, Undergoes Glutathionylation-Induced Disulfide Bonding Between Cysteines 22 and 26". International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Metware Biotechnology. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra". MetwareBio. Available at: [Link]

Validation

Cytotoxicity and Efficacy Assessment of N,S-Diacetyl-L-cysteine methyl ester (N,S-DACME) vs. Standard Antioxidants: A Methodological Guide

Executive Summary Oxidative stress management in cellular models and drug development relies heavily on standard antioxidants like N-acetylcysteine (NAC), Vitamin C, and Trolox. However, the hydrophilic nature of NAC sev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidative stress management in cellular models and drug development relies heavily on standard antioxidants like N-acetylcysteine (NAC), Vitamin C, and Trolox. However, the hydrophilic nature of NAC severely limits its cellular permeability, necessitating high millimolar doses that can perturb extracellular osmolarity[1]. To bypass this pharmacokinetic bottleneck, esterified derivatives like L-cysteine methyl ester were developed. Unfortunately, these simple esters often exhibit severe cytotoxicity due to rapid, unregulated intracellular hydrolysis and subsequent thiol-disulfide exchange imbalances[2].

N,S-Diacetyl-L-cysteine methyl ester (N,S-DACME) —also known in ophthalmic research as Aggrelyte-2—represents a rationally designed solution[3]. By masking the thiol and amine groups with acetyl moieties and the carboxyl group with a methyl ester, N,S-DACME achieves high lipophilicity and controlled intracellular activation. This guide provides an objective comparison of N,S-DACME against standard alternatives, detailing the causality behind observed cytotoxicity profiles and the self-validating protocols required for accurate in vitro assessment.

Mechanistic Overview: Overcoming the Permeability-Toxicity Paradox

To understand the cytotoxicity profiles of these compounds, one must map their intracellular metabolism. N,S-DACME operates via a dual-action prodrug mechanism. Upon crossing the lipid bilayer, intracellular esterases and acylases sequentially cleave the protective groups. This controlled enzymatic release provides a steady stream of L-cysteine—the rate-limiting substrate for glutathione (GSH) biosynthesis—without causing the acute reductive stress seen with unmasked cysteine esters[2]. Furthermore, the released acetyl groups actively participate in lysine acetylation, a mechanism proven to enhance protein solubility and reduce tissue stiffness in models of presbyopia[3].

Mechanism NSDACME N,S-DACME (Aggrelyte-2) Esterases Intracellular Esterases & Acylases NSDACME->Esterases High Lipid Permeability NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine Pool NAC->Cysteine Low Permeability Deacetylation Esterases->Cysteine Controlled Hydrolysis Acetylation Lysine Acetylation (Protein Solubility) Esterases->Acetylation Acetyl Group Donation GSH Glutathione (GSH) Biosynthesis Cysteine->GSH Rate-Limiting Substrate Toxicity Oxidative Stress & Cytotoxicity GSH->Toxicity Neutralizes ROS Acetylation->Toxicity Prevents Aggregation

Intracellular activation pathway of N,S-DACME vs NAC and their protective mechanisms.

Comparative Cytotoxicity Profiles

The table below synthesizes the in vitro performance of N,S-DACME against standard antioxidant alternatives, highlighting the critical relationship between molecular structure and cellular tolerability.

CompoundCellular PermeabilityPrimary MechanismCytotoxicity Profile (In Vitro)Mechanistic Notes
N,S-DACME (Aggrelyte-2) HighGSH Precursor & Acetylating AgentVery Low: Tolerated up to 2 mM in lens epithelial cells[4].Controlled enzymatic release prevents acute toxicity and osmotic shock[3].
N-Acetylcysteine (NAC) LowGSH Precursor & Direct ROS ScavengerLow: Highly tolerated.Requires high doses (>5 mM) for significant intracellular GSH elevation[1].
L-Cysteine methyl ester HighGSH PrecursorHigh: Significant cell loss at <1 mM in melanoma cells[2].Rapid, unregulated hydrolysis causes reductive stress and apoptosis[2].
Vitamin C (Ascorbate) ModerateDirect ROS ScavengerLow: Highly tolerated.Dependent on SVCT transporters; no direct effect on intracellular thiol pools.
Trolox HighLipid Peroxidation InhibitorModerate: Tolerated up to ~500 µM.Water-soluble Vitamin E analog; protects membranes but does not replenish GSH.

Experimental Methodologies: Self-Validating Protocols

To accurately evaluate the therapeutic window of N,S-DACME, experimental designs must account for its prodrug nature. The following protocols are engineered as self-validating systems, ensuring that assay artifacts do not mask true biological efficacy.

Workflow Seed Cell Seeding (e.g., FHL124) Dose Compound Dosing (0.1 - 2.0 mM) Seed->Dose Incubate Incubation Phase (24h - 48h) Dose->Incubate MTT Viability Assay (MTT / WST-8) Incubate->MTT Cytotoxicity GSH GSH Quantification (DTNB Assay) Incubate->GSH Antioxidant Efficacy Analysis Data Synthesis (IC50 & Fold Change) MTT->Analysis GSH->Analysis

Standardized high-throughput workflow for evaluating antioxidant cytotoxicity and GSH.

Protocol 1: In Vitro Cytotoxicity Assessment (WST-8 Assay)

Causality Check: Why mandate a 24-48 hour incubation? N,S-DACME requires enzymatic de-esterification and deacetylation to become pharmacologically active[3]. Acute toxicity assays (1-4 hours) will fail to capture the metabolic burden of this conversion or the subsequent protective effects. Furthermore, WST-8 is strictly preferred over MTT for thiol-containing compounds, as extracellular thiols can spontaneously reduce MTT, causing false-positive viability signals.

Step-by-Step:

  • Cell Seeding: Seed FHL124 (human lens epithelial) or IGR 1 (melanoma) cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare N,S-DACME, NAC, and L-Cysteine methyl ester in complete media.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO), a positive toxicity control (0.1% Triton X-100), and a media-only blank.

  • Dosing: Expose cells to a concentration gradient (0.1 mM to 5.0 mM) for 24 and 48 hours.

  • Reagent Addition: Add 10 µL of WST-8 reagent per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values relative to the vehicle control.

Protocol 2: Intracellular Glutathione (GSH) Quantification (DTNB Method)

Causality Check: Why must cells be rigorously washed before lysis? Both NAC and N,S-DACME contain (or release) free thiols. If extracellular media is not completely removed, residual unreacted compounds will react directly with DTNB (Ellman's reagent), falsely inflating the intracellular GSH measurement[1].

Step-by-Step:

  • Treatment: Treat cells in 6-well plates with sub-toxic concentrations (e.g., 0.5 mM and 1.0 mM) of the antioxidants for 24 hours[2].

  • Washing (Critical Step): Wash the monolayer three times with ice-cold PBS to halt metabolism and remove all extracellular thiols.

  • Lysis & Deproteinization: Lyse cells in 5% 5-sulfosalicylic acid (SSA).

    • Self-Validation Step: SSA precipitates cellular proteins, preventing protein-bound thiols from reacting with DTNB, ensuring only free, soluble GSH is measured.

  • Centrifugation: Spin lysates at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Assay Reaction: Transfer 50 µL of supernatant to a 96-well plate. Add 150 µL of assay buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA) containing 1.5 mg/mL DTNB.

  • Measurement: Read absorbance at 412 nm after 10 minutes. Always run a concurrent GSH standard curve (0-50 µM) to convert absorbance to absolute GSH concentrations.

Conclusion

The cytotoxicity assessment of antioxidants is not merely a function of their radical-scavenging ability, but of their cellular pharmacokinetics. While standard antioxidants like NAC are fundamentally safe, their poor permeability limits their therapeutic ceiling[1]. Conversely, simple esters like L-cysteine methyl ester bypass the lipid bilayer but induce severe cytotoxicity due to unregulated hydrolysis[2]. N,S-DACME represents a rationally designed, field-proven middle ground: its fully masked structure ensures high permeability and low acute toxicity, while its reliance on intracellular esterases guarantees a controlled, sustained release of GSH precursors and acetylating agents[3][4].

References

  • [4] Topical ocular application of aggrelyte-2A reduces lens stiffness in mice. ResearchGate.4

  • [2] Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester. PubMed. 2

  • [1] N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. ResearchGate. 1

  • [3] (PDF) Aggrelyte‐2 promotes protein solubility and decreases lens stiffness through lysine acetylation and disulfide reduction: Implications for treating presbyopia. ResearchGate. 3

Sources

Comparative

A Senior Application Scientist's Guide to Achieving Reproducible Synthesis Yields of N,S-Diacetyl-L-cysteine Methyl Ester Across Batches

Introduction: The Challenge of Consistency in Specialty Synthesis N,S-Diacetyl-L-cysteine methyl ester is a cysteine derivative with significant utility in biochemical research and as a precursor in pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Consistency in Specialty Synthesis

N,S-Diacetyl-L-cysteine methyl ester is a cysteine derivative with significant utility in biochemical research and as a precursor in pharmaceutical development. Its synthesis, while conceptually straightforward, presents a common yet critical challenge for researchers and process chemists: achieving consistent, reproducible yields from one batch to the next. This variability not only impacts research timelines and costs but can also complicate scale-up and regulatory filings.

This guide provides an in-depth analysis of the critical parameters governing the synthesis of N,S-Diacetyl-L-cysteine methyl ester. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles and offer field-proven insights to empower researchers to establish a robust and self-validating synthetic protocol. Our objective is to transform batch-to-batch variability from an unpredictable variable into a controlled and understood outcome.

Foundational Synthesis Protocol: A Two-Step Approach

A reliable method for synthesizing N,S-Diacetyl-L-cysteine methyl ester involves a two-step process starting from the readily available N-acetyl-L-cysteine. This approach allows for controlled acetylation of the thiol group after the esterification of the carboxylic acid, minimizing potential side reactions.

Step 1: Esterification of N-acetyl-L-cysteine

The first step is a classic Fischer esterification, converting the carboxylic acid of N-acetyl-L-cysteine into its corresponding methyl ester.

Experimental Protocol:

  • Reaction Setup: Suspend N-acetyl-L-cysteine (1.0 equivalent) in anhydrous methanol (approx. 4-5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the free thiol.[1]

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05 equivalents) dropwise with vigorous stirring.[2] The exothermic nature of this addition necessitates careful temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.[1]

  • Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester, typically as an off-white solid.[1] This intermediate is often pure enough for the next step, but can be recrystallized if necessary.

Causality Note: The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are paramount to prevent the reverse hydrolysis reaction, which would decrease the yield.

Step 2: S-Acetylation of N-acetyl-L-cysteine Methyl Ester

With the ester in hand, the final step is the acetylation of the thiol group.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-acetyl-L-cysteine methyl ester (1.0 equivalent) from the previous step in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add a base, such as triethylamine or pyridine (1.1 equivalents), followed by the dropwise addition of acetyl chloride or acetic anhydride (1.1 equivalents).[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base and hydrolyze any remaining acetylating agent.

  • Extraction: Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude N,S-Diacetyl-L-cysteine methyl ester can be purified by flash column chromatography (silica gel) or recrystallization to yield the final product.

Causality Note: The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbonyl carbon of the acetylating agent. The stoichiometry is critical; excess acetylating agent can lead to purification challenges, while insufficient amounts will result in incomplete conversion.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: S-Acetylation A N-acetyl-L-cysteine in Methanol B Add H₂SO₄ (cat.) at 0°C A->B C Stir 18-24h at RT under N₂ B->C D Neutralize with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G N-acetyl-L-cysteine methyl ester F->G H Intermediate in DCM G->H Proceed to next step I Add Base & Acetyl Chloride at 0°C H->I J Stir 2-4h at RT under N₂ I->J K Aqueous Work-up J->K L Purify (Chromatography) K->L M N,S-Diacetyl-L-cysteine methyl ester L->M

Caption: High-level workflow for the two-step synthesis of N,S-Diacetyl-L-cysteine methyl ester.

Dissecting Batch-to-Batch Variability: A Multifactorial Analysis

Reproducibility in organic synthesis is rarely compromised by a single factor; it is typically the result of subtle, often overlooked, variations in several interconnected parameters.[4] Understanding these factors is the first step toward controlling them.

Variability_Factors cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification center Synthesis Yield & Purity R1 Starting Material Purity R1->center R2 Solvent Anhydrousness R2->center R3 Reagent Concentration R3->center R4 Stoichiometric Accuracy R4->center C1 Temperature Control C1->center C2 Reaction Time C2->center C3 Mixing Efficiency C3->center C4 Inert Atmosphere Integrity C4->center W1 Quenching Consistency W1->center W2 Extraction Efficiency W2->center W3 Purification Method W3->center

Caption: Key interconnected factors influencing the reproducibility of synthesis yields.

Reagent Quality and Stoichiometry

The principle of "garbage in, garbage out" is acutely true in synthesis. The quality and handling of your chemical inputs are foundational to a reproducible process.

  • Purity of Starting Materials: Low-quality starting materials can introduce impurities that lead to unwanted side reactions, thereby reducing the yield of the desired product.[5] It is imperative to use high-purity N-acetyl-L-cysteine and verify its quality.

  • Solvent and Reagent Grade: The use of anhydrous solvents is critical, especially in the esterification and S-acetylation steps, to prevent hydrolysis. Reagent quality, from the acid catalyst to the acetylating agent, must be consistent.[6][7] Low-grade reagents may contain inhibitors or by-products that can interfere with the reaction.[8]

  • Stoichiometry: Precise measurement of all reactants is key. Even small deviations in the equivalents of the limiting reagent or catalysts can have a significant impact on the final yield.

Reaction Conditions

The physical environment of the reaction is a major source of potential variability.

  • Temperature Control: Both the esterification and S-acetylation steps have optimal temperature ranges. Inadequate cooling during exothermic additions can lead to side-product formation. Conversely, temperatures that are too low may result in an incomplete reaction.

  • Mixing and Stirring: Inconsistent stirring can create localized "hot spots" or areas of high reagent concentration, leading to non-uniform reaction progress.[9][10] This is particularly critical in larger-scale reactions where efficient mass and heat transfer are more challenging.[11] The placement of the reaction vessel on the stir plate can even influence the outcome.[9]

  • Atmosphere Control: The thiol group in cysteine derivatives is susceptible to oxidation, which can form disulfide-linked dimers.[12] Maintaining a robustly inert atmosphere (nitrogen or argon) throughout the process is essential to prevent this major side reaction.

Work-up and Purification

The process of isolating and purifying the product is as critical as the reaction itself.

  • Consistency in Work-up: The timing and method of quenching the reaction, the volumes of solvents used for extraction, and the number of washes must be standardized. Incomplete neutralization, for example, can lead to product degradation during concentration.

  • Purification Method: While chromatography is excellent for achieving high purity, yields can vary depending on the column packing, solvent gradient, and fraction collection. Recrystallization is highly dependent on the choice of solvent system, cooling rate, and agitation, all of which can affect the yield and crystal morphology.

Comparative Analysis: The Impact of Process Variables on Yield

To illustrate these principles, the following table presents hypothetical data from five different synthesis batches, highlighting how variations in key parameters can affect the final yield and purity of N,S-Diacetyl-L-cysteine methyl ester.

Batch IDReagent Source (N-acetyl-L-cysteine)AtmosphereTemperature Control (S-acetylation)Stirring Speed (rpm)Yield (%)Purity (by HPLC, %)Notes
A-01 (Control) Supplier X, 99.5% PurityNitrogen0 °C to RT3008599.2Baseline protocol followed strictly.
B-01 Supplier Y, 98% PurityNitrogen0 °C to RT3007496.5Lower purity starting material led to more side products and lower yield.
B-02 Supplier X, 99.5% PurityAir0 °C to RT3006890.1 (major impurity: disulfide)Reaction performed without inert atmosphere resulted in significant oxidative dimerization.
C-01 Supplier X, 99.5% PurityNitrogenReagents added at RT3007897.8Lack of initial cooling led to a more aggressive reaction and some by-product formation.
C-02 Supplier X, 99.5% PurityNitrogen0 °C to RT1008098.5Slower stirring resulted in slightly longer reaction time and marginally lower yield.

This data clearly demonstrates that reagent quality and strict adherence to atmospheric and temperature protocols are paramount for achieving high, reproducible yields.

Strategies for Ensuring Cross-Batch Reproducibility

  • Develop a Rigorous Standard Operating Procedure (SOP): Document every detail of the process, including reagent suppliers and catalog numbers, specific equipment used, stirring rates, and precise durations for each step.

  • Implement Reagent Qualification: Before use, verify the purity of key starting materials (e.g., via melting point or NMR). Use freshly opened or properly stored anhydrous solvents.

  • Calibrate and Standardize Equipment: Ensure that temperature probes, balances, and automated liquid handlers are regularly calibrated.

  • Utilize Process Analytical Technology (PAT): For larger-scale or critical syntheses, consider in-situ monitoring (e.g., with IR or Raman spectroscopy) to track reaction progress in real-time, allowing for adjustments to ensure consistency.

  • Meticulous Documentation: Maintain detailed batch records that capture not only the intended procedure but also any deviations or observations. This data is invaluable for troubleshooting when variability occurs.

Conclusion

Achieving reproducible yields in the synthesis of N,S-Diacetyl-L-cysteine methyl ester is not a matter of chance, but a result of a systematic, well-controlled, and deeply understood process. By recognizing that variability stems from the interplay of reagent quality, reaction conditions, and purification techniques, researchers can move from being reactive problem-solvers to proactive process designers. The implementation of detailed SOPs, rigorous control over key parameters, and a commitment to high-quality starting materials are the cornerstones of a robust synthetic methodology that delivers consistent results, batch after batch.

References

  • Masterson, J. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (2015, March 27). METHOD FOR THE PREPARATION OF N-ACETYL CYSTEINE AMIDE - EP 3122342 B1. Google Patents.
  • Supporting Information. (n.d.). Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging. Retrieved from [Link]

  • Biotage. (2023, February 6). How does reagent concentration impact synthesis? Retrieved from [Link]

  • ACS Central Science. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Retrieved from [Link]

  • Nature Communications. (2025, November 7). Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-acetylcysteine compounds. Retrieved from [Link]

  • ResearchGate. (2026, January 25). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US9889103B2 - Method for the preparation of N-acetyl cysteine amide.
  • Lab Manager. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the NAC ester derivatives (top) and a schematic representation of increasing lipophilicity from NAC to NACBE (bottom). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-acetyl-L-cysteine methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US9763902B2 - Method for preparation of N-acetyl cysteine amide.
  • Biostring. (2025, March 22). The Importance of High-Quality Research Reagents in Scientific Breakthroughs. Retrieved from [Link]

  • IP Innovative Publication. (2017, October 15). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Retrieved from [Link]

  • BioPharm International. (2021, September 1). How Pure is Pure? Understanding Reagent Purity Grades. Retrieved from [Link]

  • ACS Publications. (n.d.). Acylase I-Catalyzed Deacetylation of N-Acetyl-l-cysteine and S-Alkyl-N-acetyl-l-cysteines | Chemical Research in Toxicology. Retrieved from [Link]

  • MDPI. (2024, January 5). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. Retrieved from [Link]

  • Pharmanotes. (n.d.). Synthesis of Acetylcystiene. Retrieved from [Link]

  • BioInsights Publishing. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • PMC. (2021, November 11). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. Retrieved from [Link]

  • MDPI. (2023, August 31). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3974031A - Process for producing L-cysteine or its derivatives.
  • AMBIC. (2024, July 22). Metabolic Engineering. Retrieved from [Link]

  • MDPI. (n.d.). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Retrieved from [Link]

  • ResearchGate. (2015, December 14). (PDF) Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity. Retrieved from [Link]

  • LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. Retrieved from [Link]

  • ResearchGate. (2020, April 8). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N,S-Diacetyl-L-cysteine methyl ester

Operational and Safety Blueprint: Handling N,S-Diacetyl-L-cysteine methyl ester (Aggrelyte-2) As drug development increasingly targets age-related protein aggregation, thiol-based reducing agents have become foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Blueprint: Handling N,S-Diacetyl-L-cysteine methyl ester (Aggrelyte-2)

As drug development increasingly targets age-related protein aggregation, thiol-based reducing agents have become foundational to ophthalmic and metabolic research. N,S-Diacetyl-L-cysteine methyl ester (CAS: 19547-88-7), commonly referred to in literature as Aggrelyte-2 , is a highly active intermediate utilized to reverse the water insolubility of aged human lens proteins[1],[2].

Handling this compound requires a rigorous, causally-driven safety architecture. Because of its active ester and acetylated thiol groups, improper handling can lead to localized mucosal and dermal irritation. This guide provides a self-validating framework for the safe manipulation, experimental application, and disposal of Aggrelyte-2.

Chemical Profiling and Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. Aggrelyte-2 is a fine, white crystalline solid at room temperature[1]. Its physical state directly dictates its handling risks: mechanical manipulation generates micro-particulates that can easily bypass standard surgical masks.

Table 1: Physicochemical and Hazard Profile of Aggrelyte-2

PropertyQuantitative / Qualitative ValueOperational Implication
CAS Number 19547-88-7[1]Unique identifier for safety tracking.
Molecular Weight 219.26 g/mol [1]Required for accurate molarity calculations.
Melting Point 97–100 °C[1]Remains a dry, dispersible powder at room temp.
Skin Irritation H315 (Category 2)[3]Mandates strict dermal barrier protocols.
Eye Irritation H319 (Category 2A)[3]Requires splash/dust-proof ocular protection.
Respiratory Risk H335 (STOT SE 3)[3]Necessitates particulate filtration during weighing.

Personal Protective Equipment (PPE) Architecture

Do not treat PPE as a mere checklist; it is a targeted defense system against specific chemical behaviors. For N,S-Diacetyl-L-cysteine methyl ester, the PPE matrix is designed to neutralize the risks of aerosolized dust and reactive thiol exposure[3].

  • Respiratory Protection (N95 or P100 Particulate Respirator):

    • Causality: Standard surgical masks do not form a facial seal and cannot filter the fine crystalline dust generated during the weighing process. Because the compound carries an H335 classification (respiratory tract irritation), an N95 respirator is the minimum requirement to prevent inhalation of aerosolized particulates[3].

  • Dermal Protection (Double-Layered Nitrile Gloves):

    • Causality: Esterified compounds can subtly degrade latex barriers over prolonged exposure. Nitrile provides superior chemical resistance. Double-gloving is mandated so the outer glove can be immediately discarded if contaminated, preventing secondary transfer to lab equipment.

  • Ocular Protection (Chemical Safety Goggles):

    • Causality: Safety glasses with side shields are insufficient against airborne dust. Snug-fitting chemical goggles prevent micro-particulates from settling on the cornea and causing severe irritation (H319)[3].

Validated Standard Operating Procedure (SOP): Handling & Assay Preparation

Aggrelyte-2 is frequently used in in vitro assays at concentrations of 250 µM to 500 µM to solubilize water-insoluble (WI) lens proteins[2]. The following protocol ensures safe preparation and includes a self-validating quality control step.

Procedure: Preparation of a 500 µM Aggrelyte-2 Working Solution

  • Environmental Control: Perform all dry-powder handling inside a certified Class II biological safety cabinet or a chemical fume hood. Ensure the sash is lowered to the indicated safe operating height to maintain negative pressure.

  • Mass Acquisition: Carefully weigh 1.10 mg of Aggrelyte-2 powder using an analytical balance. Caution: Avoid rapid movements that could disturb the powder bed and generate dust.

  • Primary Solubilization (Stock): Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 100 µL of molecular-grade Dimethyl Sulfoxide (DMSO) to create a highly concentrated 50 mM stock solution.

  • Self-Validation Check: Vortex the tube for 30 seconds. Hold the tube against a dark background under bright light. Validation: The solution must be perfectly clear. Any visible particulate matter indicates incomplete dissolution, which will skew downstream molarity and invalidate the assay.

  • Aqueous Dilution: Pipette 10 µL of the 50 mM stock into 990 µL of 50 mM phosphate buffer (pH 7.4) to yield the final 500 µM working solution[2].

  • Experimental Application: Incubate the 500 µM solution with 2 mg of target water-insoluble protein extract at 37°C for 24 hours to induce solubilization[2].

Workflow A 1. PPE Donning (N95, Nitrile, Goggles) B 2. Fume Hood Weighing (Minimize Dust) A->B C 3. Stock Dissolution (DMSO, 50 mM) B->C D 4. Buffer Dilution (Phosphate Buffer, 500 µM) C->D E 5. Experimental Assay (Lens Protein Incubation) D->E F 6. Chemical Disposal (10% Bleach Treatment) E->F

Workflow for the safe handling and preparation of Aggrelyte-2 solutions.

Mechanism of Action in Ophthalmic Research

Understanding how a chemical works reinforces the necessity of proper handling. In the context of presbyopia and cataract research, aging lens proteins undergo extensive oxidation, leading to non-native disulfide cross-linking and subsequent water insolubility[4].

Aggrelyte-2 acts as a potent disulfide-reducing agent. It penetrates the protein aggregates, initiating a thiol-disulfide exchange that breaks the aberrant cross-links. Concurrently, it facilitates lysine acetylation, which alters the protein's charge profile, further driving the transition from an insoluble aggregate back into a soluble, flexible state[5],[2].

MOA Agg2 Aggrelyte-2 (Active Thiol Donor) Reaction Thiol-Disulfide Exchange & Lysine Acetylation Agg2->Reaction Aged Aged Lens Proteins (Disulfide Cross-links) Aged->Reaction Soluble Solubilized Proteins (Restored Flexibility) Reaction->Soluble

Mechanism of Aggrelyte-2 in reversing protein aggregation via disulfide reduction.

Logistical Disposal and Spill Management

Because Aggrelyte-2 contains active sulfhydryl and ester groups, waste cannot be discarded in standard biohazard or municipal trash.

Spill Cleanup Protocol:

  • Containment: Instantly isolate the spill area. Do not sweep the dry powder, as the mechanical action will aerosolize the irritant into the breathing zone[3].

  • Suppression: Gently cover the spilled powder with absorbent laboratory pads dampened with water or 10% ethanol. The moisture binds the particulates, preventing aerosolization.

  • Collection: Use a non-sparking scoop to gather the dampened material. Deposit it into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. The oxidative power of the bleach will neutralize residual active thiol groups, rendering the surface safe. Follow with a 70% ethanol wipe to remove bleach residue.

Liquid Waste Segregation:

  • Organic Waste: Concentrated DMSO stock solutions must be disposed of in designated halogen-free organic solvent waste carboys.

  • Aqueous/Biological Waste: Buffer solutions containing Aggrelyte-2 and biological tissues (e.g., lens epithelial cells) should be treated with 10% bleach for 30 minutes prior to disposal. This ensures both biological inactivation and chemical degradation of the active compound.

References

  • "N,S-DIACETYL-L-CYSTEINE METHYL ESTER 19547-88-7", Guidechem. URL:[1]

  • "Topical ocular application of aggrelyte-2A reduces lens stiffness in mice", Frontiers in Ophthalmology. URL:[5]

  • "L-Cysteine methyl ester hydrochloride | CAS#:18598-63-5", Chemsrc. URL:[3]

  • "The Eye Lens Protein, γS Crystallin, Undergoes Glutathionylation-Induced Disulfide Bonding Between Cysteines 22 and 26", MDPI. URL:[4]

  • "Aggrelytes solubilize human lens water‐insoluble protein (WI)", ResearchGate. URL:[2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.